molecular formula C6H4BrN3S B1450114 5-Bromoisothiazolo[3,4-b]pyridin-3-amine CAS No. 1823368-22-4

5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Cat. No.: B1450114
CAS No.: 1823368-22-4
M. Wt: 230.09 g/mol
InChI Key: MWJZKJHJNGWRNK-UHFFFAOYSA-N
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Description

5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-[1,2]thiazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)11-10-6(4)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZKJHJNGWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NSC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Heterocycle for Drug Discovery

5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a halogenated, nitrogen-sulfur containing heterocyclic compound. Its rigid, fused bicyclic core, combining an isothiazole and a pyridine ring, makes it a compelling scaffold for investigation in medicinal chemistry. The presence of a bromine atom and an amine group provides strategic vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design. While this specific isomer is a relatively niche compound, the broader class of isothiazolopyridines has garnered significant interest for its diverse pharmacological activities.[1][2] This guide aims to provide a comprehensive technical overview of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, its identification, plausible synthetic strategies, and its potential in the landscape of modern drug development.

PART 1: Core Compound Identification and Properties

Correctly identifying the molecule of interest is paramount. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, which is crucial for procurement, regulatory compliance, and literature searches.

CAS Number: 1823368-22-4[3][4][5]

It is critical to distinguish this compound from its positional isomers, such as 5-Bromoisothiazolo[5,4-b]pyridin-3-amine and 6-Bromoisothiazolo[4,5-b]pyridin-3-amine, as the arrangement of the heteroatoms and substituents drastically influences the molecule's chemical and biological properties.

Physicochemical and Predicted Properties

Experimental data for this specific compound is not widely published. The following table summarizes key physicochemical properties based on available supplier information and computational predictions.

PropertyValueSource / Method
CAS Number 1823368-22-4[3][4]
Molecular Formula C₆H₄BrN₃S[6]
Molecular Weight 230.09 g/mol [6]
Canonical SMILES C1=C(C=NC2=NSC(=C21)N)Br[6]
InChI Key MWJZKJHJNGWRNK-UHFFFAOYSA-N[6]
Purity (Typical) ≥97%[6]
Predicted XlogP ~2.1 - 2.3Computational
Predicted pKa (Amine) ~3.5 - 4.5Computational
Appearance Likely an off-white to yellow solidInference

PART 2: Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

A logical approach would start from a substituted 2-aminopyridine. The key steps would involve the introduction of a cyano group, followed by conversion to a thioamide, and subsequent bromination and oxidative cyclization to form the fused isothiazole ring.

G A 2-Amino-4-bromopyridine B Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B C 4-Bromo-2-cyanopyridine B->C D Thioamide Formation (H₂S or Lawesson's Reagent) C->D E 4-Bromo-2-pyridinecarbothioamide D->E F Oxidative Cyclization (e.g., I₂, Base or H₂O₂) E->F G Target Precursor: 5-Bromoisothiazolo[3,4-b]pyridine F->G H Amination (e.g., Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination) G->H I Final Product: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine H->I

Caption: Proposed synthetic pathway for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be optimized and validated under appropriate laboratory conditions.

  • Step 1: Synthesis of 4-Bromo-2-cyanopyridine (C)

    • To a cooled (0-5 °C) solution of 2-Amino-4-bromopyridine (A ) in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Slowly add this diazonium salt solution to a solution of copper(I) cyanide (CuCN).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

  • Step 2: Synthesis of 4-Bromo-2-pyridinecarbothioamide (E)

    • Dissolve 4-Bromo-2-cyanopyridine (C ) in a suitable solvent like pyridine/triethylamine.

    • Bubble hydrogen sulfide (H₂S) gas through the solution or, alternatively, treat with Lawesson's reagent.

    • Monitor the reaction by TLC. Upon completion, precipitate the product by adding water.

    • Filter and dry the resulting thioamide.

  • Step 3: Synthesis of 5-Bromoisothiazolo[3,4-b]pyridine (G)

    • Dissolve the thioamide (E ) in a solvent such as ethanol or DMF.

    • Add an oxidizing agent like iodine in the presence of a base, or hydrogen peroxide.

    • Heat the reaction mixture to facilitate the intramolecular S-N bond formation.

    • Work up the reaction and purify the crude product to obtain the isothiazolopyridine core.

  • Step 4: Amination to yield 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (I)

    • The introduction of the amine at the 3-position is the most challenging step and may require activation. If the ring is susceptible to nucleophilic aromatic substitution, reaction with ammonia or a protected amine source at elevated temperatures could be viable.

    • Alternatively, if a suitable precursor (e.g., 3-chloro or 3-bromo derivative) can be synthesized, a palladium-catalyzed Buchwald-Hartwig amination with an ammonia equivalent would be the method of choice.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The isothiazolopyridine scaffold is a bioisostere of purine and other related bicyclic heterocycles, making it an attractive core for designing kinase inhibitors and other enzyme-targeted therapeutics.

  • Kinase Inhibition: Related isomers, specifically isothiazolo[4,3-b]pyridines, have been extensively investigated as potent inhibitors of Cyclin G-associated kinase (GAK), a target for developing broad-spectrum antiviral agents.[8] The structural similarity suggests that 5-Bromoisothiazolo[3,4-b]pyridin-3-amine could serve as a foundational building block for libraries targeting GAK or other kinases.

  • Antimicrobial Activity: Isothiazolopyridine derivatives have demonstrated activity against Mycobacterium tuberculosis.[1] The unique electronic properties and hydrogen bonding capabilities of the scaffold may contribute to its interaction with bacterial enzymes.

  • Scaffold for Library Synthesis: The bromine atom on the pyridine ring is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a diverse library of analogues to probe the chemical space around the core, which is a cornerstone of modern drug discovery campaigns. The bromine's distinct isotopic signature can also aid in mass spectrometry-based metabolite identification during drug development studies.[9]

G cluster_0 Core Scaffold cluster_1 Potential Applications A 5-Bromoisothiazolo[3,4-b]pyridin-3-amine B Kinase Inhibitors (e.g., GAK) A->B Bioisosterism C Antimicrobial Agents (e.g., Antitubercular) A->C Pharmacophore D Building Block for Combinatorial Libraries A->D Cross-Coupling Handle (Br)

Caption: Potential applications derived from the core scaffold.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. Specific toxicology data for this compound is not available; therefore, precautions should be based on the hazards associated with the chemical class of brominated heterocyclic amines.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Health Hazards: Primary aromatic amines are a class of compounds that can be toxic and should be handled with care.[11] Brominated organic compounds can be irritants. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Hazards: The compound is likely a combustible solid. Standard fire extinguishers (dry chemical, CO₂, foam) are appropriate.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

5-Bromoisothiazolo[3,4-b]pyridin-3-amine represents a valuable, albeit understudied, building block for chemical and pharmaceutical research. Its confirmed CAS number (1823368-22-4) allows for its unambiguous identification. While direct synthetic and application data are sparse, logical synthesis pathways can be proposed based on the rich chemistry of related isomers. The demonstrated potential of the isothiazolopyridine scaffold in kinase inhibition and antimicrobial research provides a strong rationale for the inclusion of this compound in screening libraries and as a starting point for new medicinal chemistry programs. As with all novel chemical entities, rigorous safety precautions are essential during its handling and investigation.

References

  • Arctom, Inc. CAS NO. 1823368-22-4 | Catalog SYX-B42153. Available from: [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00908H. Available from: [Link]

  • Glowacka, I. E., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4903. Available from: [Link]

  • Chemsigma. [1823368-22-4]. Available from: [Link]

  • ChemBuyersGuide.com, Inc. MuseChem (Page 56). Available from: [Link] MuseChem_56.html

  • AcrosPharmatech. 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Available from: [Link]

  • Guo, Y., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1433-1437. Available from: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available from: [Link]

  • Sci-Hub. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Available from: [Link]

  • ResearchGate. Where can I find handling precautions to work with brominated flame retardants? (2016). Available from: [Link]

  • ResearchGate. Synthesis of Novel Isothiazolo[4,3-b]pyridine and Isothiazolo[4,3-b]quinoline Derivatives. Available from: [Link]

  • Van Bocxlaer, J. F., et al. (2009). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry, 394(3), 879-889. Available from: [Link]

  • Khan, F. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (CAS No. 1823368-22-4), a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific isomer, this document synthesizes information from closely related analogues and employs predictive modeling to offer insights into its structure, synthesis, spectral characteristics, and potential applications. The isothiazolo[3,4-b]pyridine core is a recognized pharmacophore, and this guide serves as a foundational resource for researchers exploring its utility in drug discovery and development.

Introduction

The fusion of isothiazole and pyridine rings creates the isothiazolo[3,4-b]pyridine scaffold, a heterocyclic system that has garnered attention in the field of medicinal chemistry. Analogous structures, such as isothiazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines, have demonstrated a wide range of biological activities, including roles as kinase inhibitors for antiviral and anticancer applications.[1] 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a specific functionalized derivative of this core structure. While its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1823368-22-4, a thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental studies on its synthesis and properties.

This guide aims to bridge this information gap by providing a detailed, albeit partially predictive, analysis of the compound's chemical characteristics. By examining established synthetic routes and spectral data from closely related isomers, we can construct a reliable profile for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, thereby facilitating future research and application.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine features a fused bicyclic system with a bromine atom on the pyridine ring and an amine group on the isothiazole ring. This arrangement of functional groups is expected to significantly influence its chemical reactivity and biological interactions.

Caption: Chemical structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Table 1: Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Note that where experimental data is unavailable, values have been computationally predicted.

PropertyValueSource
CAS Number 1823368-22-4Apollo Scientific
Molecular Formula C₆H₄BrN₃SCalculated
Molecular Weight 230.09 g/mol Calculated
Monoisotopic Mass 228.93092 DaPredicted
XlogP ~1.5 - 2.5Predicted
Topological Polar Surface Area (TPSA) ~80 ŲPredicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 0Calculated

Proposed Synthesis

While a specific synthetic protocol for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine has not been published, a plausible route can be designed based on the successful synthesis of the isomeric 6-Bromoisothiazolo[4,5-b]pyridin-3-amine. The proposed method involves a key nucleophilic aromatic substitution (SNAr) step.

The synthesis would likely begin with a suitable di-halogenated isothiazolo[3,4-b]pyridine precursor. The bromine atom at the 3-position is generally more susceptible to nucleophilic attack than the one on the pyridine ring.

G cluster_0 Proposed Synthetic Workflow start 3,5-Dibromoisothiazolo[3,4-b]pyridine reagent Ammonia (e.g., 7N in Methanol) start->reagent + conditions DMF, Room Temperature reagent->conditions in product 5-Bromoisothiazolo[3,4-b]pyridin-3-amine conditions->product yields purification Aqueous Workup & Silica Gel Chromatography product->purification followed by

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, comprised of a fused isothiazole and pyridine ring, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom and an amine group at specific positions offers opportunities for diverse chemical modifications to modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of the molecular architecture, synthesis, and analytical characterization of this compound, offering valuable insights for researchers in the field.

The isothiazole ring system, a five-membered heterocycle containing nitrogen and sulfur, is a recognized pharmacophore found in a range of biologically active molecules.[1][2] Isothiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The fusion of this ring with a pyridine moiety, another critical heterocycle in numerous pharmaceuticals, creates the isothiazolopyridine core, which has been explored for its potential as, for example, inhibitors of cyclin G-associated kinase (GAK) with antiviral activity.[1][4]

Molecular Architecture and Physicochemical Properties

The core of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is the isothiazolo[3,4-b]pyridine bicyclic system. The defining features of its molecular structure are:

  • Fused Ring System: An isothiazole ring is fused to a pyridine ring, creating a rigid, planar scaffold.

  • Substituents: A bromine atom is attached at the 5-position of the pyridine ring, and an amine group is present at the 3-position of the isothiazole ring.

These structural characteristics impart specific physicochemical properties to the molecule.

Key Physicochemical Parameters
PropertyValueSource
CAS Number 1823368-22-4[5]
Molecular Formula C₆H₄BrN₃S[6]
Molecular Weight 230.09 g/mol [5][6]
Purity Typically ≥97%[5]

The bromine atom, being an electron-withdrawing group, influences the electron density distribution within the aromatic system. The amine group, on the other hand, can act as a hydrogen bond donor, a crucial feature for molecular recognition and binding to biological targets.

Structural Isomerism

It is important to distinguish 5-Bromoisothiazolo[3,4-b]pyridin-3-amine from its structural isomers, such as 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.[7] The point of fusion between the isothiazole and pyridine rings significantly alters the overall shape and electronic properties of the molecule, which in turn can lead to different biological activities. Another related structural class is the pyrazolo[3,4-b]pyridines, which also feature a fused five- and six-membered heterocyclic ring system.[8][9][10][11][12][13]

Synthesis Strategies

The synthesis of isothiazolopyridine derivatives often involves multi-step reaction sequences. While specific, detailed synthetic protocols for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine are not extensively published in readily available literature, general strategies for constructing the isothiazolopyridine core can be inferred from related syntheses.

A common approach involves the construction of the isothiazole ring onto a pre-functionalized pyridine precursor. For instance, a plausible synthetic route could start from a substituted pyridine derivative, which is then subjected to a series of reactions to introduce the sulfur and nitrogen atoms required for the isothiazole ring formation.

A related synthesis of 6-Bromoisothiazolo[4,5-b]pyridin-3-amine was achieved through a nucleophilic aromatic substitution of 3,6-dibromoisothiazolo[4,5-b]pyridine with ammonia in methanol.[4] This suggests that a similar amination step could be a key transformation in the synthesis of the title compound.

Illustrative Synthetic Workflow

Below is a conceptual workflow for the synthesis of a substituted isothiazolopyridine, illustrating the general logic.

G cluster_0 Pyridine Functionalization cluster_1 Isothiazole Ring Formation cluster_2 Final Modification A Substituted Pyridine B Introduction of Thioamide/Nitrile A->B Multi-step functionalization C Halogenative Cyclization B->C D Isothiazolopyridine Core C->D E Bromination & Amination D->E F 5-Bromoisothiazolo[3,4-b]pyridin-3-amine E->F

Caption: Conceptual workflow for isothiazolopyridine synthesis.

Analytical Characterization

A comprehensive structural elucidation of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine necessitates a combination of modern analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and the overall structure. The chemical shifts and coupling constants of the protons on the pyridine ring would provide definitive information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[4] Techniques like electrospray ionization (ESI) are commonly employed for such analyses.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine group and the characteristic vibrations of the aromatic rings.

The analysis of heterocyclic aromatic amines often employs liquid chromatography coupled with mass spectrometry (LC-MS) for separation and identification, especially in complex matrices.[16][17][18]

X-ray Crystallography

The most definitive method for determining the three-dimensional molecular structure is single-crystal X-ray crystallography.[19][20] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[21][22] Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging step in this process.[19]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would typically be used.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks.

Applications in Drug Discovery and Development

The 5-Bromoisothiazolo[3,4-b]pyridin-3-amine scaffold is a promising starting point for the design of new drug candidates. The isothiazolopyridine core itself has been identified as a "privileged scaffold" in medicinal chemistry.[23][24]

The strategic placement of the bromine atom and the amine group allows for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This enables the exploration of the structure-activity relationship (SAR) to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where this scaffold could be explored include oncology, infectious diseases, and inflammatory disorders, given the broad spectrum of biological activities associated with isothiazole and pyridine derivatives.[3][25][26]

Workflow for a Fragment-Based Drug Discovery Campaign

G A Library of Fragments (including Isothiazolopyridines) B Target Protein Screening (e.g., Kinase, Protease) A->B C Hit Identification (e.g., 5-Bromoisothiazolo[3,4-b]pyridin-3-amine) B->C D Hit Validation (Biophysical & Biochemical Assays) C->D E Structure-Activity Relationship (SAR) (X-ray Crystallography, NMR) D->E F Lead Optimization (Chemical Synthesis) E->F G Preclinical Candidate F->G

Caption: Fragment-based drug discovery workflow.

Conclusion

5-Bromoisothiazolo[3,4-b]pyridin-3-amine represents a molecule of considerable interest for chemical and pharmaceutical research. Its distinct molecular architecture, characterized by the fused isothiazolopyridine core and strategically placed functional groups, provides a solid foundation for the development of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, analytical characterization, and potential for chemical modification is paramount for unlocking its full potential in drug discovery endeavors. The methodologies and insights presented in this guide are intended to support researchers in their exploration of this promising chemical entity.

References

  • Apollo Scientific. 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. CymitQuimica. Link

  • Vulcanchem. 5-Bromoisothiazolo[5,4-b]pyridin-3-amine. Link

  • Crysdot LLC. 5-Bromoisothiazolo[5,4-b]pyridin-3-amine. Link

  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Link

  • Kowalska, T., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry, 21(17), 5228-5236. Link

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Link

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 748-760. Link

  • Zhang, L., et al. (2013). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Nicotine & Tobacco Research, 15(4), 809-817. Link

  • A2B Chem. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Link

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 748-760. Link

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Link

  • Richling, E., et al. (1996). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). Chromatographia, 42(1-2), 7-11. Link

  • De Jonghe, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Link

  • Zavarzin, I. V., & Krayushkin, M. M. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Link

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1481-1518. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789977, 5-Bromo-[5]thiazolo[5,4-b]pyridin-2-amine. Link

  • PubChemLite. 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. Link

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. Bioorganic & Medicinal Chemistry, 24(16), 3331-3345. Link

  • American Elements. Isothiazolo[5,4-b]pyridin-3-amine. Link

  • Al-Aizari, F. A., et al. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds, 44(5), 1-14. Link

  • Jasinski, J. P. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-10. Link

  • Miao, X.-Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6469. Link

  • Wikipedia. X-ray crystallography. Link

  • El-Gendy, M. A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. Link

  • PubChemLite. 5-bromo-[5]thiazolo[5,4-b]pyridin-2-amine. Link

  • Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(22), 6898. Link

  • Sreevidya, V. G., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. Link

  • Chodkowski, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1918-1924. Link

  • VIVAN ACL. 5-Bromo-1H-Pyrazolo(3,4-b) pyridine-3-Amine. Link

  • Taylor, E. C., & Verenkar, M. S. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 45(24), 4793-4797. Link

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for analogous structures.

Introduction

The isothiazolo[3,4-b]pyridine scaffold represents a class of fused heterocyclic systems that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of a bromine atom and an amine group can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This document outlines a multi-step synthetic approach, starting from readily available precursors, to afford the target compound, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. The rationale behind the strategic choice of each synthetic step is discussed, providing a framework for its practical implementation and potential optimization.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the core isothiazolo[3,4-b]pyridine structure can be constructed from a suitably substituted pyridine precursor. The key strategic disconnection involves the formation of the isothiazole ring from an ortho-substituted aminopyridine. Specifically, a 2,3-diamino-5-bromopyridine emerges as a pivotal intermediate. This intermediate can, in turn, be synthesized from a more readily available starting material, 2-aminopyridine, through a series of regioselective functionalization steps.

The overall forward synthesis strategy is therefore proposed as follows:

  • Bromination of 2-aminopyridine to introduce the bromo substituent at the C5 position.

  • Nitration of 2-amino-5-bromopyridine to introduce a nitro group at the C3 position.

  • Reduction of the nitro group to an amine to yield 2,3-diamino-5-bromopyridine.

  • Cyclization of the diamino compound to form the isothiazole ring, yielding the final product.

This stepwise approach allows for the controlled introduction of the required functional groups and the construction of the fused heterocyclic system.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-aminopyridine to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Isothiazole Ring Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone C 2-Amino-5-bromo-3-nitropyridine B->C H2SO4, HNO3 D 2,3-Diamino-5-bromopyridine C->D Fe, H+ or Raney-Ni, H2 E 5-Bromoisothiazolo[3,4-b]pyridin-3-amine D->E 1. NaNO2, H+ 2. Na2S2 3. Oxidation

Caption: Proposed multi-step synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the C2 position directs electrophilic substitution primarily to the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to liquid bromine.

Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in acetone, add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise at 10 °C.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine.[1]

Reagent/SolventMolar RatioKey Parameters
2-Aminopyridine1Starting Material
N-Bromosuccinimide1Brominating Agent
Acetone-Solvent
Temperature10 °C to RTControl of reactivity
Part 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The subsequent nitration of 2-amino-5-bromopyridine is a critical step. The presence of the amino and bromo substituents influences the position of the incoming nitro group. The reaction is typically carried out using a mixture of sulfuric and nitric acids at low temperatures to control the exothermic nature of the reaction and prevent side product formation.

Protocol:

  • Carefully add 2-amino-5-bromopyridine (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Reagent/SolventMolar RatioKey Parameters
2-Amino-5-bromopyridine1Substrate
Conc. Sulfuric Acid-Solvent/Catalyst
Conc. Nitric AcidStoichiometricNitrating Agent
Temperature< 10 °CSafety and Selectivity
Part 3: Synthesis of 2,3-Diamino-5-bromopyridine

The reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to an amino group furnishes the key intermediate, 2,3-diamino-5-bromopyridine. This can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.

Protocol (Catalytic Hydrogenation):

  • Dissolve 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol.[2]

  • Add a catalytic amount of Raney Nickel.[2]

  • Pressurize the reaction vessel with hydrogen gas (typically 1 MPa) and heat to around 50 °C.[2]

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3-diamino-5-bromopyridine.[2]

Reagent/SolventMolar RatioKey Parameters
2-Amino-5-bromo-3-nitropyridine1Substrate
Raney NickelCatalyticCatalyst
Hydrogen GasExcessReducing Agent
Ethanol-Solvent
Temperature/Pressure~50 °C / 1 MPaReaction Conditions
Part 4: Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

The final step involves the construction of the isothiazole ring from the ortho-diaminopyridine intermediate. This transformation can be approached through a multi-step sequence involving diazotization of one amino group, followed by introduction of a sulfur source and subsequent cyclization. A plausible route is the Herz reaction or a related cyclization.

Hypothetical Protocol:

  • Diazotization: Dissolve 2,3-diamino-5-bromopyridine (1 equivalent) in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1 equivalent) dropwise to form the diazonium salt of the 3-amino group.

  • Sulfur Introduction: In a separate vessel, prepare a solution of a sulfur nucleophile, such as sodium disulfide (Na₂S₂). Add the cold diazonium salt solution to the sulfur reagent solution.

  • Cyclization and Aromatization: The resulting intermediate is expected to undergo cyclization. An oxidative workup (e.g., with air or a mild oxidizing agent) may be necessary to facilitate the formation of the aromatic isothiazole ring.

  • Purification: The final product, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, would then be isolated and purified using standard techniques such as column chromatography.

Reagent/SolventMolar RatioKey Parameters
2,3-Diamino-5-bromopyridine1Key Intermediate
Sodium Nitrite1Diazotizing Agent
Hydrochloric Acid-Acidic Medium
Sodium DisulfideStoichiometricSulfur Source
Temperature0-5 °CControl of Diazotization

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis.

G Start Start: 2-Aminopyridine Step1 Bromination (NBS, Acetone) Start->Step1 Intermediate1 Intermediate: 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Nitration (H2SO4, HNO3) Intermediate1->Step2 Intermediate2 Intermediate: 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Reduction (Raney-Ni, H2) Intermediate2->Step3 Intermediate3 Key Intermediate: 2,3-Diamino-5-bromopyridine Step3->Intermediate3 Step4 Isothiazole Formation (Diazotization, Sulfur reagent, Cyclization) Intermediate3->Step4 Purification Purification (Chromatography) Step4->Purification End Final Product: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Purification->End

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion and Future Perspectives

The outlined synthetic pathway provides a robust and logical approach for the laboratory-scale preparation of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Each step is based on well-established organic transformations, and the key intermediate, 2,3-diamino-5-bromopyridine, is accessible from a common starting material. The final cyclization to form the isothiazole ring is presented as a plausible, yet to be experimentally verified, route.

For researchers and drug development professionals, this guide serves as a foundational blueprint. Further experimental optimization of each step, particularly the final ring-forming reaction, will be crucial for maximizing yields and ensuring the purity of the final compound. The successful synthesis of this molecule will enable the exploration of its biological properties and its potential as a scaffold in the development of novel therapeutic agents.

References

  • Organic Syntheses Procedure, 2,3-diaminopyridine. Available at: [Link]

  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
  • Heterocyclic Letters Vol. 11, No.3|447-452| May-July|2021.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. ResearchGate. Available at: [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]

  • Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. PubMed. Available at: [Link]

  • Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]

Sources

Navigating the Spectroscopic Landscape of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Isomeric Specificity: This guide addresses the spectroscopic characteristics of the isothiazolopyridine scaffold, with a specific focus on the isomer 5-Bromoisothiazolo[5,4-b]pyridin-3-amine . It is crucial to note that while the initial topic specified the [3,4-b] isomer, a thorough review of available scientific literature and chemical databases indicates a lack of published experimental spectroscopic data for that specific compound. In contrast, predictive data and synthetic precedents are more readily available for the [5,4-b] isomer, which will be the focus of this guide. The principles of spectroscopic interpretation and the experimental methodologies discussed herein are broadly applicable to the entire class of isothiazolopyridine compounds.

Introduction: The Isothiazolopyridine Core in Drug Discovery

The isothiazolopyridine fused heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds investigated for therapeutic applications. The fusion of an electron-rich isothiazole ring with a pyridine moiety creates a unique electronic and steric environment, making it an attractive building block for designing kinase inhibitors and other targeted therapies. The specific compound under discussion, 5-Bromoisothiazolo[5,4-b]pyridin-3-amine, incorporates two key functional groups: a bromine atom at position 5 and an amine group at position 3. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the amine group can act as a crucial hydrogen bond donor, interacting with biological targets.[1]

A precise understanding of the spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance) is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules during the drug development process.

Physicochemical Properties

A summary of the key physicochemical parameters for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine is presented in Table 1. This data is essential for understanding the compound's behavior in various analytical and biological systems.

PropertyValue
Molecular Formula C₆H₄BrN₃S
Molecular Weight 230.09 g/mol
Exact Mass 228.93093 Da
CAS Number 1643590-09-3

Table 1: Key Physicochemical Properties of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.

Mass Spectrometry (MS) Analysis: Predicting the Fragmentation Fingerprint

While experimental mass spectra for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine are not publicly available, a detailed analysis of its structure allows for the prediction of its fragmentation patterns under electron impact (EI) or electrospray ionization (ESI) conditions.

The Bromine Isotopic Signature

A hallmark of any bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion (M) and its fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity for any bromine-containing ion: the M peak and the M+2 peak.[2][3] This pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown sample.

Predicted Fragmentation Pathways

The fragmentation of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine is expected to proceed through several high-probability pathways, initiated by the ionization of the molecule.

  • Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a fragment ion with a mass corresponding to [M-Br]⁺.

  • Isothiazole Ring Cleavage: The isothiazole ring can undergo cleavage in several ways. A likely fragmentation is the loss of a cyanamide radical (•CN₂) or related fragments, leading to the disruption of the heterocyclic core.

  • Pyridine Ring Fragmentation: The pyridine ring can also fragment, typically through the loss of small neutral molecules like hydrogen cyanide (HCN).

G M [C₆H₄BrN₃S]⁺ (Molecular Ion) m/z 229/231 M_Br [C₆H₃N₃S]⁺ (Loss of •Br) m/z 150 M->M_Br - •Br M_HCN [C₅H₃BrN₂S]⁺ (Loss of HCN) m/z 202/204 M->M_HCN - HCN M_CS [C₆H₄BrN₂]⁺ (Loss of CS) m/z 185/187 M->M_CS - CS

Predicted major fragmentation pathways for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Although experimental spectra for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine are not published, computational models provide valuable predictions for its ¹H and ¹³C NMR spectra.[1]

Structure and numbering of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the amine group. The electron-withdrawing nature of the bromine atom and the fused ring system will influence the chemical shifts of the aromatic protons, pushing them downfield.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-48.7 – 9.1d
H-67.8 – 8.2d
NH₂5.0 - 6.0br s

Table 2: Predicted ¹H NMR Data for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.[1]

The protons H-4 and H-6 are expected to appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the heterocyclic core.

CarbonPredicted Chemical Shift (δ, ppm)
C-3155 – 160
C-3a120 - 125
C-4145 - 150
C-5120 – 125
C-6130 - 135
C-7a150 - 155

Table 3: Predicted ¹³C NMR Data for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.[1]

The carbon attached to the bromine (C-5) and the carbon adjacent to the amine group (C-3) are expected to have distinct chemical shifts. Two-dimensional NMR experiments, such as HSQC and HMBC, would be essential for the definitive assignment of all proton and carbon signals in an experimental setting.

Experimental Protocols: A Framework for Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols are essential. The following sections outline the best practices for MS and NMR analysis of a compound like 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C Filter if Necessary B->C D Mass Spectrometry (ESI or EI) C->D E NMR Spectroscopy (¹H, ¹³C, 2D) C->E F Analyze Fragmentation Pattern (MS) D->F G Assign Peaks and Correlations (NMR) E->G H Structure Elucidation F->H G->H

General workflow for spectroscopic analysis of a novel compound.
Mass Spectrometry Protocol (High-Resolution ESI-MS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute solution (e.g., 1 µg/mL) by serial dilution in a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Parameters (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 50-1000.

  • Data Acquisition and Processing:

    • Acquire the full scan mass spectrum.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

    • Process the data using the instrument's software to determine the exact mass of the molecular ion and its fragments, and to calculate the elemental composition.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrument Parameters (Illustrative, on a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromoisothiazolo[5,4-b]pyridin-3-amine, based on predictive models and fundamental principles of mass spectrometry and NMR spectroscopy. The characteristic bromine isotopic pattern in MS, along with the predicted downfield shifts of the aromatic protons in the ¹H NMR spectrum, serve as key identifiers for this molecular scaffold. While predictive data is a valuable starting point, it is imperative for researchers to obtain and interpret experimental data to confirm the structure and purity of any synthesized compound. The detailed protocols provided herein offer a robust framework for achieving high-quality, reliable spectroscopic characterization in a drug discovery and development setting.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]

  • PubChem. 5-Bromo-[1][4]thiazolo[5,4-b]pyridin-2-amine. Available at: [Link]

  • PubChem. 5-Bromoisothiazolo[5,4-c]pyridine. Available at: [Link]

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Available at: [Link]

  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available at: [Link]

  • PubChemLite. 5-bromo-[1][4]thiazolo[5,4-b]pyridin-2-amine. Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available at: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • PubMed Central. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of the Isothiazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key physical properties of the isothiazolo[3,4-b]pyridine core, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. This document synthesizes experimental data and computational insights to offer a detailed understanding of the structural, spectroscopic, and physicochemical characteristics of this important molecular framework.

Introduction: The Isothiazolo[3,4-b]pyridine Scaffold

The isothiazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle containing both a pyridine and an isothiazole ring. This arrangement of atoms imparts unique electronic and steric properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. Its derivatives have been explored for a range of biological activities, including their potential as kinase inhibitors.[1][2] A thorough understanding of the core's physical properties is paramount for predicting its behavior in biological systems and for the rational design of new derivatives with optimized characteristics.

Molecular and Structural Properties

The fundamental physical and structural characteristics of the isothiazolo[3,4-b]pyridine core are summarized below. While experimental data for the unsubstituted parent compound is limited, information from derivatives and computational studies provides valuable insights.

PropertyValue/InformationSource
Molecular Formula C₆H₄N₂S[3]
Molecular Weight 136.18 g/mol [4]
Appearance Typically a crystalline solidInferred from derivatives
Melting Point Not available for the unsubstituted core[3]
Boiling Point Not available for the unsubstituted core[3]
Density Not available for the unsubstituted core[3]

Crystal Structure:

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of isothiazolo[3,4-b]pyridine derivatives is a critical step in understanding their three-dimensional conformation and intermolecular interactions.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, and bond angles of the molecule.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of the isothiazolo[3,4-b]pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectra of isothiazolopyridines display characteristic signals for the aromatic protons. For the 2,3-disubstituted pyridine precursors of isothiazolo[3,4-b]pyridines, the spectra show three sets of well-resolved quartets of the AMX type for the pyridine ring protons.[6]

¹³C NMR: All four fully aromatic isothiazolopyridine isomers have been synthesized and their ¹³C NMR spectra have been assigned.[7] The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the overall aromatic system.

Typical Chemical Shift Ranges (for related derivatives):

AtomChemical Shift (ppm)
Aromatic Protons (¹H)7.0 - 9.0
Aromatic Carbons (¹³C)110 - 160

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of isothiazolo[3,4-b]pyridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of the isothiazolo[3,4-b]pyridine core is expected to show characteristic absorption bands for C-H aromatic stretching, C=C and C=N ring stretching, and C-S stretching vibrations.

Characteristic IR Absorption Bands (for related heterocycles):

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1400 - 1650
C-S Stretch600 - 800

Changes in the IR spectrum upon quaternization of the pyridine nitrogen have been noted, indicating a reduction in aromaticity.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectra of isothiazolo[3,4-b]pyridine consist of two absorption bands.[6] For some ester derivatives of a related isothiazolo[4,5-b]pyridine, strong broad absorption bands were observed starting at 365 nm with a maximum around 320 nm in ethanol.[9] The solvent can influence the position of the absorption maxima (solvatochromism).[9]

Typical UV-Vis Absorption Maxima (for isothiazolo[3,4-b]pyridine):

Solventλmax (nm)log ε
95% Ethanol235, 2954.32, 3.69

Physicochemical Properties

The physicochemical properties of the isothiazolo[3,4-b]pyridine core are critical for its application in drug development, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's ability to cross biological membranes.[10] The lipophilicity of the isothiazolo[3,4-b]pyridine core can be modulated by the introduction of various substituents. For the related isoxazolo[3,4-b]pyridin-3(1H)-ones, lipophilicity has been determined using reversed-phase chromatography.[11] The computed XLogP3 for the unsubstituted isothiazolo(5,4-b)pyridine is 1.6.[4]

Logical Relationship: Lipophilicity and Biological Activity

Lipophilicity_Impact lipophilicity Lipophilicity (logP) membrane Membrane Permeability lipophilicity->membrane Increases solubility Aqueous Solubility lipophilicity->solubility Decreases binding Target Binding lipophilicity->binding Influences absorption Absorption membrane->absorption solubility->absorption activity Biological Activity binding->activity distribution Distribution absorption->distribution distribution->activity

Caption: Impact of lipophilicity on the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Solubility

The aqueous solubility of the isothiazolo[3,4-b]pyridine core is an important factor for its bioavailability. The introduction of polar functional groups can enhance solubility, while nonpolar substituents tend to decrease it. For drug development purposes, achieving a balance between lipophilicity and solubility is crucial.

Thermal Stability

Information on the thermal stability of the unsubstituted isothiazolo[3,4-b]pyridine core is not widely available. However, for its derivatives, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine melting points, decomposition temperatures, and overall thermal stability. The melting points of various substituted isothiazolopyridines have been reported, indicating they are generally stable solids at room temperature.[12]

Computational Insights

Density Functional Theory (DFT) and other computational methods have been used to investigate the ground-state and excited-state properties of isothiazolopyridine derivatives.[9] These studies can predict electronic properties such as HOMO/LUMO energies, dipole moments, and molecular electrostatic potential surfaces.[12] Such computational models are valuable for understanding the reactivity and intermolecular interactions of the isothiazolo[3,4-b]pyridine core and for guiding the design of new derivatives with desired electronic properties.[13][14]

Conclusion

The isothiazolo[3,4-b]pyridine core possesses a unique combination of structural, spectroscopic, and physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science. This guide has provided a comprehensive overview of these properties, drawing from experimental data and computational studies. A thorough understanding of these fundamental characteristics is essential for the continued development of novel and effective molecules based on this versatile heterocyclic system.

References

  • Krzyżak, E., Śliwińska, M., & Malinka, W. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 25(3), 639-647. [Link]

  • PubChem. (n.d.). Isothiazolo(5,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., ... & Sączewski, J. (2018). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 23(11), 2843. [Link]

  • Kajino, M., & Mizukami, K. (1976). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]pyridine and Its Derivatives. Chemical and Pharmaceutical Bulletin, 24(9), 2301-2306. [Link]

  • Singh, I., & Seela, F. (2012). Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates. Organic & biomolecular chemistry, 10(38), 7735–7746. [Link]

  • ChemSynthesis. (n.d.). isothiazolo[3,4-b]pyridine. Retrieved from [Link]

  • Patel, H. S., Patel, K. D., & Patel, B. D. (2014). SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[4][6][9] TRIAZOLO [3,4-B][6][9][11]THIADIAZOLE. International Journal of Research in Pharmacy and Chemistry, 4(4), 928-935. [Link]

  • Toma, A., Leonte, D., & Zaharia, V. (2017). HETEROCYCLES 40. THE LIPOPHILICITY EVALUATION OF SOME NEW PYRIDIN-3/4-YL-THIAZOLO[3,2-B][4][6][9]TRIAZOLE COMPOUNDS WITH ANTI-INFLAMMATORY ACTIVITY BY RP-TLC AND COMPUTATIONAL METHODS. Farmacia, 65(1), 58-64. [Link]

  • Boga, E., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Gucci, P. M. G., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1475-1479. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 13(1), 31. [Link]

  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of Novel Isothiazolo[4,3-b]pyridine and Isothiazolo[4,3-b]quinoline Derivatives. European Journal of Organic Chemistry, 2001(7), 1347-1351. [Link]

  • De Burgh, E. M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Patel, H. S., Patel, K. D., & Patel, B. D. (2014). Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[4][6][9]triazolo[3,4-b][6][9][11]thiadiazole derivatives. Prime Scholars Library, 2(3), 166-172. [Link]

  • Krzyżak, E., Śliwińska, M., & Malinka, W. (2015). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Chaban, T., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Kumar, A., et al. (2021). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 26(11), 3326. [Link]

  • Krzyżak, E., Śliwińska, M., & Malinka, W. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate. [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 8370. [Link]

  • Chemsrc. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]

  • De Witte, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666–1672. [Link]

  • El-Hiti, G. A., et al. (2017). IR spectra of compounds 3b and 4b. ResearchGate. [Link]

  • Toma, A., Leonte, D., & Zaharia, V. (2017). HETEROCYCLES 40. THE LIPOPHILICITY EVALUATION OF SOME NEW PYRIDIN-3/4-YL-THIAZOLO[3,2-B][4][6][9]TRIAZOLE COMPOUNDS WITH ANTI-INFLAMMATORY ACTIVITY BY RP-TLC AND COMPUTATIONAL METHODS. Farmacia Journal. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1197–1199. [Link]

  • Malinka, W., et al. (2000). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Il Farmaco, 55(8), 567-575. [Link]

  • Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). 603. Infrared absorption spectra of quaternary salts of pyridine. Journal of the Chemical Society (Resumed), 3674-3679. [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • El-Sayed, M. A. F. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Spectroscopy in Education. [Link]

Sources

Introduction: The Emergence of a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isothiazolopyridine Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the strategic fusion of heterocyclic rings is a cornerstone of drug design, aiming to create novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles. Isothiazoles and pyridines are two such foundational heterocycles, each contributing unique physicochemical properties to a molecule.[1][2][3] The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, provides a distinct electronic and steric profile, while the pyridine ring is a bioisostere of benzene, frequently incorporated to enhance solubility and introduce key interaction points with biological targets.[1][4]

The fusion of these two rings gives rise to the isothiazolopyridine scaffold, a class of compounds that has garnered significant attention as a "privileged scaffold" in drug discovery.[4][5] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a comprehensive review for researchers and drug development professionals, detailing the synthetic strategies for accessing this scaffold, elucidating its diverse biological activities with a focus on mechanisms of action, and exploring future directions for its therapeutic application.

PART 1: Synthetic Strategies and Methodologies

The therapeutic potential of isothiazolopyridine derivatives is fundamentally linked to the chemical methods developed for their synthesis. The choice of a synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalable and efficient reactions.

Key Synthetic Pathways

Several strategies have been established for the construction of the isothiazolopyridine core. A prevalent approach involves the cyclization of functionalized pyridine precursors. For instance, [3+3]-cyclocondensation reactions have been effectively employed to build the fused ring system.[6] Another common strategy involves building the isothiazole ring onto a pre-existing pyridine structure, or vice-versa. Modern techniques, such as microwave-assisted synthesis, have also been utilized to improve reaction times and yields, offering a greener alternative to conventional heating methods.[7]

The following diagram illustrates a generalized workflow for the synthesis of functionalized isothiazolopyridine derivatives, starting from a substituted pyridine precursor.

G Start Substituted 2-Aminopyridine Step1 Functionalization (e.g., Thionation) Start->Step1 Intermediate Pyridinethione Intermediate Step1->Intermediate Step2 Cyclization with α-Halocarbonyl compound Intermediate->Step2 Core Isothiazolopyridine Core Structure Step2->Core Step3 Further Derivatization (e.g., Alkylation, Acylation) Core->Step3 Final Target Biologically Active Derivatives Step3->Final

Caption: Generalized workflow for the synthesis of isothiazolopyridine derivatives.

Exemplary Experimental Protocol: Synthesis of Thiazolo[4,5-b]pyridin-2-one Derivatives

To provide a tangible and reproducible methodology, the following protocol is adapted from studies describing the synthesis of anti-inflammatory thiazolo[4,5-b]pyridin-2-ones.[4][6] This protocol serves as a self-validating system, outlining the necessary steps from starting materials to the final product.

Step 1: Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one

  • A mixture of 2-amino-4,6-dimethylpyridine (0.1 mol), potassium thiocyanate (0.3 mol), and glacial acetic acid (150 ml) is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Bromine (0.1 mol) dissolved in glacial acetic acid (20 ml) is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated under reflux for 18 hours.

  • The mixture is cooled, and the resulting precipitate is filtered, washed thoroughly with water, and then with ethanol.

  • The crude product is purified by recrystallization from acetic acid to yield the desired thiazolo[4,5-b]pyridin-2-one core.

Step 2: N-Alkylation to Produce Functionalized Derivatives

  • To a solution of the thiazolo[4,5-b]pyridin-2-one (0.01 mol) in dimethylformamide (DMF, 20 ml), add potassium carbonate (0.015 mol).

  • Add the appropriate alkylating agent (e.g., ethyl bromoacetate, 0.012 mol) to the mixture.

  • Stir the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into cold water.

  • The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final N-substituted derivative.

PART 2: Diverse Pharmacological Activities and Therapeutic Applications

Isothiazolopyridine derivatives exhibit a wide array of biological effects, making them highly attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The most significant therapeutic promise of isothiazolopyridines lies in their anticancer properties.[8][9] These compounds have demonstrated broad-spectrum activity against numerous cancer cell lines.

Mechanism of Action: Kinase Inhibition A primary mechanism for their anticancer effect is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] Specific isothiazolopyridine derivatives have been identified as potent inhibitors of several key kinases:

  • Cyclin G-associated kinase (GAK): Isothiazolo[4,3-b]pyridines are potent and selective GAK inhibitors, a target that is also relevant for antiviral activity.[1]

  • c-Met Kinase: Isothiazole-containing compounds have been reported to achieve nanomolar suppression of c-Met kinase, a receptor tyrosine kinase implicated in tumor proliferation and metastasis.[1]

  • Aurora Kinases: Structure-activity relationship (SAR) studies have led to the development of isothiazole derivatives as inhibitors of Aurora kinases, which are essential for cell division.[1]

The diagram below illustrates the fundamental principle of kinase inhibition by a small molecule inhibitor like an isothiazolopyridine derivative.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Isothiazolopyridine ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P CellSignal Cell Proliferation & Survival PhosphoSubstrate->CellSignal ATP_i ATP Kinase_i Kinase Active Site ATP_i->Kinase_i Blocked NoReaction Phosphorylation Blocked Kinase_i->NoReaction Inhibitor Isothiazolopyridine Derivative Inhibitor->Kinase_i Binds

Sources

IUPAC name for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this specific isomer is less documented than its counterparts, this guide synthesizes established principles from related isothiazolopyridine scaffolds to present a robust framework for its synthesis, characterization, and strategic application.

Core Concepts: Nomenclature and Strategic Importance

5-Bromoisothiazolo[3,4-b]pyridin-3-amine belongs to the isothiazolopyridine class of fused heterocyclic compounds. This family is notable for its role in the development of kinase inhibitors, which are crucial in oncology and virology research.[1][2] The title compound is a key building block, featuring a bromine atom that serves as a versatile synthetic handle for diversification and an amine group that can modulate solubility and participate in crucial hydrogen-bonding interactions with biological targets.

IUPAC Name: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine CAS Number: 1823368-22-4[3]

The structure, with IUPAC-compliant numbering, is presented below. The fusion of the electron-deficient pyridine ring with the isothiazole moiety creates a unique electronic landscape that is attractive for molecular scaffolding in drug design.

G cluster_0 5-Bromoisothiazolo[3,4-b]pyridin-3-amine mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>NTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>C<SUB>4SUB>TD><TD>--TD><TD>C<SUB>3aSUB>TD><TD>TD>TR><TR><TD>Br--C<SUB>5SUB>TD><TD>|TD><TD>TD><TD>|TD><TD>--C<SUB>3SUB>--NH<SUB>2SUB>TD>TR><TR><TD>TD><TD>C<SUB>6SUB>TD><TD>--TD><TD>C<SUB>7aSUB>TD><TD>|TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>S<SUB>2SUB>TD>TR><TR><TD>TD><TD>N<SUB>7SUB>TD><TD>--TD><TD>N<SUB>1SUB>TD><TD>TD>TR>TABLE>

Caption: Chemical structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties is provided below. It is important to note that while basic properties are available from commercial suppliers, detailed experimental spectroscopic data for this specific isomer is not widely published. The predicted NMR data is extrapolated from analyses of related isothiazolopyridine structures and fundamental principles.[4]

PropertyValueSource
CAS Number 1823368-22-4[3]
Molecular Formula C₆H₄BrN₃S[3]
Molecular Weight 230.09 g/mol [3]
Purity ≥97% (typical)[3]
Predicted ¹H NMR δ 8.5-8.8 (d, 1H), 7.8-8.1 (d, 1H), 5.5-6.0 (br s, 2H, NH₂)N/A
Predicted ¹³C NMR δ 160-165 (C-NH₂), 150-155, 145-150, 130-135, 120-125, 115-120 (C-Br)N/A

Causality in Spectroscopy: The predicted downfield shifts for the pyridine protons are due to the electron-withdrawing nature of the fused isothiazole ring and the pyridine nitrogen. The carbon attached to the bromine (C-5) is expected to appear in the mid-range of the aromatic spectrum, while the carbon attached to the amine group (C-3) would be significantly shifted downfield.

Proposed Synthesis Pathway

While a specific, validated synthesis for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is not extensively documented, a reliable synthetic route can be designed by adapting established methods for related isomers, particularly the halogenative cyclization strategies used for isothiazolo[5,4-b]pyridines.[5][6] The proposed pathway prioritizes commercially available starting materials and robust, high-yielding reactions.

The key to this synthesis is the construction of a suitably substituted 2-aminopyridine-3-carbonitrile precursor, followed by cyclization to form the isothiazole ring.

G start 2-amino-5-bromopyridine-3-carbonitrile step1 Intermediate Thioamide start->step1  Lawesson's Reagent, Dioxane, Reflux   step2 Dibromo Intermediate step1->step2  NBS, CCl4, BPO, Light   final 5-Bromoisothiazolo[3,4-b] pyridin-3-amine step2->final  Base (e.g., DBU), THF   G cluster_c5 C5 Position (Suzuki, Sonogashira, etc.) cluster_n3 N3 Position (Amidation, Alkylation) center 5-Bromoisothiazolo[3,4-b] pyridin-3-amine c5_1 Aryl/Heteroaryl Groups center->c5_1  Pd-catalyzed  Cross-Coupling c5_2 Alkynyl Groups center->c5_2 n3_1 Amide Derivatives center->n3_1  Acylation n3_2 Substituted Amines center->n3_2  Reductive  Amination

Sources

An In-depth Technical Guide to the Discovery and History of Isothiazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isothiazolo[3,4-b]pyridine core, a significant heterocyclic scaffold in medicinal chemistry. From its initial discovery to emerging applications, we delve into the foundational synthesis, key developmental milestones, and the biological significance of this unique molecular architecture. This document serves as a technical resource, offering field-proven insights and detailed experimental context to support researchers in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The fusion of an isothiazole ring with a pyridine system gives rise to a family of heterocyclic compounds known as isothiazolopyridines. These structures have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Among the possible isomers, the isothiazolo[3,4-b]pyridine core represents a unique and intriguing scaffold. While its siblings, such as the isothiazolo[4,3-b] and [5,4-b] isomers, have been extensively studied in recent years, particularly as kinase inhibitors, the isothiazolo[3,4-b]pyridine system holds its own distinct history and potential. Understanding the origins and synthetic evolution of this core is paramount for unlocking its full therapeutic promise.

The Genesis: First Synthesis and Early Explorations

The initial foray into the synthesis of the isothiazolopyridine family, including the isothiazolo[3,4-b]pyridine isomer, was documented in a seminal 1973 paper by Alfred Taurins and Virginia Tan Khouw in the Canadian Journal of Chemistry[1]. This pioneering work laid the chemical foundation for all subsequent investigations into this class of compounds.

The first synthesis of an isothiazolo[3,4-b]pyridine derivative, specifically isothiazolo[3,4-b]pyridin-3-ylamine (CAS 42242-06-8) , marked the formal discovery of this heterocyclic system[2][3]. This early work provided the chemical community with the first glimpse into the reactivity and potential of this novel scaffold. While the initial discovery did not immediately trigger a surge in research activity comparable to other heterocyclic systems, it established a critical precedent and a foundational methodology for accessing this unique chemical space.

Architecting the Core: Synthetic Methodologies

The construction of the isothiazolo[3,4-b]pyridine core has evolved from the foundational methods to more sophisticated and diverse strategies. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.

Foundational Synthesis: The Taurins and Khouw Approach

A general representation of this early synthetic logic is depicted below:

Foundational_Synthesis A 2-Amino-3-cyanopyridine C 2-Amino-3-thiocarbamoylpyridine A->C B Thionation Reagent (e.g., P4S10) E Isothiazolo[3,4-b]pyridin-3-ylamine C->E D Oxidative Cyclization (e.g., H2O2, I2)

Caption: Foundational synthetic approach to the isothiazolo[3,4-b]pyridine core.

This approach highlights the importance of precursor design, where the strategic placement of amino and cyano or thiocarbamoyl groups on the pyridine ring facilitates the desired annulation to form the fused isothiazole ring.

Modern Synthetic Strategies

While dedicated modern synthetic reviews specifically for the isothiazolo[3,4-b]pyridine isomer are less common than for its other isomers, general principles of isothiazole and pyridine synthesis can be applied. Contemporary methods often focus on efficiency, diversity, and the introduction of functional groups for further derivatization.

Key strategies that can be adapted for the synthesis of isothiazolo[3,4-b]pyridine derivatives include:

  • Cyclization of o-functionalized pyridines: Similar to the foundational synthesis, this remains a cornerstone approach. Modern variations may employ different activating groups and cyclizing reagents to improve yields and substrate scope.

  • Transition-metal catalyzed cross-coupling reactions: For substituted derivatives, palladium- or copper-catalyzed reactions can be employed to build the pyridine ring onto a pre-formed isothiazole or to functionalize the isothiazolo[3,4-b]pyridine core.

Below is a conceptual workflow for the synthesis and diversification of the isothiazolo[3,4-b]pyridine scaffold.

Modern_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Diversification A Substituted Pyridine Precursor B Ring Formation & Cyclization A->B C Isothiazolo[3,4-b]pyridine Core B->C D Functionalization (e.g., Halogenation, Nitration) C->D E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->E F Nucleophilic Substitution D->F G Diverse Library of Derivatives E->G F->G

Caption: Conceptual workflow for modern synthesis and diversification.

Biological Significance and Therapeutic Potential

While the biological activity of the isothiazolo[3,4-b]pyridine core is less explored compared to its isomers, the broader family of isothiazolopyridines has shown significant promise in various therapeutic areas. This suggests that the [3,4-b] isomer is a scaffold with untapped potential.

Established Activities of the Isothiazolopyridine Family

Research into other isothiazolopyridine isomers has revealed a range of biological activities, providing a strong rationale for the investigation of the [3,4-b] series. These activities include:

  • Anticancer Activity: Certain isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer action.[4]

  • Kinase Inhibition: The isothiazolo[4,3-b]pyridine scaffold is a well-established core for the development of potent and selective kinase inhibitors, particularly targeting cyclin G-associated kinase (GAK), which has implications for antiviral therapies.

  • Antiviral Activity: Derivatives of isothiazolo[4,3-b]pyridines have shown promising antiviral activity against viruses such as dengue virus.

Given the structural similarities, it is plausible that isothiazolo[3,4-b]pyridine derivatives may also exhibit interesting pharmacological profiles.

Future Directions for Isothiazolo[3,4-b]pyridines

The underexplored nature of the isothiazolo[3,4-b]pyridine core presents a significant opportunity for drug discovery. Future research efforts should be directed towards:

  • Systematic Synthesis and Library Generation: The development of robust and versatile synthetic routes to generate a diverse library of isothiazolo[3,4-b]pyridine derivatives is a crucial first step.

  • High-Throughput Screening: Screening these libraries against a wide range of biological targets, including kinases, proteases, and GPCRs, could uncover novel biological activities.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic SAR studies will be essential to optimize potency, selectivity, and pharmacokinetic properties.

The logical progression of a drug discovery campaign targeting the isothiazolo[3,4-b]pyridine core is outlined below.

Drug_Discovery_Progression A Scaffold Selection: Isothiazolo[3,4-b]pyridine B Library Synthesis & Characterization A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Development E->F

Caption: Drug discovery progression for isothiazolo[3,4-b]pyridine derivatives.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of a wide range of isothiazolo[3,4-b]pyridine derivatives are not abundantly available in the public domain, a general procedure can be extrapolated from the synthesis of related heterocyclic systems. The following is a representative, conceptual protocol for the synthesis of a 3-substituted isothiazolo[3,4-b]pyridine.

Protocol: Synthesis of a 3-Substituted Isothiazolo[3,4-b]pyridine

  • Starting Material Preparation: Begin with a suitably substituted 2-aminopyridine-3-carbonitrile.

  • Thionation:

    • To a solution of the 2-aminopyridine-3-carbonitrile in an inert solvent (e.g., dry pyridine or dioxane), add a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminopyridine-3-thiocarboxamide.

  • Oxidative Cyclization:

    • Dissolve the crude 2-aminopyridine-3-thiocarboxamide in a suitable solvent such as ethanol or acetic acid.

    • Add an oxidizing agent, for example, a 30% solution of hydrogen peroxide, dropwise at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • The product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final isothiazolo[3,4-b]pyridine derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and the specific reaction conditions (solvents, temperatures, reaction times, and purification methods) will need to be optimized for each specific substrate.

Conclusion and Future Outlook

The isothiazolo[3,4-b]pyridine core, since its initial discovery, has remained a relatively underexplored area of medicinal chemistry. However, the proven success of its isomeric counterparts highlights the immense potential held within this heterocyclic system. As synthetic methodologies become more advanced and accessible, and as the demand for novel therapeutic agents continues to grow, the isothiazolo[3,4-b]pyridine scaffold is poised for a resurgence of interest. This guide has aimed to provide a comprehensive historical and technical foundation to inspire and equip researchers to further explore the chemical and biological landscape of this promising molecule. The path from its foundational synthesis to its potential as a source of future medicines is a compelling journey that is still unfolding.

References

Sources

Unlocking the Therapeutic Potential of Isothiazolopyridines: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isothiazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic avenues. Among the heterocyclic scaffolds that have garnered significant attention, the isothiazolopyridine nucleus stands out as a versatile and promising framework. This bicyclic system, comprised of a fused isothiazole and pyridine ring, offers a unique combination of electronic properties and three-dimensional diversity, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of potential research areas for novel isothiazolopyridines, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore promising therapeutic targets, dissect structure-activity relationships, and provide actionable experimental protocols to empower the next wave of discovery in this exciting field.

The Isothiazolopyridine Core: Synthetic Strategies and Isomeric Considerations

The biological activity of isothiazolopyridine derivatives is intrinsically linked to the specific arrangement of the fused rings. Several isomers exist, with isothiazolo[5,4-b]pyridines, isothiazolo[4,5-c]pyridines, and isothiazolo[4,3-b]pyridines being prominent in the scientific literature. The choice of synthetic route is therefore a critical first step, dictating the accessible chemical space and the ultimate biological profile of the resulting compounds.

Synthesis of the Isothiazolo[5,4-b]pyridine Scaffold

A versatile and widely employed strategy for the synthesis of the isothiazolo[5,4-b]pyridine core begins with readily available substituted pyridines. A representative synthetic pathway is the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form an aminothiazole intermediate. Subsequent protection of the amino group, for instance with a Boc group, allows for regioselective functionalization. A Suzuki cross-coupling reaction can then be employed to introduce aryl or heteroaryl moieties at the 5-position of the pyridine ring. This is followed by reduction of a nitro group, if present on the coupled fragment, to yield a key aniline intermediate. This aniline can then be acylated or treated with isocyanates to generate a diverse library of amide and urea derivatives. The final deprotection step unmasks the amino group on the thiazole ring, providing the target isothiazolo[5,4-b]pyridine derivatives.[1]

Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Derivative [1]

  • Step 1: Aminothiazole Formation: To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as DMF, add potassium thiocyanate (1.2 eq). Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour into ice-water, and collect the precipitate by filtration.

  • Step 2: Boc Protection: Dissolve the aminothiazole intermediate (1.0 eq) in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and a base such as sodium bicarbonate (2.0 eq). Stir the reaction at room temperature for 12-16 hours. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Suzuki Cross-Coupling: To a solution of the Boc-protected aminothiazole (1.0 eq) and a desired boronic acid or ester (1.2 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq) and a base like potassium carbonate (2.0 eq). Degas the mixture and heat under an inert atmosphere at 90-110 °C for 8-12 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the product by column chromatography.

  • Step 4: Nitro Group Reduction (if applicable): Dissolve the nitro-containing intermediate (1.0 eq) in a solvent such as ethanol or ethyl acetate. Add a reducing agent like iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water. Heat the mixture to reflux for 2-4 hours. Filter the hot solution through celite and concentrate the filtrate.

  • Step 5: Amide/Urea Formation: To a solution of the aniline intermediate (1.0 eq) in a solvent like DCM or DMF, add the desired acyl chloride or isocyanate (1.1 eq) and a base such as triethylamine or DIPEA (1.5 eq). Stir at room temperature for 2-6 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Step 6: Boc Deprotection: Dissolve the Boc-protected final compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure and purify the product, often by recrystallization or column chromatography.

Synthesis of Isothiazolo[4,5-c]- and Isothiazolo[4,3-b]pyridine Scaffolds

The synthesis of other isomers, such as isothiazolo[4,5-c]pyridines and isothiazolo[4,3-b]pyridines, often involves different starting materials and cyclization strategies. For instance, the synthesis of 3-methylisothiazolo-[4,5-c]-pyridine can be achieved from key 4,6-dichloroisothiazolopyridine intermediates.[2] Similarly, 3,7-disubstituted isothiazolo[4,3-b]pyridines can be prepared starting from 2,4-dichloro-3-nitropyridine, utilizing selective C-4 arylation via Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation as key steps.[3]

Promising Therapeutic Areas and Molecular Targets

The isothiazolopyridine scaffold has demonstrated significant potential across several therapeutic areas, primarily due to its ability to interact with key biological targets, particularly protein kinases.

Oncology: Targeting Kinase-Driven Malignancies

Cancer is a primary area where isothiazolopyridine derivatives have shown considerable promise.[4] Many cancers are driven by aberrant kinase activity, making kinase inhibitors a cornerstone of modern oncology.[5]

The proto-oncogene c-KIT, a receptor tyrosine kinase, is a key driver in gastrointestinal stromal tumors (GIST). Mutations in c-KIT can lead to constitutive activation and uncontrolled cell proliferation. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, offering a potential strategy to overcome resistance to existing therapies like imatinib.[1]

Cyclin G-associated kinase (GAK), a serine/threonine kinase, is involved in clathrin-mediated endocytosis and is essential for proper mitosis.[6] Isothiazolo[4,3-b]pyridines have been extensively explored as potent GAK inhibitors.[7][8] Inhibition of GAK has been shown to block the growth of certain cancer cells, such as prostate cancer cells.[9]

The lipid kinases PIKfyve and PIP4K2C play crucial roles in endosomal trafficking and have been implicated in cancer cell proliferation.[10] Certain 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of PIKfyve and PIP4K2C, demonstrating antitumoral activity in cell-based assays.[10] The inhibition of PIKfyve has emerged as a potential therapeutic strategy for B-cell non-Hodgkin lymphoma.

Signaling Pathway: Kinase Inhibition by Isothiazolopyridines in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT) Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Activation Isothiazolopyridine Isothiazolopyridine Derivative Isothiazolopyridine->RTK Inhibition Kinase Kinase (e.g., GAK, PIKfyve) Isothiazolopyridine->Kinase Inhibition Kinase->Signaling_Cascade Activation Cell_Proliferation Uncontrolled Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Caption: Isothiazolopyridines can inhibit key kinases, disrupting cancer cell signaling.

Neurodegenerative Disorders: A Neuroprotective Role

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Thiazole-containing compounds have shown promise as neuroprotective agents.[11] While research on isothiazolopyridines in this area is still emerging, the known activities of related scaffolds suggest this is a fertile ground for investigation. The neuroprotective effects of thiazolidine derivatives, for example, are thought to be mediated through the reduction of neuroinflammation and oxidative stress.[11]

Infectious Diseases: Combating Microbial Threats

The isothiazole core is present in a number of compounds with antimicrobial activity. Isothiazolopyridine derivatives have been investigated as potential antibacterial and antiviral agents.

Derivatives of isothiazolopyridones have demonstrated activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[12] The amphiphilic nature of some thiazole derivatives facilitates their integration into microbial cell membranes, leading to cell disruption.[13]

Certain isothiazole derivatives have shown efficacy against a range of RNA and DNA viruses.[2][14][15] For example, some compounds have been found to be active against poliovirus, echovirus, and rhinoviruses.[2] The dual PIKfyve/PIP4K2C inhibitors with an isothiazolo[4,3-b]pyridine scaffold have also displayed antiviral activity against Venezuelan equine encephalitis virus (VEEV) and SARS-CoV-2.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective isothiazolopyridine-based drug candidates.

SAR for Kinase Inhibition

For isothiazolopyridine-based kinase inhibitors, specific substitutions on the heterocyclic core have been shown to significantly impact their inhibitory activity.

  • Substitutions on the Pyridine Ring: For isothiazolo[4,3-b]pyridine-based PIKfyve inhibitors, a wide variety of substituents on an aryl ring at the 6-position are tolerated. A 4-carboxamide analogue was found to be particularly potent.[10]

  • Substitutions on the Thiazole Ring: The SAR at the 3-position of the isothiazolo[4,3-b]pyridine scaffold appears to be more constrained. However, the introduction of electron-donating groups on a pyridinyl ring at this position can yield potent inhibitors.[10] The presence of an acetylenic moiety at the 3-position was found to be crucial for PIKfyve inhibition.[10]

Scaffold Target Kinase Key SAR Observations Reference
Isothiazolo[5,4-b]pyridinec-KITAmide and urea functionalities at the 2-position are crucial for activity.[1]
Isothiazolo[4,3-b]pyridineGAKStructural variety at the 3-position significantly influences potency.[7]
Isothiazolo[4,3-b]pyridinePIKfyve/PIP4K2CAn acetylenic linker at the 3-position and diverse aryl groups with electron-withdrawing or -donating groups at the 6-position enhance activity. A 4-carboxamide on the aryl ring at position 6 is highly favorable.[10]

Workflow for SAR-Guided Lead Optimization

G Start Initial Hit Compound (Isothiazolopyridine) SAR_Analysis Analyze Structure-Activity Relationship Data Start->SAR_Analysis Design Design Novel Analogs with Targeted Modifications SAR_Analysis->Design Synthesis Synthesize Designed Compounds Design->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays) Synthesis->Screening Data_Evaluation Evaluate Potency, Selectivity, and ADME Properties Screening->Data_Evaluation Data_Evaluation->Design Iterate Lead_Candidate Optimized Lead Candidate Data_Evaluation->Lead_Candidate Meets Criteria

Caption: A systematic approach to optimizing isothiazolopyridine lead compounds.

Key Experimental Protocols for Screening and Validation

To effectively explore the therapeutic potential of novel isothiazolopyridines, a robust and well-defined set of experimental protocols is essential.

Kinase Inhibition Assays

Biochemical assays are the primary tool for determining the inhibitory activity of compounds against their target kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [16][17][18]

  • Principle: This assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to the kinase activity.

  • Materials:

    • Recombinant kinase (e.g., c-KIT, GAK, PIKfyve)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Test compounds (isothiazolopyridine derivatives) dissolved in DMSO

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the test compound solution.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the luminescence.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays for Anticancer Activity

Cell-based assays are crucial for evaluating the cytotoxic and anti-proliferative effects of the synthesized compounds in a more physiologically relevant context.

Experimental Protocol: MTT Cell Proliferation Assay [19][20][21][22]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., GIST, prostate cancer, or other relevant lines)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Neuroprotection Assays

To assess the potential neuroprotective effects of isothiazolopyridine derivatives, in vitro models of neuronal damage are employed.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [23][24][25][26]

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or glutamate.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • Oxidative stressor (e.g., H2O2 or glutamate)

    • Reagents for assessing cell viability (e.g., MTT or LDH assay kit)

  • Procedure:

    • Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

    • Induce oxidative stress by adding the chosen stressor (e.g., a toxic dose of H2O2 or glutamate) to the wells (excluding the control wells).

    • Incubate for the appropriate duration to induce cell death (e.g., 24 hours).

    • Assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage.

    • Calculate the percentage of neuroprotection conferred by the test compounds compared to the stressor-treated control.

Future Directions and Conclusion

The isothiazolopyridine scaffold represents a rich and underexplored territory for the discovery of novel therapeutic agents. The demonstrated activity of its derivatives as potent kinase inhibitors highlights their significant potential in oncology. Furthermore, emerging evidence suggests promising avenues in the fields of neurodegenerative and infectious diseases.

Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel isothiazolopyridine libraries with diverse substitution patterns is crucial to fully explore the chemical space and identify new biological activities.

  • Target Deconvolution: For compounds identified through phenotypic screening, target deconvolution studies will be essential to elucidate their mechanism of action.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: The unique properties of the isothiazolopyridine scaffold may lend themselves to activity in other therapeutic areas not yet extensively investigated, such as inflammatory and metabolic diseases.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Garozzo, A., et al. Isothiazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press.
  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). National Center for Biotechnology Information. Available at: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed. Available at: [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences.
  • Isothiazolopyridine Mannich bases and their antibacterial effect.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. PubMed. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Innovare Academic Sciences.
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.
  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv.
  • cKIT Assay Kit cKit 79815. BPS Bioscience.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
  • (PDF) Isothiazole Derivatives as Antiviral Agents.
  • Isothiazole Deriv
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Cyclin G-associ
  • Cell Viability Assays.
  • PIKfyve therapeutic opportunities. Echelon Biosciences.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]

  • HTScan® c-Kit Kinase Assay Kit #7755. Cell Signaling Technology.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]

  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
  • GSK3β Kinase Assay.
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors. MDPI.
  • Therapeutic potential of thiazolidinediones as anticancer agents. PubMed. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. MDPI.
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark.
  • Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. PubMed. Available at: [Link]

  • Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Assay Kit. Sigma-Aldrich.
  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Structural Basis for c-KIT Inhibition by the Suppressor of Cytokine Signaling 6 (SOCS6) Ubiquitin Ligase.

Sources

Methodological & Application

Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a versatile building block, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

The strategic importance of this scaffold lies in its potential for diverse functionalization. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The amino group can be readily derivatized to form amides, ureas, and other functionalities, further expanding the chemical space accessible from this core structure.

Synthetic Strategy Overview

The synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is approached through a logical and efficient multi-step sequence. The overall strategy involves the initial construction of a substituted pyridine ring, followed by the annulation of the isothiazole ring. This approach allows for the early introduction of the required functionalities and avoids potential issues with late-stage functionalization of the fused heterocyclic system.

The key steps in the proposed synthetic pathway are:

  • Formation of a 2-amino-3-cyanopyridine precursor: This step establishes the core pyridine ring with the necessary ortho-amino and cyano groups, which are precursors to the isothiazole ring.

  • Regioselective bromination: Introduction of a bromine atom at the 5-position of the pyridine ring is a critical step to afford the key intermediate.

  • Cyclization to form the isothiazolo[3,4-b]pyridine core: This final step involves the formation of the isothiazole ring from the ortho-amino-nitrile functionality using a suitable sulfur-transfer reagent.

This guide will provide detailed protocols for each of these key transformations, along with insights into the reaction mechanisms and potential challenges.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Precursor: 2-Amino-3-cyanopyridine

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through a variety of methods, with one of the most efficient being a one-pot multicomponent reaction.[1][2] This approach offers high atom economy and procedural simplicity.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridines from readily available starting materials.[1]

Reaction Scheme:

Materials and Reagents:

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Methyl ketone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), methyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality and Experimental Choices:

  • Ammonium acetate: Serves as both a source of ammonia for the pyridine ring formation and as a catalyst.

  • One-pot nature: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. The reaction proceeds through a cascade of condensation and cyclization steps.

  • Microwave irradiation: For certain substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

Part 2: Regioselective Bromination of 2-Amino-3-cyanopyridine

The introduction of a bromine atom at the 5-position of the 2-amino-3-cyanopyridine ring is achieved through electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). Due to steric hindrance from the adjacent cyano group, bromination is expected to occur preferentially at the 5-position.

Protocol 2: Bromination of 2-Amino-6-(thiophen-2-yl)pyridine-3-carbonitrile

This protocol is adapted from the bromination of a similar substrate and is expected to be applicable to other 2-amino-3-cyanopyridines.[3]

Reaction Scheme:

Materials and Reagents:

  • 2-Amino-6-(thiophen-2-yl)pyridine-3-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-amino-6-(thiophen-2-yl)pyridine-3-carbonitrile (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality and Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and milder source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and side reactions.

  • DMF as solvent: A polar aprotic solvent that is suitable for this type of electrophilic substitution reaction.

  • Room temperature reaction: The high reactivity of the pyridine ring due to the activating amino group allows the reaction to proceed at a mild temperature, which helps to control selectivity.

Part 3: Cyclization to 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

The final and most critical step is the construction of the isothiazole ring. This transformation can be achieved by reacting the ortho-amino-nitrile with a sulfurizing agent. The Herz reaction, which utilizes sulfur monochloride (S₂Cl₂), is a classic method for synthesizing sulfur-containing heterocycles from aromatic amines.[4] This reagent is proposed here for the cyclization of 2-amino-5-bromo-3-cyanopyridine.

Protocol 3: Proposed Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine via Herz-type Cyclization

Reaction Scheme:

Materials and Reagents:

  • 2-Amino-5-bromo-3-cyanopyridine (1.0 eq)

  • Sulfur monochloride (S₂Cl₂) (2.0-3.0 eq)

  • Inert solvent (e.g., toluene, xylene, or chlorobenzene)

Procedure:

  • Caution: Sulfur monochloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 2-amino-5-bromo-3-cyanopyridine (1.0 eq) in an inert solvent, add sulfur monochloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess sulfur monochloride by slowly adding the reaction mixture to a stirred solution of aqueous sodium bisulfite or by careful addition of an alcohol (e.g., methanol).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Sulfur Monochloride (S₂Cl₂): This reagent acts as both a source of sulfur and an oxidizing agent to facilitate the cyclization. The proposed mechanism involves the formation of a thiazathiolium intermediate which then rearranges to the final product.[4]

  • Inert Solvent: A high-boiling inert solvent is typically used to achieve the necessary reaction temperature for the cyclization to occur.

  • Stoichiometry: An excess of sulfur monochloride is often used to ensure complete conversion of the starting material.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield (%)
12-Amino-3-cyanopyridine SynthesisAldehyde, Ketone, Malononitrile, NH₄OAcEthanol60-85%
2BrominationNBSDMF70-90%
3Isothiazole Ring FormationS₂Cl₂Toluene40-60% (Estimated)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Cyclization cluster_3 Part 4: Derivatization A Aldehyde + Methyl Ketone + Malononitrile + Ammonium Acetate B 2-Amino-3-cyanopyridine A->B One-pot Condensation C 2-Amino-5-bromo- 3-cyanopyridine B->C NBS, DMF D 5-Bromoisothiazolo[3,4-b]pyridin-3-amine C->D S₂Cl₂, Toluene E Diverse Derivatives D->E Cross-coupling (Br) Amine functionalization (NH₂)

Caption: Synthetic workflow for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established chemical transformations and analogies to well-documented procedures in the scientific literature. To ensure the successful synthesis and characterization of the target compounds, the following self-validating measures are recommended:

  • Spectroscopic Analysis: At each step of the synthesis, the structure of the product should be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Chromatographic Purity: The purity of the intermediates and the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Comparison with Literature Data: Where possible, the analytical data for the synthesized compounds should be compared with reported values in the scientific literature for authentication.

  • Control Reactions: In cases of unexpected results or low yields, running control reactions (e.g., without a key reagent) can help to elucidate the reaction pathway and identify potential issues.

Conclusion

The synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine derivatives presents an exciting opportunity for the discovery of new chemical entities with potential therapeutic applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this field. By understanding the underlying chemical principles and adhering to rigorous experimental practices, scientists can confidently navigate the synthesis of this important heterocyclic scaffold and its derivatives, paving the way for future innovations in drug discovery and development.

References

  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64(3), 690-697. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • Dyachenko, V. D., & Kriven'ko, A. P. (1999). 2-Amino-3-cyanopyridines. Chemistry of Heterocyclic Compounds, 35(8), 895-918.
  • Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines.
  • Herz, R. (1925). A New Class of Organic Sulfur Compounds. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(10), 2249-2250.
  • Pestalozzi, C., et al. (1982). Herz Reaction. 1. Synthesis of 1,2,3-Benzodithiazol-2-ium Salts. Helvetica Chimica Acta, 65(6), 1654-1674.
  • Rakitin, O. A., & Rees, C. W. (2005). The Herz reaction.
  • Dunn, A. D., & Rudorf, W. D. (1989). Carbon Disulfide in Organic Chemistry. Ellis Horwood.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kirby, W. (1969). The action of sulphur monochloride on aromatic primary amines: the Herz reaction. Journal of the Chemical Society C: Organic, 9, 1055-1059. [Link]

  • Dyachenko, V. D., & Litvinov, V. P. (2016). Synthesis of Fused Heterocycles Based on 2-Amino-3-cyanopyridines. Russian Journal of General Chemistry, 86(10), 2347-2371.
  • Elgemeie, G. E. H., et al. (2004). A Novel Route to Polyfunctionally Substituted Pyridine and Pyrido[2,3-d]pyrimidine Derivatives. Journal of Chemical Research, 2004(1), 60-61.
  • Al-Omran, F., et al. (2007).
  • Quiroga, J., et al. (2001). A new, easy, one-pot synthesis of 2-amino-3-cyanopyridines. Tetrahedron Letters, 42(32), 5625-5627.
  • Abdel-Galil, F. M., et al. (1986). Nitriles in heterocyclic synthesis: Novel synthesis of 2-amino-3-cyanopyridine derivatives. Liebigs Annalen der Chemie, 1986(9), 1650-1655.
  • Al-Naggar, A. A. (2004). Synthesis of some new 2-amino-3-cyanopyridine derivatives and their use in the synthesis of other heterocyclic compounds.
  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64(3), 690-697. [Link]

Sources

Application Notes & Protocols: Characterization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a novel heterocyclic compound with potential as a kinase inhibitor. Based on the established activity of structurally related isothiazolopyridines against Cyclin G-Associated Kinase (GAK), a key regulator of cellular trafficking and cell cycle progression, this guide outlines the scientific rationale and detailed protocols for investigating the inhibitory potential of this compound. We present methodologies for robust in vitro kinase screening and cell-based functional assays to determine its potency, selectivity, and mechanism of action, thereby providing a foundational framework for its development as a chemical probe or therapeutic lead.

Introduction: The Rationale for Investigating 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and viral infections. The isothiazolopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors. Notably, compounds bearing the isothiazolo[5,4-b]pyridine core have been identified as potent and selective inhibitors of Cyclin G-Associated Kinase (GAK)[1].

GAK, a ubiquitously expressed serine/threonine kinase, is a crucial component of the cellular machinery, playing a pivotal role in clathrin-mediated endocytosis and vesicle trafficking[]. It functions in concert with Hsc70 to uncoat clathrin-coated vesicles, a process essential for receptor recycling and intracellular signaling[3][4]. Beyond its role in trafficking, GAK is also implicated in the regulation of mitosis, specifically in centrosome maturation and proper spindle formation[3][5]. Given these critical functions, GAK has garnered significant interest as a therapeutic target. Its inhibition has been shown to disrupt the lifecycle of viruses such as Hepatitis C (HCV) and has demonstrated anti-proliferative effects in cancer cell lines[1][6][7].

The compound of interest, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, is a structural isomer of known GAK inhibitors. This structural similarity provides a strong scientific basis to hypothesize that it may exhibit inhibitory activity against GAK or other members of the Numb-associated kinase (NAK) family, which includes AAK1, STK16, and BIKE[1][]. The primary objective of this guide is to provide researchers with the necessary protocols to systematically evaluate this hypothesis, characterize the compound's kinase inhibitory profile, and elucidate its cellular effects.

The GAK Signaling and Trafficking Axis

To understand the potential impact of an inhibitor, it is essential to visualize the central role of GAK in cellular function. GAK's primary function is to regulate clathrin-mediated endocytosis, a key pathway for internalizing cell surface receptors and other cargo.

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor Clathrin Clathrin Coat Assembly Receptor->Clathrin Internalization CCV Clathrin-Coated Vesicle (CCV) Clathrin->CCV Uncoating Vesicle Uncoating CCV->Uncoating GAK GAK GAK->Uncoating Phosphorylates AP-2 Subunit Hsc70 Hsc70 Hsc70->Uncoating Endosome Early Endosome Uncoating->Endosome Cargo Release Endosome->Receptor Recycling Inhibitor 5-Bromoisothiazolo [3,4-b]pyridin-3-amine Inhibitor->GAK Inhibition

Caption: Role of GAK in Clathrin-Mediated Endocytosis.

Experimental Protocols

The following protocols provide a step-by-step framework for the biochemical and cellular characterization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This biochemical assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. It measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[8][9]

Principle: Kinase activity results in the conversion of ATP to ADP. The ADP-Glo™ reagent depletes the remaining ATP, and then the Kinase Detection Reagent converts the produced ADP back to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity. Inhibition of the kinase leads to a decrease in the luminescent signal.

Materials:

  • Purified recombinant human GAK enzyme

  • GAK substrate peptide (e.g., a generic kinase substrate or a specific peptide derived from a known GAK substrate like the AP2M1 subunit)

  • ATP, high purity

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Known GAK inhibitor as a positive control (e.g., SGC-GAK-1)[7][10]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Protocol Workflow:

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prep_Cmpd 1. Prepare serial dilution of test compound in DMSO Plate_Cmpd 3. Dispense compound/DMSO into 384-well plate Prep_Cmpd->Plate_Cmpd Prep_Kinase 2. Prepare Kinase/Substrate mixture in assay buffer Add_Kinase 4. Add Kinase/Substrate mix Prep_Kinase->Add_Kinase Plate_Cmpd->Add_Kinase Incubate_1 5. Pre-incubate (10 min, RT) to allow binding Add_Kinase->Incubate_1 Add_ATP 6. Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 7. Incubate (60 min, 30°C) Add_ATP->Incubate_2 Add_ADP_Glo 8. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_2->Add_ADP_Glo Incubate_3 9. Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection 10. Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 11. Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Plate 12. Measure Luminescence Incubate_4->Read_Plate

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in 100% DMSO.

    • Perform a 10-point, 1:3 serial dilution in DMSO to create a dose-response curve. Include a DMSO-only control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 100 nL of each serially diluted compound or DMSO control.

    • Prepare a master mix of the GAK enzyme and substrate peptide in Kinase Assay Buffer. The optimal concentrations should be determined empirically but typically fall in the low nanomolar range for the enzyme and micromolar range for the substrate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9][11]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12]

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the compound interacts with its intended target in a physiological context, a target engagement assay is crucial. The NanoBRET™ assay measures the binding of a compound to a specific protein target in living cells.[13]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase (GAK) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding GAK-NanoLuc® fusion protein

  • NanoBRET™ Kinase Tracer

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, non-treated 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

  • Cell Transfection: 24 hours prior to the assay, transfect HEK293 cells with the GAK-NanoLuc® plasmid according to the manufacturer's protocol.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate at an appropriate density and allow them to attach.

  • Compound Addition: Prepare serial dilutions of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in Opti-MEM™. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ substrate and extracellular inhibitor mix. Read the filtered luminescence signals for the donor (luciferase) and acceptor (tracer) on a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the IC50 value for target engagement.

Cellular Phosphorylation Assay

To assess the functional consequence of target engagement, a cellular assay measuring the phosphorylation of a known downstream substrate is essential. This confirms that the compound inhibits the kinase's catalytic activity within the cell.[13]

Principle: This assay quantifies the phosphorylation of a specific GAK substrate (e.g., AP2M1 at Thr156) in cells treated with the inhibitor. Methods like Western Blotting, ELISA, or high-content imaging can be used for detection with a phospho-specific antibody.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1, which shows sensitivity to GAK inhibition) or another relevant cell line.[7]

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total GAK, anti-total AP2M1, and a loading control (e.g., anti-GAPDH).

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western Blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment: Plate 22Rv1 cells and allow them to adhere. Treat the cells with increasing concentrations of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 or a loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for substrate phosphorylation.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Profile

Kinase Target 5-Bromoisothiazolo[3,4-b]pyridin-3-amine IC50 (nM) SGC-GAK-1 IC50 (nM) (Control)
GAK [Experimental Value] [Experimental Value]
AAK1 [Experimental Value] [Experimental Value]
BIKE [Experimental Value] [Experimental Value]
STK16 [Experimental Value] [Experimental Value]
Kinase X (unrelated) [Experimental Value] [Experimental Value]

| Kinase Y (unrelated) | [Experimental Value] | [Experimental Value] |

This table should be populated with experimental data from a kinase panel screening to assess both potency against the primary target and selectivity against other kinases, particularly those within the same family.[14]

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine as a kinase inhibitor. The provided protocols for in vitro and cell-based assays will enable researchers to determine its potency, selectivity, and cellular mechanism of action. Positive results from these initial studies, particularly potent and selective inhibition of GAK, would warrant further investigation. Future studies could include broader kinome profiling to fully assess selectivity, structural studies (e.g., co-crystallization) to understand the binding mode, and in vivo studies in relevant disease models to evaluate its therapeutic potential.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ma'ayan Lab – Computational Systems Biology. GAK Gene. [Link]

  • Sato, S., et al. (2009). The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. PNAS. [Link]

  • Bademosi, A. T., et al. (2018). Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. Life Science Alliance. [Link]

  • Chapman, T. M., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • De Wispelaere, M., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Asquith, C. R. M., et al. (2017). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Sridhar, J., et al. (2007). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • Martens, S. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Network of Cancer Research. (2019, April 7). A Cyclin G-associated kinase (GAK) Inhibitor SGC-GAK-1. [Link]

  • Kubbutat, M. H., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Robers, M. B., et al. (2012). Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. PMC - NIH. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazolopyridine Scaffold as a Privileged Motif in Drug Discovery

The fusion of an isothiazole ring with a pyridine core gives rise to the isothiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Isothiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The pyridine ring, a common feature in numerous FDA-approved drugs, imparts desirable physicochemical properties and provides vectors for molecular recognition.[2] The combination of these two pharmacophores in the isothiazolopyridine framework has led to the discovery of potent modulators of various biological targets, most notably protein kinases.[1][3]

This document provides detailed application notes and predictive protocols for the use of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine , a novel and promising building block for the synthesis of diverse compound libraries. While this specific isomer is not yet extensively documented in the scientific literature, its chemical reactivity and potential applications can be confidently predicted based on the well-established chemistry of related scaffolds such as isothiazolo[4,5-b]pyridines, isothiazolo[4,3-b]pyridines, and the bioisosteric pyrazolo[3,4-b]pyridines.[3][4]

The strategic placement of the bromine atom at the 5-position and the amino group at the 3-position offers orthogonal handles for chemical diversification. The bromine atom is primed for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The amino group can be functionalized through acylation, alkylation, or used as a handle for further heterocycle formation. This dual functionality makes 5-Bromoisothiazolo[3,4-b]pyridin-3-amine a versatile starting material for the rapid generation of analogues in lead discovery and optimization campaigns.

Physicochemical Properties and Predicted Reactivity

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₄BrN₃SBased on chemical structure.
Molecular Weight 229.09 g/mol Based on chemical structure.
Appearance Likely a solid at room temperatureHeterocyclic compounds of this size are typically solids.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)The presence of the amino group may impart some aqueous solubility, but the overall aromatic character suggests better solubility in organic solvents.
Reactivity of the Bromine Atom Susceptible to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.)The C-Br bond on the electron-deficient pyridine ring is a classic substrate for these transformations.[4]
Reactivity of the Amino Group Nucleophilic; can undergo acylation, alkylation, and condensation reactions.The lone pair on the nitrogen atom is available for reaction with electrophiles.

Proposed Synthetic Applications and Protocols

The true value of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine lies in its potential as a scaffold for the synthesis of libraries of molecules with diverse biological activities. Below are detailed, predictive protocols for key synthetic transformations.

Workflow for Library Synthesis

G start 5-Bromoisothiazolo[3,4-b]pyridin-3-amine suzuki Suzuki-Miyaura Coupling (Diversification at C5) start->suzuki buchwald Buchwald-Hartwig Amination (Diversification at C5) start->buchwald acylation Acylation of Amine (Diversification at N3) start->acylation library1 C5-Arylated Library suzuki->library1 library2 C5-Aminated Library buchwald->library2 library3 N3-Acylated Library acylation->library3

Caption: Proposed workflow for library generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

Objective: To introduce a variety of aryl or heteroaryl substituents at the 5-position of the isothiazolopyridine core. This is a cornerstone reaction for exploring structure-activity relationships (SAR) related to the pyridine moiety, a strategy successfully employed in the development of kinase inhibitors.[3][4]

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation. The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields, especially with heteroaromatic substrates. The use of a mild base like potassium carbonate is generally well-tolerated by the amino group on the scaffold.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Reaction Setup:

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Self-Validation System:

  • Expected Yield: 60-95%, depending on the boronic acid used.

  • LC-MS Analysis: A new peak with the expected mass of the coupled product and the disappearance of the starting material peak.

  • ¹H NMR Spectroscopy: Appearance of new aromatic proton signals corresponding to the coupled aryl/heteroaryl group and a characteristic upfield shift of the pyridine proton adjacent to the former bromine position.

Protocol 2: Buchwald-Hartwig Amination for C5-Functionalization

Objective: To introduce a range of primary or secondary amines at the 5-position, providing access to analogues with altered polarity, hydrogen bonding capacity, and basicity.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for reaction efficiency. For heteroaromatic bromides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. Sodium tert-butoxide is a common strong base for this transformation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.)) to a dry reaction vessel.

  • Reaction Setup:

    • Seal the vessel and remove from the glovebox.

    • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Self-Validation System:

  • Expected Yield: 50-90%.

  • LC-MS Analysis: Confirmation of the desired product mass.

  • ¹H NMR Spectroscopy: Disappearance of the pyridine proton signal in the vicinity of the bromine atom and the appearance of signals corresponding to the newly introduced amine, along with a potential N-H signal.

Protocol 3: Acylation of the 3-Amino Group

Objective: To derivatize the 3-amino group with various acyl chlorides or carboxylic acids to probe the SAR of this region. This position is often a key interaction point with biological targets.[4]

Rationale: Standard amide bond formation is a straightforward and reliable method for functionalizing the primary amine. The use of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is necessary to scavenge the HCl generated from the reaction with an acyl chloride. For carboxylic acids, a coupling agent such as HATU or EDCI is required.

Step-by-Step Methodology (using an acyl chloride):

  • Reagent Preparation:

    • Dissolve 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add the desired acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor completion by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with water and brine, then dry and concentrate.

    • Purify by column chromatography or recrystallization.

Self-Validation System:

  • Expected Yield: 70-98%.

  • LC-MS Analysis: A mass shift corresponding to the addition of the acyl group.

  • ¹H NMR Spectroscopy: Disappearance of the NH₂ protons and the appearance of a new amide N-H proton signal (typically a singlet or broad singlet) at a downfield chemical shift. New signals corresponding to the acyl group will also be present.

  • IR Spectroscopy: Appearance of a strong C=O stretch around 1650-1680 cm⁻¹.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally related isothiazolopyridines and pyrazolopyridines, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a promising scaffold for the development of inhibitors of several important drug targets.

G scaffold 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Scaffold kinase Kinase Inhibitors scaffold->kinase antiviral Antiviral Agents scaffold->antiviral antibacterial Antimycobacterial Agents scaffold->antibacterial gak GAK kinase->gak pim Pim Kinases kinase->pim trk TRK kinase->trk

Caption: Potential therapeutic applications.

  • Kinase Inhibitors: The isothiazolopyridine and pyrazolopyridine cores are well-established "hinge-binding" motifs in a variety of protein kinases.[3][4][5]

    • Cyclin G-Associated Kinase (GAK): Isothiazolo[4,3-b]pyridines are potent GAK inhibitors with promising antiviral activity.[3] The strategic placement of substituents on the 5-Bromoisothiazolo[3,4-b]pyridin-3-amine scaffold could lead to novel GAK inhibitors.

    • Pim Kinases: These serine/threonine kinases are implicated in cancer. The structural similarity of the isothiazolopyridine core to known Pim kinase inhibitor scaffolds suggests this is a viable target class.[2]

    • Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as TRK inhibitors for the treatment of cancer.[6]

  • Antiviral Agents: As mentioned, GAK is a host factor for viral replication, and its inhibition has shown broad-spectrum antiviral activity.[3]

  • Antimycobacterial Agents: Certain isothiazolopyridine derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for the development of new anti-infective agents.

Conclusion

5-Bromoisothiazolo[3,4-b]pyridin-3-amine represents a valuable, albeit under-explored, building block for medicinal chemistry. Its dual functional handles provide a platform for the rapid and efficient synthesis of diverse chemical libraries. The predictive protocols outlined in this document, based on the robust chemistry of analogous heterocyclic systems, offer a clear path for researchers to begin exploring the potential of this scaffold. The likely application of its derivatives as kinase inhibitors and other therapeutic agents makes it an attractive starting point for drug discovery programs.

References

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of Pyrazolo[3,4-b]pyridine-4-spiroindolinones by a Three-Component Reaction of 5-Aminopyrazoles, Isatin, and Cyclic β-Diketones. Available at: [Link]

  • NeuroQuantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

  • PubMed. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2024).
  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available at: [Link]

  • PubMed. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Available at: [Link]

  • PubMed Central. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Available at: [Link]

  • RSC Advances. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

Sources

Application Notes and Protocol for Suzuki Coupling of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction protocol for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. The content herein is curated to offer not just a step-by-step procedure but also a deep dive into the rationale behind the choice of reagents and conditions, potential challenges, and troubleshooting strategies. This guide is intended to empower researchers in drug discovery and development to confidently utilize this complex heterocyclic building block in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Isothiazolo[3,4-b]pyridine Scaffold

The isothiazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-deficient pyridine ring with an isothiazole moiety, make it an attractive pharmacophore. The presence of multiple nitrogen and sulfur atoms offers opportunities for hydrogen bonding and other non-covalent interactions with biological targets. The specific substrate, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, is a versatile building block, with the bromine atom at the 5-position serving as a handle for carbon-carbon bond formation via cross-coupling reactions, and the amino group at the 3-position providing a site for further functionalization or acting as a key pharmacophoric feature.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] However, the application of this reaction to nitrogen- and sulfur-containing heterocycles, such as our target molecule, is not without its challenges. These heteroatoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] The presence of an unprotected amino group can also complicate the reaction.[3] This guide will address these challenges and provide a robust protocol for the successful Suzuki coupling of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Synthesis of the Starting Material: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

A likely retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted aminopyridine precursor. A potential forward synthesis is outlined below:

cluster_synthesis Proposed Synthesis of Starting Material 2,6-diamino-3-bromopyridine 2,6-diamino-3-bromopyridine Intermediate_1 2-Amino-3-bromo-6-diazoniumpyridine 2,6-diamino-3-bromopyridine->Intermediate_1 1. NaNO2, HBr 2. SO2, CuBr Intermediate_2 2-Amino-3-bromo-6-thiocyanatopyridine Intermediate_1->Intermediate_2 KSCN Target 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Intermediate_2->Target Oxidative cyclization (e.g., Br2)

Caption: Proposed synthetic route for the starting material.

This proposed synthesis involves the diazotization of 2,6-diamino-3-bromopyridine, followed by a Sandmeyer-type reaction to install a thiocyanate group. Subsequent oxidative cyclization would then yield the desired isothiazolo[3,4-b]pyridine ring system. Potential impurities could include unreacted starting materials or byproducts from the diazotization and cyclization steps. It is imperative to use highly pure 5-Bromoisothiazolo[3,4-b]pyridin-3-amine for the Suzuki coupling to avoid complications.

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 Base Pd(II)_Diorgano R-Pd(II)-R'      L2 Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

For the successful coupling of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, several factors must be carefully considered:

  • Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical. The nitrogen atoms in the pyridine and isothiazole rings, as well as the exocyclic amino group, can act as Lewis bases and coordinate to the palladium center, leading to catalyst poisoning. To mitigate this, bulky, electron-rich phosphine ligands are often employed. These ligands promote the desired catalytic cycle while discouraging the formation of stable, off-cycle palladium complexes.[7] Buchwald's biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are excellent candidates.[8] Modern pre-catalysts, like XPhos Pd G3, are particularly advantageous as they are air- and moisture-stable and generate the active Pd(0) species in situ.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[10] The choice of base can significantly impact the reaction rate and yield. For substrates bearing sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger bases like sodium hydroxide. The solubility of the base in the chosen solvent system is also an important consideration.

  • Solvent System: The solvent must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. A mixture of an organic solvent and water is commonly used in Suzuki couplings. The aqueous phase is often necessary for the action of inorganic bases. Common solvent systems include dioxane/water, toluene/water, and 2-MeTHF/water. Anhydrous conditions with a soluble organic base can also be effective, particularly for substrates prone to hydrolysis or protodeboronation.[8]

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromoisothiazolo[3,4-b]pyridin-3-amine>98%Synthesized or CommercialEnsure high purity.
Arylboronic Acid>97%Commercial
XPhos Pd G3CommercialAir- and moisture-stable precatalyst.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialFinely powder before use.
1,4-DioxaneAnhydrousCommercialDegas before use.
WaterDeionizedDegas before use.
Reaction VesselSchlenk tube or microwave vial.
Magnetic Stirrer
Inert Atmosphere SystemNitrogen or Argon.

4.2. Step-by-Step Procedure

cluster_protocol Suzuki Coupling Workflow A 1. Reagent Preparation: - Weigh 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq). - Weigh Arylboronic Acid (1.2 - 1.5 eq). - Weigh K2CO3 (2.0 - 3.0 eq). - Weigh XPhos Pd G3 (1-5 mol%). B 2. Reaction Setup: - Add all solids to a dry reaction vessel. - Evacuate and backfill with inert gas (3x). A->B C 3. Solvent Addition: - Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). B->C D 4. Reaction: - Heat the mixture with stirring (e.g., 80-110 °C). - Monitor reaction progress by TLC or LC-MS. C->D E 5. Work-up: - Cool to room temperature. - Dilute with ethyl acetate and water. - Separate organic layer. D->E F 6. Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. E->F

Caption: Step-by-step experimental workflow for the Suzuki coupling.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (2.0-3.0 eq.), and XPhos Pd G3 (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (a common ratio is 4:1 to 5:1 v/v) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Optimization and Troubleshooting

The success of the Suzuki coupling can be sensitive to various parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst- Ensure an inert atmosphere to prevent catalyst oxidation.- Use a fresh batch of catalyst.- Consider a different pre-catalyst or ligand (e.g., SPhos, RuPhos).
Catalyst inhibition- Increase catalyst loading.- Use a more electron-rich and bulky ligand.
Insufficient base strength/solubility- Use a stronger base (e.g., K₃PO₄).- Ensure the base is finely powdered.- Change the solvent system to improve base solubility.
Low reaction temperature- Increase the reaction temperature, potentially using a microwave reactor for higher temperatures and shorter reaction times.
Debromination of Starting Material Reductive dehalogenation- This is a common side reaction with electron-rich heteroaryl halides.[3]- Use a less polar solvent.- Lower the reaction temperature and extend the reaction time.- Use a different catalyst/ligand system that favors cross-coupling over reduction.
Homocoupling of Boronic Acid Oxidative homocoupling- Ensure rigorous exclusion of oxygen.- Use a slight excess of the boronic acid, but not a large excess.
Poor Product Recovery Product is water-soluble- If the product is highly polar, extract the aqueous phase multiple times with a more polar organic solvent (e.g., butanol).
Product adheres to silica gel- Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography.

Safety Precautions

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and take precautions to avoid ignition sources.

  • Bases: Potassium carbonate and potassium phosphate are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Boronic Acids: Some boronic acids can be toxic or irritants. Consult the Safety Data Sheet (SDS) for each specific boronic acid used.

  • Microwave Reactions: Microwave reactions should only be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine presents a powerful method for the synthesis of novel, complex molecules of interest in drug discovery. While the inherent properties of this N,S-containing heterocyclic amine pose challenges related to catalyst inhibition, a carefully selected catalyst system, such as one employing a bulky biarylphosphine ligand like XPhos, coupled with appropriate base and solvent choices, can lead to successful and high-yielding transformations. The protocol and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich chemical space accessible from this versatile building block.

References

  • Bultinck, P. et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Couturier, C. et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Li, G. Y. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • McGowan, M. A. et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]

  • Guccione, S. et al. (1993). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-dujaili, A. H. et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

  • Tlili, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Onnuch, P. et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]

  • Al-Zoubi, R. M. et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Buchwald, S. L. et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Denmark, S. E. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • D'Souza, D. M. & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. [Link]

  • Almansa, C. et al. (2003). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Isothiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on isothiazolopyridine scaffolds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings, regioselective intricacies, and practical applications of these reactions, empowering researchers to strategically design and execute syntheses of novel isothiazolopyridine derivatives for applications in medicinal chemistry and materials science.

Introduction: The Isothiazolopyridine Scaffold and the Power of SNAr

Isothiazolopyridines, a class of fused heterocyclic compounds, have garnered significant interest in drug discovery due to their diverse biological activities, including potential as kinase inhibitors and antimicrobial agents.[1][2] The ability to functionalize the isothiazolopyridine core is paramount for developing structure-activity relationships (SAR) and optimizing therapeutic potential. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool for achieving this functionalization.

Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-deficient nature of the pyridine ring, further influenced by the fused isothiazole moiety, makes the isothiazolopyridine scaffold susceptible to attack by nucleophiles. This allows for the displacement of a leaving group, typically a halogen, by a wide range of nucleophiles, providing a direct route to a diverse array of substituted derivatives.

This guide will focus on the practical application of SNAr reactions to isothiazolopyridines, with a particular emphasis on understanding the factors that govern reactivity and regioselectivity.

Mechanistic Principles of SNAr on Isothiazolopyridines

The SNAr reaction on isothiazolopyridines, like on other electron-poor heteroaromatics, generally proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (typically a halogen). This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the isothiazole ring, which polarizes the C-halogen bond and lowers the energy of the transition state. This initial addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and potentially other activating groups, which is a key stabilizing factor.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically fast, step, the leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. The stability of the leaving group as an anion influences this step.

Regioselectivity Substrate Dihaloisothiazolopyridine Factors Reaction Conditions - Nucleophile - Solvent - Temperature Substrate->Factors Product_A Mono-substituted Product A Factors->Product_A Path A Product_B Mono-substituted Product B Factors->Product_B Path B Di_substituted Di-substituted Product Product_A->Di_substituted Further Reaction Product_B->Di_substituted Further Reaction

Figure 2: Factors influencing the regioselectivity of SNAr.

Experimental Protocols and Application Notes

The following protocols are based on established procedures and provide a starting point for the exploration of SNAr reactions on isothiazolopyridines.

Synthesis of Starting Materials: Haloisothiazolopyridines

A common precursor for SNAr reactions is a halo-substituted isothiazolopyridine. For example, 4,6-dichloroisothiazolo[5,4-b]pyridines and their isomers can be synthesized from the corresponding dihydroxy precursors. [3] Protocol 1: General Procedure for the Chlorination of Dihydroxyisothiazolopyridines

  • Reagents and Setup: To the dihydroxyisothiazolopyridine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap, add phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until pH 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

SNAr with N-Nucleophiles: Synthesis of Aminoisothiazolopyridines

The introduction of amino groups is a common transformation in drug discovery to modulate solubility, basicity, and to provide a handle for further functionalization.

Protocol 2: Amination of 4-Chloroisothiazolo[5,4-b]pyridines [4]

  • Reagents and Setup: In a sealed tube or microwave vial, combine the 4-chloroisothiazolo[5,4-b]pyridine derivative (1.0 eq), the desired amine (1.1-2.0 eq), and a suitable solvent such as ethanol, isopropanol, or DMF. A base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) may be added, particularly when using amine hydrochlorides.

  • Reaction: Heat the reaction mixture to 80-120 °C for 4-12 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-amino-isothiazolo[5,4-b]pyridine derivative.

Table 1: Examples of Amination of Ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate [4]

Nucleophile Product Yield (%)
Ethanolamine Ethyl 4-(2-hydroxyethylamino)-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate 65
Glycine methyl ester Ethyl 4-(methoxycarbonylmethylamino)-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate 71
Aniline Ethyl 4-anilino-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate 65

| p-Toluidine | Ethyl 3-methyl-4-(p-tolylamino)isothiazolo[5,4-b]pyridine-5-carboxylate | 70 |

SNAr with S-Nucleophiles: Synthesis of Isothiazolopyridine Thioethers

The introduction of sulfur-containing moieties can be valuable for modulating lipophilicity and introducing new interaction points with biological targets.

Protocol 3: Thiolation of 4,6-Dichloroisothiazolo[5,4-b]pyridine

This protocol is adapted from the general principles of SNAr with thiols and specific examples on related heterocycles. [3]

  • Reagents and Setup: To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C.

  • Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to generate the thiolate nucleophile.

  • Reaction: Add a solution of 4,6-dichloroisothiazolo[5,4-b]pyridine (1.0 eq) in the same solvent to the thiolate solution.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 50-80 °C, monitoring the progress by TLC. The more reactive C4-chloro is expected to be substituted first.

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Application Note: To achieve mono-substitution at the C4 position, it is crucial to use a controlled stoichiometry of the nucleophile and to keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Stepwise functionalization can be achieved by isolating the mono-substituted product and then subjecting it to a second SNAr reaction with a different nucleophile under more forcing conditions to substitute the less reactive C6-chloro.

SNAr with O-Nucleophiles: Synthesis of Isothiazolopyridine Ethers

The synthesis of alkoxy or aryloxy isothiazolopyridines can be achieved through SNAr with alcohols or phenols. These reactions often require a strong base to deprotonate the oxygen nucleophile.

Protocol 4: General Procedure for Alkoxylation of Chloroisothiazolopyridines

  • Reagents and Setup: To a solution of the desired alcohol (1.5-3.0 eq) in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (1.5 eq) at 0 °C under an inert atmosphere.

  • Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Reaction: Add the chloroisothiazolopyridine (1.0 eq) to the alkoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Application Note on Leaving Group Reactivity: While direct comparative studies on isothiazolopyridines are scarce, in general, for SNAr reactions, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. Therefore, fluoro-isothiazolopyridines are expected to be more reactive than their chloro- or bromo- counterparts.

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO, NMP), increasing the reaction temperature, or using microwave irradiation. For less reactive substrates, conversion to a more reactive leaving group (e.g., from chloro to fluoro) might be beneficial.

  • Poor Regioselectivity: To favor mono-substitution on dihalo-substrates, use a slight excess of the substrate relative to the nucleophile and maintain a low reaction temperature. The order of addition (adding the substrate to the nucleophile) can also influence selectivity.

  • Side Reactions: Strong basic conditions can sometimes lead to side reactions. Using a milder base or carefully controlling the reaction temperature can mitigate these issues.

Conclusion

Nucleophilic aromatic substitution is a cornerstone of modern heterocyclic chemistry, and its application to the isothiazolopyridine scaffold provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and beyond. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is essential for the rational design and successful execution of these reactions. This guide provides a solid foundation of theoretical knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of heterocycles.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. (2024). DOI:10.1039/D4OB00908H.
  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.
  • Haloselectivity of Heterocycles - Baran Lab. (n.d.). Retrieved from [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. (2024).
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2014). Tetrahedron Letters, 55(4), 869-871.
  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Archiv der Pharmazie, 340(1), 31-37.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 62(17), 7963-7976.
  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 29(4), 937-946.
  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 125, 121-133.
  • Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4972.
  • Synthesis of isomeric isothiazolo[4',3':4,5]- and isothiazolo[4',5':4,5]thieno[3,2-b]pyrano[2,3-d]pyridines by combination of domino reactions.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. (2022).
  • Synthesis of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles via SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions. Tetrahedron, 68(35), 7127-7134.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. (2021).
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. (2021).
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.
  • (PDF) SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2021).
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...

Sources

Application Notes & Protocols: A Screening Cascade for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isothiazolopyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[1][2][3] 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a novel compound belonging to this class. Its structural features—a fused aromatic system with strategically placed bromine and amine functionalities—suggest a high potential for interaction with various biological targets. This document outlines a structured, multi-tiered screening cascade designed to efficiently elucidate the biological activity profile of this compound. The proposed workflow progresses from broad, high-throughput primary screens to more specific secondary and mechanistic assays, a strategy common in early-stage drug discovery.[4] This approach is designed to rapidly identify significant bioactivity, triage for general toxicity, and provide a preliminary indication of the mechanism of action.

The Screening Cascade: A Strategic Overview

Our screening strategy is designed as a decision-making tree. The initial phase aims to answer a fundamental question: Does the compound exhibit any biological activity at a reasonable concentration? Subsequent phases are contingent on the outcomes of this primary screen, guiding the investigation toward the most promising therapeutic avenues.

A Seed Adherent Cells in 96-well plate (e.g., A549, HEK293) B Incubate 24h for cell adherence A->B C Treat cells with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate 2-4h at 37°C (Viable cells form formazan) E->F G Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Figure 2: Standard workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [5]2. Compound Treatment:

    • Prepare serial dilutions of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in culture medium, starting from 100 µM down to ~0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the MTT stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. [5] * Remove the treatment medium and add 100 µL of the MTT working solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will produce intracellular purple formazan crystals. [6]5. Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. [6]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [6]7. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 2: Secondary Screening - Kinase Inhibition Profiling

Rationale: Many heterocyclic compounds, particularly those containing pyridine-like nitrogen atoms, are known to function as "hinge-binders" in the ATP-binding pocket of protein kinases. [7]Given that cytotoxicity was observed in the primary screen, kinase inhibition is a plausible mechanism of action. A broad panel screen is an efficient method to identify potential kinase targets. [8][9]We will describe a generic protocol based on luminescence-based ADP detection, a common format for high-throughput kinase assays. [10] Protocol: Broad-Panel Kinase Screen (Luminescence-based)

  • Assay Principle: The assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.

  • Reaction Setup (384-well format):

    • To each well, add the specific kinase, its corresponding substrate, and the assay buffer.

    • Add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine at a fixed concentration (typically 1 µM or 10 µM for a primary screen). Include positive control inhibitor wells and negative (DMSO vehicle) control wells.

  • Kinase Reaction Initiation: Add ATP to all wells to start the reaction. The concentration of ATP should be at or near its Km for each specific kinase to ensure competitive inhibition can be detected.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add the ADP detection reagent (containing ADP-to-ATP conversion enzymes and luciferase/luciferin).

    • Incubate for another 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the compound against each kinase in the panel: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • A "hit" is typically defined as a kinase showing >50% inhibition at the screening concentration.

Table 2: Hypothetical Kinase Panel Hit Summary (Screened at 10 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine Kinase EGFR 12%
Tyrosine Kinase SRC 85%
Tyrosine Kinase ABL1 78%
Ser/Thr Kinase CDK2/CycA 25%

| Ser/Thr Kinase | ROCK1 | 9% |

Part 3: Hit Confirmation and Mechanistic Follow-up

Rationale: Hits identified in primary and secondary screens must be confirmed and quantified. This involves generating dose-response curves to determine potency (IC₅₀) and using orthogonal assays to validate the mechanism.

Protocol: Kinase Inhibition IC₅₀ Determination

This protocol is a direct follow-up to the kinase panel screen for the identified hits (e.g., SRC, ABL1).

  • Procedure: The assay is performed as described in the Broad-Panel Kinase Screen protocol (Part 2).

  • Modification: Instead of a single high concentration, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Use a four-parameter logistic model (non-linear regression) to fit the curve and determine the IC₅₀ value.

Table 3: Confirmatory IC₅₀ Values

Kinase Target Compound IC₅₀ (nM) Staurosporine IC₅₀ (nM)
SRC 450 15

| ABL1 | 820 | 20 |

Orthogonal Cellular Assays: To confirm that the compound inhibits the target kinase within a cellular context, a follow-up assay measuring the phosphorylation of a known downstream substrate is recommended. [11]For example, if SRC is a confirmed hit, one could use a Western blot or ELISA-based method to measure the phosphorylation status of a SRC substrate in cells treated with the compound. A reduction in substrate phosphorylation would provide strong evidence of on-target activity.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Blanot, D., Mengin-Lecreulx, D., & van Heijenoort, J. (1994). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of Medicinal Chemistry, 37(5), 659-667. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Li, Z., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Available at: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Szafrański, K., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(21), 5840-5844. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Available at: [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-630. Available at: [Link]

  • ResearchGate. (n.d.). Diverse biological activities of thiazolopyrimidine derivatives. Available at: [Link]

  • Sasane, N. A., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 489. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6437. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4987. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7937. Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2990. Available at: [Link]

  • PubMed. (2014). Synthesis and Biological Activity Evaluation of 5-pyrazoline Substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 74, 796-805. Available at: [Link]

  • ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

Sources

Application Notes: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine - A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Advanced Synthesis Professional

Introduction: The Strategic Value of the Isothiazolopyridine Core

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount. Heterocyclic compounds, particularly those containing fused ring systems, are central to the development of novel therapeutics due to their ability to present complex three-dimensional pharmacophores. The isothiazolopyridine scaffold, a fusion of isothiazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry.[1] This framework is a key component in a range of biologically active agents, including potent kinase inhibitors and antibacterial compounds.[2][3]

5-Bromoisothiazolo[3,4-b]pyridin-3-amine (CAS: 1823368-22-4) is a particularly valuable building block derived from this family. It features two distinct and orthogonally reactive sites: a bromine atom on the pyridine ring, ideal for metal-catalyzed cross-coupling reactions, and a primary amine on the isothiazole ring, which is amenable to a wide array of derivatization techniques. This dual functionality allows for the systematic and divergent exploration of chemical space, making it an indispensable tool for researchers in drug development. This guide provides an in-depth exploration of its synthesis, properties, and core applications, supported by detailed, field-tested protocols.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning. The key parameters for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine are summarized below. The bromine atom significantly influences the electronic properties of the pyridine ring, while the amine group acts as a critical hydrogen bond donor.[4]

PropertyValueSource
CAS Number 1823368-22-4[5][6]
Molecular Formula C₆H₄BrN₃S[4]
Molecular Weight 245.09 g/mol [4]
Exact Mass 244.927 Da[4]
LogP (predicted) 2.15[4]
Topological PSA 64.9 Ų[4]

Core Synthetic Strategy: Accessing the Building Block

While multiple routes to isothiazolopyridine cores exist, a common and effective strategy involves the construction of the pyridine ring followed by a halogenative cyclization to form the isothiazole moiety. The following protocol is a representative synthesis adapted from established methodologies for analogous heterocyclic systems.[4][7]

G cluster_0 Synthetic Workflow Start 2-Chloro-3-cyanopyridine Int1 5-Bromo-2-chloro-3-cyanopyridine Start->Int1 Bromination (NBS) Int2 5-Bromo-2-mercapto-3-cyanopyridine Int1->Int2 Thiolation (NaSH) Product 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Int2->Product Oxidative Cyclization (I₂, NH₃) G cluster_1 Cross-Coupling at C5-Position Start 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Suzuki Suzuki Coupling (Aryl/Heteroaryl) Start->Suzuki R-B(OH)₂, Pd Cat. Buchwald Buchwald-Hartwig (N-Arylation) Start->Buchwald R₂NH, Pd Cat. Sonogashira Sonogashira Coupling (Alkynylation) Start->Sonogashira R-C≡CH, Pd/Cu Cat. G cluster_2 Workflow: GAK Inhibitor Intermediate Synthesis Start 5-Bromoisothiazolo[3,4-b] pyridin-3-amine Step1 N-(5-bromoisothiazolo[3,4-b]pyridin-3-yl) -4-methoxybenzamide Start->Step1 Protocol 3: 4-Methoxybenzoyl chloride, Pyridine Product N-(5-(3,4-dimethoxyphenyl)isothiazolo[3,4-b] pyridin-3-yl)-4-methoxybenzamide Step1->Product Protocol 2: (3,4-Dimethoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃

Sources

Application Notes and Protocols for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. While this specific isomer is a novel and relatively unexplored chemical entity, its structural motifs are shared with a class of biologically active isothiazolopyridines. Drawing upon extensive research into its close structural isomers, this guide outlines its promising utility as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. We present hypothesized, yet robust, synthetic protocols, detailed screening workflows, and the underlying scientific rationale for its application in targeting therapeutically relevant kinases, such as Cyclin G-associated kinase (GAK).

Introduction: The Isothiazolopyridine Scaffold in Medicinal Chemistry

The fusion of a pyridine ring with an isothiazole ring creates the isothiazolopyridine bicyclic system. This heterocyclic framework is of significant interest in drug discovery due to its structural similarity to purines, the core building blocks of DNA and RNA. This resemblance allows isothiazolopyridine derivatives to act as mimics of endogenous ligands, competitively binding to the active sites of various enzymes, particularly kinases.

The specific compound, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (CAS 1823368-22-4), combines three key features that make it an attractive starting point for a medicinal chemistry campaign:

  • The Isothiazolopyridine Core: A "privileged scaffold" that has demonstrated a wide range of biological activities.

  • The 3-Amino Group: Provides a crucial hydrogen bond donor and a versatile synthetic handle for further derivatization to explore structure-activity relationships (SAR).

  • The 5-Bromo Substituent: A reactive site ideal for introducing further molecular complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic modulation of a compound's physicochemical properties and target engagement.

While direct biological data for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is not yet widely published, extensive research on its isomers, particularly isothiazolo[4,3-b]pyridines, has established them as potent inhibitors of Cyclin G-associated kinase (GAK)[1][2][3]. GAK is a host cell serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, a process hijacked by numerous viruses for cellular entry and assembly[2]. Therefore, GAK inhibition represents a promising host-targeted strategy for developing broad-spectrum antiviral agents.

Potential Therapeutic Application: Targeting Cyclin G-Associated Kinase (GAK)

Mechanism of Action and Therapeutic Rationale

GAK is essential for the life cycle of viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV)[2][3]. Small molecule inhibitors of GAK can disrupt viral entry and assembly, offering a therapeutic strategy that is less susceptible to viral mutations compared to direct-acting antivirals. Research on 3,6-disubstituted isothiazolo[4,3-b]pyridines has demonstrated that this scaffold can produce compounds with low nanomolar GAK binding affinity and potent antiviral activity[3]. The 3-amino (or substituted amine) moiety often engages in key interactions within the kinase hinge region, while substitutions on the pyridine ring occupy the solvent-exposed region, allowing for optimization of potency and pharmacokinetic properties.

Based on this precedent, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is proposed as a valuable starting scaffold for developing novel GAK inhibitors. The bromine at the 5-position can be replaced with aryl or heteroaryl groups, which are known to be optimal for GAK affinity in related scaffolds[4].

Proposed Signaling Pathway Intervention

The diagram below illustrates the proposed mechanism by which a derivative of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine could inhibit GAK, thereby disrupting clathrin-mediated endocytosis and viral replication.

GAK_Inhibition_Pathway cluster_Cell Host Cell cluster_GAK GAK-Mediated Process Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Internalization Endosome Endosome Clathrin->Endosome Vesicle Formation Replication Viral Replication Endosome->Replication Genome Release GAK GAK Clathrin_Uncoating Clathrin Uncoating GAK->Clathrin_Uncoating Phosphorylation Clathrin_Uncoating->Clathrin Recycling Drug Isothiazolopyridine Derivative Drug->GAK Synthesis_Workflow Start 2-Amino-5-bromopyridine-3-carbonitrile Step1 Thiolation & Cyclization Intermediate1 Isothiazolo[3,4-b]pyridin-3-amine Step1->Intermediate1 Step2 Bromination (NBS) Product 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Step2->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Thiolation and Cyclization of 2-Amino-5-bromopyridine-3-carbonitrile:

    • To a solution of 2-amino-5-bromopyridine-3-carbonitrile (1.0 eq) in a suitable solvent like DMF, add sodium hydrosulfide (NaSH, 1.2 eq).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and add an oxidizing agent, such as hydrogen peroxide (30% aq. solution, 2.0 eq), dropwise while maintaining the temperature below 40 °C. This facilitates the oxidative S-N bond formation to yield the isothiazole ring.

    • Stir for an additional 1-2 hours.

    • Pour the reaction mixture into ice water and collect the precipitate by filtration. Wash with water and dry to obtain the crude Isothiazolo[3,4-b]pyridin-3-amine intermediate.

  • Electrophilic Bromination:

    • Note: This step assumes the initial bromination is not retained or a different starting material is used. A more direct route would start from a pre-brominated pyridine. Alternatively, and more likely, the synthesis would start with a suitable pyridine precursor to build the isothiazole ring onto it. A plausible route adapted from related syntheses involves a halogenative cyclization strategy.[5]

    • Revised Step 1: Synthesis of the Isothiazolo[3,4-b]pyridine core: A more robust method would involve constructing the isothiazole ring onto a pre-functionalized pyridine. For instance, reacting 2,3-dicyanopyridine with a sulfur source.

    • Revised Step 2: Regioselective Bromination: Dissolve the Isothiazolo[3,4-b]pyridin-3-amine intermediate (1.0 eq) in a suitable solvent like acetic acid or DMF.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Protocol: Suzuki Cross-Coupling for Library Generation

The 5-bromo position is a key handle for diversification. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction.

Workflow: Library Synthesis via Suzuki Coupling

Suzuki_Workflow Scaffold 5-Bromoisothiazolo [3,4-b]pyridin-3-amine Reaction Suzuki Coupling (Pd Catalyst, Base) Scaffold->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Library 5-Aryl-isothiazolo [3,4-b]pyridin-3-amine Library Reaction->Library

Caption: Workflow for generating a compound library.

Step-by-Step Protocol:

  • To a microwave vial, add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 20-60 minutes.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final compound.

Protocol: In Vitro GAK Inhibition Assay

To evaluate the biological activity of the synthesized compounds, a competition binding assay is recommended. This quantitatively measures the ability of a test compound to displace a known ligand from the GAK active site.

Step-by-Step Protocol:

  • Assay Principle: The assay utilizes a DNA-tagged GAK protein and an immobilized, active-site-directed ligand. The binding of GAK to the immobilized ligand is quantified by qPCR of the DNA tag. Test compounds compete for this binding, and a reduction in the qPCR signal indicates inhibitory activity.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a suitable assay buffer.

  • Assay Execution (adapted from DiscoveRx KINOMEscan® methodology)[2]:

    • Add the DNA-tagged GAK protein to a solution containing the test compound dilutions and the immobilized ligand.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Wash away unbound protein.

    • Elute the bound protein and quantify the amount of DNA tag using qPCR.

  • Data Analysis:

    • Results are often expressed as a percentage of a DMSO control (% Ctrl).

    • For active compounds, calculate the dissociation constant (Kd) by fitting the dose-response data to a standard binding isotherm model.

Data Presentation and Interpretation

The following tables provide a template for summarizing the physicochemical properties of the core scaffold and the biological activity of a hypothetical series of derivatives.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular Formula C₆H₄BrN₃SCalculated
Molecular Weight 245.09 g/mol Calculated
CAS Number 1823368-22-4[6][7]
Topological PSA 64.9 ŲPredicted
LogP (octanol-water) 2.15Predicted [5]

Table 2: Hypothetical SAR Data for GAK Inhibition

Compound IDR Group at 5-positionGAK Kd (nM)
Lead-01 -Br (Scaffold)>10,000
Lead-02 -Phenyl850
Lead-03 -4-Methoxyphenyl210
Lead-04 -3,4-Dimethoxyphenyl45
Lead-05 -Thiophen-3-yl150

This data is hypothetical and for illustrative purposes, based on SAR trends observed for the related isothiazolo[4,3-b]pyridine scaffold, where electron-rich aryl groups at this position enhance GAK affinity.[2][4]

Conclusion and Future Directions

5-Bromoisothiazolo[3,4-b]pyridin-3-amine represents a promising, albeit underexplored, scaffold for drug discovery. Based on robust data from closely related isomers, it holds significant potential for the development of novel kinase inhibitors, particularly targeting GAK for antiviral applications. The synthetic handles at the 3-amino and 5-bromo positions provide ideal vectors for chemical exploration and optimization. Future work should focus on the definitive synthesis and characterization of this molecule, followed by the generation of a focused library of derivatives for screening against a panel of kinases, including GAK, to validate its utility in medicinal chemistry.

References

  • Vulcanchem. (n.d.). 5-Bromoisothiazolo[5,4-b]pyridin-3-amine.
  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Published online August 22, 2024. DOI:10.1039/D4OB00908H.
  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. DOI: 10.1039/c5md00229j. [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed Central. [Link]

  • De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. DOI: 10.1016/j.bmc.2019.115188. [Link]

  • EvitaChem. (n.d.). Buy 4-Iodoisothiazolo[5,4-b]pyridin-3-amine (EVT-15363948).
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

Sources

Application Notes and Protocols: Functionalization of the Amine Group on 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the functionalization of the primary amine group of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical role of this scaffold, we present detailed protocols for N-acylation, N-sulfonylation, and N-alkylation, explaining the underlying chemical principles and experimental considerations. The protocols are designed to be robust and reproducible for researchers engaged in the synthesis of novel small molecules. This document serves as a practical resource, offering insights into reaction optimization, characterization of products, and visualization of experimental workflows.

Introduction: The Strategic Importance of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

The isothiazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a bromine atom at the 5-position and a primary amine at the 3-position on the 5-Bromoisothiazolo[3,4-b]pyridin-3-amine molecule offers two orthogonal handles for chemical modification. The amine group, in particular, serves as a versatile nucleophile, enabling the introduction of diverse functionalities that can modulate the compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide focuses exclusively on the selective functionalization of this exocyclic amine, a critical step in the elaboration of this scaffold for drug discovery programs.

Molecular Architecture and Reactivity

5-Bromoisothiazolo[3,4-b]pyridin-3-amine possesses a unique electronic landscape. The pyridine ring, substituted with an electron-withdrawing bromine atom, influences the overall electron density of the fused heterocyclic system. The amine group at the 3-position of the isothiazole ring is a key site for nucleophilic attack. Understanding the interplay of these electronic effects is crucial for designing successful functionalization strategies.

Core Functionalization Strategies

The primary amine of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine can be readily functionalized through several classical and modern synthetic methodologies. This section outlines the most common and reliable approaches.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for converting the primary amine into a more complex amide functionality. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of acyl groups.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a prominent class of compounds in medicinal chemistry. The synthesis of sulfonamides from 5-Bromoisothiazolo[3,4-b]pyridin-3-amine involves the reaction of the amine with a sulfonyl chloride in the presence of a suitable base. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the sulfonyl chloride.

N-Alkylation: Introduction of Alkyl Substituents

Direct N-alkylation of heteroaromatic amines can sometimes be challenging due to potential for over-alkylation and competing side reactions. However, under carefully controlled conditions using alkyl halides or other electrophilic alkylating agents, mono-alkylation can be achieved. Reductive amination offers a milder and often more selective alternative for the introduction of alkyl groups.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of the amine with aryl or heteroaryl halides, providing access to a diverse range of N-aryl derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[1][2][3]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the functionalization of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Researchers should optimize these conditions based on the specific substrate and desired product.

General Protocol for N-Acylation

This protocol describes a general procedure for the acylation of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine using an acyl chloride.

Materials:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or pyridine (1.2 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent hydrolysis of the acyl chloride. The base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Performing the addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction.

General Protocol for N-Sulfonylation

This protocol outlines a general method for the sulfonylation of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Materials:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP.

  • Add the sulfonyl chloride (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C) for 4-24 hours, monitoring by TLC.

  • After completion, if using pyridine as the solvent, remove it under reduced pressure. If using DCM, dilute the reaction mixture with more DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality behind Experimental Choices: Pyridine often serves as both the solvent and the base. DMAP is a highly effective acylation catalyst that can accelerate the reaction. The acidic and basic washes are essential for removing unreacted starting materials and byproducts.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Materials:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K2CO3, Cs2CO3)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5 - 2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (1.0 eq) and the aryl or heteroaryl halide (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality behind Experimental Choices: The choice of catalyst, ligand, and base is crucial and often needs to be screened for optimal results.[1][2][3] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation. Celite filtration is an effective method for removing the heterogeneous palladium catalyst from the reaction mixture.

Data Presentation and Visualization

Summary of Reaction Conditions
FunctionalizationReagentsBaseSolventTemperatureTypical Yield
N-Acylation Acyl ChlorideTEA or PyridineDCM or THF0 °C to RTGood to Excellent
N-Sulfonylation Sulfonyl ChloridePyridinePyridine or DCMRT to 60 °CGood to Excellent
Buchwald-Hartwig Aryl Halide, Pd Catalyst, LigandNaOtBu, K2CO3, or Cs2CO3Toluene or Dioxane80-120 °CModerate to Good
Experimental Workflow Diagrams

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Add Base A->B C Cool to 0 °C B->C D Add Acyl Chloride Dropwise C->D E Stir at RT D->E F Quench with NaHCO3 E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: N-Acylation Experimental Workflow.

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Add DMAP (cat.) A->B C Add Sulfonyl Chloride B->C D Stir at RT or Heat C->D E Aqueous Workup (Acid/Base Washes) D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: N-Sulfonylation Experimental Workflow.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst, Ligand, and Base to Schlenk Tube B Add Amine and Aryl Halide A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Cool and Dilute D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H

Sources

In vitro kinase assay protocol for isothiazolopyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Kinase Assay Protocol for Isothiazolopyridine Compounds

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Isothiazolopyridine Kinase Inhibitors

This guide provides a comprehensive framework for the in vitro characterization of isothiazolopyridine compounds, a promising class of kinase inhibitors. We move beyond simplistic protocols to offer a strategic approach, explaining the rationale behind experimental design and the selection of appropriate assay technologies. Our focus is on building a robust, self-validating system for generating high-quality, reproducible data essential for any drug discovery program.

The Strategic Imperative: Why In Vitro Kinase Assays?

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Tyrosine kinase inhibitors (TKIs) have emerged as a major class of therapeutic agents that can block these aberrant signals.[3] The isothiazolopyridine scaffold represents a versatile chemical starting point for the development of novel kinase inhibitors.[4][5]

The initial and most critical step in evaluating these compounds is to quantify their direct interaction with the target kinase in a controlled, cell-free environment. This is the role of the in vitro kinase assay. A well-designed assay provides foundational data on:

  • Potency: How much compound is needed to inhibit the kinase? (e.g., IC50 value).[6][7]

  • Selectivity: Does the compound inhibit only the intended target, or does it have off-target effects on other kinases?

  • Mechanism of Action: How does the compound inhibit the kinase (e.g., by competing with ATP)?[3]

Choosing the right assay technology is paramount, as it directly impacts data quality, throughput, and the types of questions that can be answered.[8][9]

Selecting the Optimal Assay Platform

A variety of assay formats are available, each with distinct advantages and disadvantages. The choice depends on factors like the specific kinase, available laboratory equipment, desired throughput, and the need for radioactive materials.[8][10]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate ([γ-³²P]-ATP) to a substrate.[11][12]Gold standard, highly sensitive, direct measurement of enzymatic activity.[9]Requires handling of radioactive materials, low throughput, generates radioactive waste.[9][13]
Luminescence (ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction.[14][15]Universal (detects ADP from any kinase reaction), high sensitivity, HTS compatible, non-radioactive.[16][17]Indirect measurement, susceptible to interference from compounds affecting luciferase.
TR-FRET (LanthaScreen®) Measures FRET between a europium-labeled antibody and a fluorescent tracer that binds the kinase.[18][19]Homogeneous "mix-and-read" format, HTS compatible, can detect non-ATP competitive inhibitors.[20]Requires specific antibodies and tracers, potential for compound autofluorescence interference.

For a robust initial screening and potency determination of novel isothiazolopyridines, the ADP-Glo™ Luminescent Kinase Assay offers a superior balance of sensitivity, universality, and throughput. For orthogonal validation or specific mechanistic studies, the traditional Radiometric [γ-³²P]-ATP Assay remains an invaluable tool.

Visualizing the Workflow: The ADP-Glo™ Kinase Assay

The following diagram illustrates the logical flow of the ADP-Glo™ assay, a two-step process that quantifies kinase activity by measuring ADP production.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor (Incubate at RT) prep->reaction Dispense to Plate terminate Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent reaction->terminate Incubate ~60 min detect Step 3: ADP to ATP Conversion & Signal Generation Add Kinase Detection Reagent terminate->detect Incubate ~40 min read Step 4: Read Luminescence (Plate Luminometer) detect->read Incubate ~40 min

Caption: A streamlined workflow for the ADP-Glo™ kinase assay.

Detailed Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol is designed for determining the IC50 value of an isothiazolopyridine compound against a target protein kinase in a 96-well plate format.

A. Rationale & Self-Validation

This assay quantifies kinase activity by measuring the amount of ADP produced.[14] The protocol is a two-step process: first, the kinase reaction occurs, after which the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which fuels a luciferase reaction, producing light.[15][21] The amount of light is directly proportional to the kinase activity. Controls are integrated to ensure data validity.

B. Materials

  • Target Kinase (highly pure, >95%)[8]

  • Kinase Substrate (peptide or protein)

  • Isothiazolopyridine compounds (stock in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • DTT (Dithiothreitol)

  • Ultra-pure ATP

  • White, opaque 96-well assay plates

  • Plate-reading luminometer

C. Step-by-Step Methodology

  • Compound Preparation:

    • Perform a serial dilution of the isothiazolopyridine compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Prepare a "2X working compound" plate by diluting the DMSO serial dilutions into the Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.[22]

  • Kinase Reaction Setup (Total Volume: 10 µL):

    • Add 5 µL of the "2X working compound" solution to the wells of the white assay plate.

    • Include "No Inhibitor" (0% inhibition, vehicle control) wells containing buffer with DMSO only.

    • Include "No Enzyme" (100% inhibition) wells containing buffer with DMSO but no kinase.

    • Prepare a "2X Enzyme/Substrate/ATP" master mix in Kinase Reaction Buffer. The concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.[13][17] The ATP concentration should ideally be at or near the Km value for the kinase to accurately assess ATP-competitive inhibitors.[17]

    • Initiate the reaction by adding 5 µL of the "2X Enzyme/Substrate/ATP" master mix to all wells.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[14]

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.[21]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

Detailed Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol is a classic, highly sensitive method for direct measurement of kinase activity. It is particularly useful for validating hits from non-radioactive screens.

A. Rationale & Self-Validation

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a protein or peptide substrate.[11] The reaction mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate while allowing the negatively charged, unreacted [γ-³²P]-ATP to be washed away.[23][24] The radioactivity remaining on the membrane is proportional to kinase activity.

B. Materials

  • Target Kinase and Substrate

  • Isothiazolopyridine compounds in DMSO

  • Kinase Reaction Buffer (as above)

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP stock solution

  • Stopping Reagent (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper/plates

  • Scintillation vials and scintillation fluid

  • Liquid Scintillation Counter

C. Step-by-Step Methodology

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the isothiazolopyridine compound in DMSO as described in Protocol 1.

    • Prepare a master mix containing Kinase Reaction Buffer, unlabeled ATP, [γ-³²P]-ATP (spiked in), and substrate. The final ATP concentration should be at its Km.

  • Kinase Reaction Setup (Total Volume: 25 µL):

    • Add 2.5 µL of the compound dilutions (or DMSO for controls) to reaction tubes.

    • Add 10 µL of a kinase dilution to each tube and pre-incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the reaction by adding 12.5 µL of the ATP/Substrate master mix.

  • Kinase Reaction Incubation:

    • Incubate at 30°C for 20-30 minutes, ensuring the reaction remains within the linear range (typically <10-15% substrate turnover).[13]

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 25 µL of Stopping Reagent.

    • Spot 40 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the filter paper 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unreacted [γ-³²P]-ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantification:

    • Place each dried filter paper square into a separate scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

A. Calculating Percent Inhibition

For each compound concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

Where:

  • Signal_Inhibitor is the signal (luminescence or CPM) from the well with the compound.

  • Signal_Vehicle is the average signal from the 0% inhibition (DMSO only) control wells.

  • Signal_Background is the average signal from the 100% inhibition (no enzyme) control wells.

B. Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.

  • Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[25]

  • The IC50 is the concentration of inhibitor that corresponds to 50% on the fitted curve.[26]

C. Example Data Presentation

The potency and selectivity of a hypothetical isothiazolopyridine (Compound XYZ) can be summarized in a table.

Kinase TargetIC50 (nM)
TargetKinase-A 15.2
OffTargetKinase-B875.4
OffTargetKinase-C>10,000
OffTargetKinase-D1,230

This data clearly shows that Compound XYZ is a potent inhibitor of its intended target and is selective against the other kinases tested.

Contextualizing Inhibition: Signaling Pathways

Isothiazolopyridine compounds exert their therapeutic effect by blocking the function of a specific kinase within a larger signaling network. Understanding this context is crucial for predicting downstream cellular consequences.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 activates TargetKinase Target Kinase (e.g., MEK) Kinase1->TargetKinase activates Kinase3 Kinase 3 (e.g., ERK) TargetKinase->Kinase3 activates Transcription Transcription Factors (Proliferation, Survival) Kinase3->Transcription activates Inhibitor Isothiazolopyridine Inhibitor Inhibitor->TargetKinase INHIBITS GF Growth Factor GF->Receptor

Caption: Inhibition of a target kinase by an isothiazolopyridine disrupts a cellular signaling cascade.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. (2012). PubMed. [Link]

  • Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. (2013). PubMed. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (N.D.). ResearchGate. [Link]

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ. (2015). PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. (2022). YouTube. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (N.D.). Fisher Scientific. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). PubMed Central. [Link]

  • Tyrosine Kinase Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Kinase Panel Screening and Profiling Service. (N.D.). Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

  • Promega ADP-Glo kinase assay. (N.D.). BMG LABTECH. [Link]

  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (N.D.). Eurofins Discovery. [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. (2012). ResearchGate. [Link]

  • Tyrosine kinase inhibitor. (N.D.). Wikipedia. [Link]

  • In vitro NLK Kinase Assay. (2013). PubMed Central. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • ADP Glo Protocol. (N.D.). Unknown Source. [Link]

  • Protein kinase profiling assays: a technology review. (2016). PubMed. [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (N.D.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis, ultimately aiming to optimize reaction yields and product purity.

I. Synthetic Strategy Overview

The synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective synthetic route proceeds through three key stages: the bromination of a pyridine precursor, introduction of a cyano group, and the final cyclization to form the isothiazole ring. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Isothiazole Ring Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromine/PTT C 2-Amino-5-bromo-3-cyanopyridine B->C Sandmeyer or Pd-catalyzed cyanation D 5-Bromoisothiazolo[3,4-b]pyridin-3-amine C->D Cyclization with Sulfur Reagent

Caption: High-level overview of the synthetic workflow.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Low Yield in Stage 1: Bromination of 2-Aminopyridine

Question: I am experiencing a low yield of 2-amino-5-bromopyridine and observing the formation of multiple byproducts. How can I improve the regioselectivity and overall yield of this step?

Answer: The bromination of 2-aminopyridine can be challenging due to the activating nature of the amino group, which can lead to over-bromination or the formation of undesired isomers.

Potential Causes & Solutions:

  • Over-bromination: The strong activation of the pyridine ring by the amino group can lead to the formation of di- and tri-brominated species.

    • Solution: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide (PTT) instead of elemental bromine.[1] These reagents offer better control over the reaction.

  • Poor Regioselectivity: The formation of other isomers, such as 2-amino-3-bromopyridine, can occur.

    • Solution: Control of the reaction temperature is critical. Running the reaction at a lower temperature (0-10 °C) can enhance the selectivity for the 5-position.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the outcome.

    • Solution: Dichloromethane or chloroform are often suitable solvents for this reaction.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.

ParameterRecommendationRationale
Brominating Agent Phenyltrimethylammonium tribromide (PTT)Milder and more selective than Br2, reducing over-bromination.
Temperature 0-10 °CFavors bromination at the 5-position.
Solvent DichloromethaneGood solubility for reactants and facilitates reaction control.
Monitoring TLC (e.g., 1:1 Hexane:Ethyl Acetate)Prevents extended reaction times and byproduct formation.
Difficulties in Stage 2: Introduction of the Cyano Group

Question: I am struggling with the conversion of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-cyanopyridine. The reaction is either incomplete or results in a low yield. What can I do?

Answer: The introduction of a cyano group at the 3-position of the pyridine ring can be achieved through various methods, each with its own set of challenges.

Potential Causes & Solutions:

  • Inefficient Sandmeyer Reaction: The traditional Sandmeyer reaction (diazotization followed by reaction with a cyanide salt) can be sensitive and may result in low yields.

    • Solution: Ensure complete diazotization by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite. The subsequent reaction with the cyanide salt should also be carefully temperature-controlled.

  • Catalyst Deactivation in Palladium-Catalyzed Cyanation: This is a more modern and often higher-yielding approach, but the palladium catalyst can be sensitive to impurities.

    • Solution: Use a high-purity 2-amino-5-bromopyridine. Ensure anhydrous and inert conditions to prevent catalyst deactivation. A variety of palladium catalysts and ligands can be screened to find the optimal combination for this specific substrate.

  • Product Degradation: The product, a 2-amino-3-cyanopyridine, can be susceptible to hydrolysis or other side reactions under harsh conditions.

    • Solution: Maintain a neutral or slightly basic pH during the workup. Avoid prolonged exposure to strong acids or bases.

Low Yield and Impurities in Stage 3: Isothiazole Ring Formation

Question: The final cyclization step to form 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is giving me a low yield and a complex mixture of products. How can I optimize this crucial step?

Answer: The formation of the isothiazole ring from a 2-amino-3-cyanopyridine precursor is analogous to the Gewald aminothiophene synthesis and is prone to similar challenges.[4][5]

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization may not be going to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitoring by TLC is essential to determine the optimal reaction duration. The use of a higher-boiling solvent like DMF or DMSO can be beneficial.

  • Side Reactions: The reactive intermediates can undergo polymerization or other undesired side reactions.

    • Solution: Careful control of the stoichiometry of the sulfur reagent is crucial. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Suboptimal Reagents: The choice of sulfur source and cyclizing agent is critical.

    • Solution: A common method for this type of cyclization involves the reaction with bromine and sodium thiocyanate. The in-situ formation of thiocyanogen is a key step. The quality and dryness of the sodium thiocyanate are important.

Troubleshooting_Cyclization cluster_input Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield in Cyclization Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (e.g., Polymerization) Problem->Cause2 Cause3 Suboptimal Reagents Problem->Cause3 Sol1 Increase Temperature/ Reaction Time Cause1->Sol1 Sol2 Inert Atmosphere/ Control Stoichiometry Cause2->Sol2 Sol3 Ensure High-Purity Reagents (e.g., dry NaSCN) Cause3->Sol3

Caption: Troubleshooting workflow for the final cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stoichiometry of reagents in the bromination of 2-aminopyridine?

A good starting point is a 1:1 molar ratio of 2-aminopyridine to a milder brominating agent like phenyltrimethylammonium tribromide (PTT).[1] Using a slight excess of the brominating agent may be necessary, but this should be optimized based on TLC monitoring to avoid over-bromination.

Q2: How can I effectively purify the intermediate 2-amino-5-bromo-3-cyanopyridine?

Purification can typically be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system like ethanol/water can also be employed to obtain highly pure material.

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes. Bromine and its derivatives are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide salts are highly toxic, and reactions involving them should be conducted with extreme caution, with a quench solution (e.g., bleach) readily available. The final cyclization step may release noxious gases, so adequate ventilation is crucial.

Q4: Can microwave irradiation be used to accelerate any of the reaction steps?

Microwave-assisted synthesis has been shown to be effective for the preparation of 2-amino-3-cyanopyridine derivatives in some cases, often leading to shorter reaction times and higher yields.[6] It could be a viable option for the cyanation or the final cyclization step, but this would require specific optimization for this substrate.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine
  • To a solution of 2-aminopyridine (1 equivalent) in dichloromethane (10 volumes) at 0 °C, add phenyltrimethylammonium tribromide (1 equivalent) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0-10 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine
  • To a solution of 2-amino-5-bromo-3-cyanopyridine (1 equivalent) and sodium thiocyanate (2.5 equivalents) in glacial acetic acid (15 volumes), add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the purified 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

V. References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.

  • Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. [Link]

  • Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]

  • (PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and formulation scientists working with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine analogs. This class of heterocyclic compounds, while promising, often presents significant challenges related to poor aqueous solubility. Low solubility can hinder reliable in-vitro assay results, complicate in-vivo studies, and ultimately stall drug development pipelines.[1][2] More than 40% of new chemical entities are poorly soluble in water, making this a critical hurdle to overcome.[1][3]

This guide provides a structured, causality-driven approach to diagnosing and solving solubility issues. We will move from fundamental characterization and simple physicochemical modifications to more advanced formulation strategies, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: My compound immediately precipitated when I diluted my DMSO stock into an aqueous buffer for my assay. What happened?

This is a common phenomenon known as "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer.[4] When the DMSO is rapidly diluted, the compound finds itself in an environment where it can no longer stay dissolved, causing it to rapidly precipitate. This is often an indicator of low kinetic solubility. The first step is to optimize the final DMSO concentration, aiming for the lowest level that maintains solubility (often ≤0.5% for cell-based assays) without impacting the experiment.[4]

Q2: My 5-Bromoisothiazolo[3,4-b]pyridin-3-amine analog has a basic amine group. What is the first and most logical step to improve its solubility?

The presence of a basic amine is the most critical chemical feature to leverage. Amines are weak bases and can be protonated to form a cationic salt.[5] These ionized forms are almost always significantly more water-soluble than the neutral free base.[5][6] Therefore, the first step is to investigate the effect of pH. By lowering the pH of the aqueous medium with a suitable acid, you can protonate the amine, which should dramatically increase solubility. A full pH-solubility profile is the ideal starting experiment.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Both are important as they measure different aspects of solubility.

  • Kinetic Solubility measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[7][8] It reflects the tendency of a compound to precipitate under non-equilibrium conditions, which is highly relevant for many in-vitro assays.[7][9][10]

  • Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the solid and dissolved states are in balance.[11] This is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[9][11]

Recommendation: For early discovery and high-throughput screening, kinetic solubility is often sufficient.[12] For lead optimization and pre-formulation studies, determining the thermodynamic solubility is critical for understanding the compound's intrinsic properties and developing a formulation strategy.[11]

Q4: I've tried lowering the pH, but the solubility of my analog is still insufficient. What are my next options?

If pH modification is not enough, you have several advanced options that can be explored, often in parallel:

  • Salt Screening: Instead of just lowering the pH in solution, you can form and isolate a stable, solid salt of your compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate).[13][14][15] Different salt forms can have vastly different crystal structures and, consequently, different solubilities and dissolution rates.[14]

  • Formulation with Excipients: You can use solubilizing agents like co-solvents (e.g., ethanol, PEG 400) or complexing agents like cyclodextrins.[1][16][17]

  • Amorphous Solid Dispersions (ASDs): For very challenging compounds, you can create an ASD. This involves dispersing the drug at a molecular level within a polymer matrix, which prevents crystallization and presents the drug in a higher-energy, more soluble amorphous form.[18][19][20]

Troubleshooting and Optimization Workflow

A systematic approach is the key to efficiently solving solubility problems. This workflow provides a logical progression from initial characterization to advanced formulation.

G A Start: Poorly Soluble Analog Identified B Step 1: Determine Baseline Solubility (Kinetic & Thermodynamic Assays) A->B C Is solubility < target? B->C D Step 2: pH-Solubility Profiling (Leverage basic amine) C->D Yes H Solubility Goal Achieved C->H No E Significant pH effect? D->E F Step 3: Salt Screening (Isolate stable, soluble salt form) E->F Yes G Step 4: Formulation Strategies (Co-solvents, Cyclodextrins, ASDs) E->G No / Insufficient F->G Failure / Instability F->H Success G->H Success I Consider Chemical Modification (Add solubilizing groups) G->I Failure

Caption: A decision workflow for systematically addressing solubility issues.

Step 1: Baseline Solubility Assessment

Causality: Before you can improve solubility, you must accurately measure your starting point. This baseline data is the benchmark against which all enhancement strategies will be compared. Performing both kinetic and thermodynamic assays provides a complete picture of your compound's behavior.[11][12]

Experimental Protocol: See Methodology 1: Baseline Solubility Determination below.

Step 2: pH-Dependent Solubility Profiling

Causality: The 3-amino group on the isothiazolo[3,4-b]pyridine core is a weak base. According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of this amine, the equilibrium will shift towards the protonated, cationic form (R-NH3+).[5][21] This charged species disrupts the stable crystal lattice of the solid material and interacts more favorably with polar water molecules, leading to a logarithmic increase in solubility.[5]

Experimental Protocol: This is typically performed as a thermodynamic solubility assay across a range of buffers (e.g., pH 2.0 to 7.4). See Methodology 2: pH-Solubility Profiling .

Step 3: Salt Screening

Causality: While pH adjustment improves solubility in solution, forming a solid salt provides a stable, crystalline material with intrinsically different (and often better) physicochemical properties.[14] A successful salt screen identifies a counterion that not only forms a stable crystal lattice with your protonated compound but also allows for rapid dissolution back into the ionized form in an aqueous environment.[15][22]

Experimental Protocol: This involves reacting the free base with a library of pharmaceutically acceptable acids and using various crystallization techniques to generate new solid forms. See Methodology 3: Salt Screening Workflow .

Step 4: Formulation-Based Strategies

When intrinsic solubility cannot be sufficiently improved by pH or salt formation, formulation with excipients is the next logical step.

A. Co-solvents

Causality: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that increase solubility by reducing the polarity of the aqueous solvent system.[16] This makes the environment more favorable for a hydrophobic molecule, reducing the energy penalty of removing the compound from its crystal lattice and solvating it.[23]

B. Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They improve solubility by encapsulating the poorly soluble drug molecule within their hydrophobic core, forming an "inclusion complex."[16][24] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shielding the hydrophobic drug from the aqueous environment.[25]

G cluster_0 Aqueous Environment CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex CD_core Hydrophobic Core CD_ext Hydrophilic Exterior Drug Poorly Soluble Drug Analog Drug->Complex Encapsulation Drug_in_Complex Drug

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

C. Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials have a highly ordered, stable, low-energy state, which requires significant energy to break apart for dissolution. ASDs trap the drug in a high-energy, disordered amorphous state by dispersing it within a polymer carrier.[18][19][20] Because the drug is not in its stable crystalline lattice, much less energy is required for it to dissolve, leading to a significant increase in apparent solubility and dissolution rate.[18][20][26]

Detailed Methodologies

Methodology 1: Baseline Solubility Determination
A. Kinetic Solubility Assay (Nephelometry or UV-Vis)
  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.[4]

  • Plate Setup: In a 96-well plate, add buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock to the buffer to achieve the desired final concentration (e.g., 100 µM). Mix vigorously.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[7][9]

  • Measurement:

    • Nephelometry: Measure light scattering. An increase in scattering relative to controls indicates precipitation.[9]

    • Direct UV: Centrifuge or filter the plate to remove precipitate. Measure the UV absorbance of the supernatant and quantify the concentration against a standard curve.[9][10]

B. Thermodynamic Solubility Assay (Shake-Flask Method)
  • Add Excess Compound: Add an excess amount of solid, crystalline compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[4] The solid should be clearly visible.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9][11]

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 min) or filtration through a 0.45 µm filter.[4]

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute if necessary, and determine the concentration using a validated analytical method like HPLC-UV against a standard curve.[4][11]

Methodology 2: pH-Solubility Profiling
  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4). Use buffers that are relevant to physiological conditions (e.g., phosphate, acetate).

  • Execute Shake-Flask: Perform the Thermodynamic Solubility Assay (Methodology 1B) in parallel for each buffer.

  • Analyze and Plot: Quantify the solubility at each pH point. Plot the results as Solubility (µg/mL or µM) vs. pH. This will visually demonstrate the pH at which solubility is maximized.

Methodology 3: Salt Screening Workflow
  • Counterion Selection: Based on the pKa of your basic amine, select a panel of pharmaceutically acceptable acids with a pKa at least 2-3 units lower than your compound's pKa to ensure efficient proton transfer.[13][22]

  • Crystallization Experiments: In a high-throughput format, react the free base with each selected acid in various solvent systems (e.g., ethanol, acetone, water mixtures). Use techniques like solvent evaporation, cooling crystallization, and slurry conversion to induce salt formation.[27]

  • Solid Form Analysis: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to identify new, crystalline salt forms.

  • Characterization: For promising new salt forms, perform the thermodynamic solubility assay (Methodology 1B) to confirm improved solubility compared to the free base. Also, assess other critical properties like physical stability and hygroscopicity.

Data Interpretation: A Comparative Example

The table below illustrates hypothetical results for a 5-Bromoisothiazolo[3,4-b]pyridin-3-amine analog ("Analog-X") after applying various solubility enhancement techniques.

Condition / Formulation Method Solubility (µg/mL) Fold Increase (vs. Free Base) Interpretation & Rationale
Free Base (pH 7.4) Thermodynamic0.51xThe intrinsic solubility is very low, likely due to strong crystal lattice energy.
Free Base (pH 2.0) Thermodynamic75150xProtonation of the amine dramatically increases solubility, confirming a strong pH-dependency.[5]
Hydrochloride Salt (pH 7.4) Thermodynamic510xThe HCl salt provides a modest solubility increase over the free base at neutral pH.
Mesylate Salt (pH 7.4) Thermodynamic2550xThe mesylate salt form is significantly more soluble than the HCl salt, showing the importance of counterion choice.
5% HP-β-Cyclodextrin (pH 7.4) Thermodynamic4080xCyclodextrin effectively encapsulates the molecule, leading to a major improvement in solubility.[16]
Amorphous Solid Dispersion (20% drug in PVP-VA) Kinetic>200>400xBy preventing crystallization, the ASD provides the highest apparent solubility, creating a supersaturated solution.[18]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ma, D., et al. (2012). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. Molecules, 17(7), 8045–8056. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1836. [Link]

  • Bergström, C. A., et al. (2010). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 39(1-3), 25–37. [Link]

  • O'Mahony, C., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Drug Development and Industrial Pharmacy, 45(11), 1749-1758. [Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6), 94-104. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1925-1932. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmaceutics, 320(1-2), 127-133. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma: [Link]

  • Dissolution Group. (2022). Dissolution Method Troubleshooting. Retrieved from Dissolution Group: [Link]

  • de Witte, A. M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • Improved Pharma. (2021). Salt Screening. Retrieved from Improved Pharma: [Link]

  • Parmar, K., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 66, 102838. [Link]

  • Anuwa, R., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 6(10), 133-139. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Purdue University.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from Inventiva Pharma: [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved from Charles River Laboratories: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University: [Link]

  • Technobis. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from Technobis: [Link]

  • Chemsrc. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from Chemsrc: [Link]

  • Casares, A. F., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 785-796. [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from LibreTexts: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm: [Link]

  • Pion Inc. (n.d.). Amorphous Solid Dispersion Speciation. Retrieved from Pion Inc.: [Link]

  • Evonik Industries. (2022, March 9). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility [Video]. YouTube. [Link]

  • Zhang, H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7310. [Link]

  • American Elements. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from American Elements: [Link]

  • Anuwa, R., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 6(10), 133-139. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(03), 098-111. [Link]

Sources

Technical Support Center: Isothiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isothiazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Instead of a generic overview, we will focus on a common and powerful synthetic strategy: the cyclization of activated pyridine precursors. We will delve into the common side reactions encountered, provide mechanistic explanations for their occurrence, and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.

Core Synthetic Pathway: Thorpe-Ziegler Cyclization Approach

A frequently employed strategy for constructing the isothiazolo[5,4-b]pyridine core involves the base-mediated intramolecular cyclization of a 2-thiocyanato-3-cyanopyridine derivative. This method, an adaptation of the Thorpe-Ziegler reaction, is effective but can be susceptible to specific side reactions if not properly controlled. The general scheme is outlined below.

G start 2-Chloro-3-cyanopyridine intermediate Intermediate: 2-Thiocyanato-3-cyanopyridine start->intermediate Nucleophilic Substitution reagent1 KSCN reagent1->intermediate product Desired Product: 3-Aminoisothiazolo[5,4-b]pyridine intermediate->product Intramolecular Cyclization base Base (e.g., NaOEt) base->product

Caption: General Thorpe-Ziegler approach to the isothiazolo[5,4-b]pyridine core.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of isothiazolopyridines via the described pathway.

Q1: My reaction yield is very low, or I'm not forming any product at all. What are the primary causes?

Answer: Low or no yield is a frequent starting problem that can typically be traced back to one of four areas: reactant quality, reaction conditions, incomplete cyclization, or suboptimal pH.

  • Expert Analysis & Causality:

    • Incomplete Reaction: The intramolecular cyclization step often requires sufficient activation. The base must be strong enough to deprotonate the carbon alpha to the pyridine ring and the cyano group, initiating the cyclization. If the base is too weak or used in stoichiometric amounts, this equilibrium may not favor the cyclized product.

    • Sub-optimal pH/Base Strength: The basicity of the reaction medium is critical. While a base is necessary to initiate the cyclization, excessively harsh conditions (e.g., high concentrations of hydroxide) can lead to the hydrolysis of the nitrile or thiocyanate groups, effectively destroying the starting material.

    • Water Content: This reaction is highly sensitive to water. Water can consume the base and lead to the aforementioned hydrolysis side reactions. The starting materials and solvent must be scrupulously dry.[1]

    • Starting Material Stability: The 2-thiocyanato-3-cyanopyridine intermediate can be unstable. Overly high temperatures or prolonged reaction times can lead to decomposition or polymerization, especially if trace impurities are present.

  • Recommended Solutions:

    • Base Selection: Switch to a stronger, non-nucleophilic base. Sodium ethoxide (NaOEt) in absolute ethanol or sodium hydride (NaH) in anhydrous DMF are excellent choices. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. If running the reaction at elevated temperatures, consider using a Dean-Stark trap to physically remove any water formed.[2]

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor by TLC. Only increase the temperature if the reaction is sluggish. Many Thorpe-Ziegler cyclizations proceed efficiently at room temperature or with gentle heating.[3]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric oxygen and moisture.

Q2: My main byproduct is a yellow, insoluble solid that appears to be a dimer. Why does this form and how can I stop it?

Answer: The formation of a dimeric byproduct is a classic side reaction in Thorpe-Ziegler and related condensations, including the Gewald reaction.[4] This occurs when the anionic intermediate, intended for intramolecular cyclization, instead attacks another molecule of the starting material in an intermolecular fashion.

  • Mechanistic Insight: The base generates a resonance-stabilized anion. While the desired pathway is an intramolecular attack of this anion on the thiocyanate nitrogen, it can also act as a nucleophile in an intermolecular Michael-type addition to another molecule of the activated pyridine. This leads to a dimeric species that can undergo further reaction or precipitation.

G cluster_0 Desired Intramolecular Pathway cluster_1 Side Reaction: Dimerization Anion Anionic Intermediate Product 3-Aminoisothiazolo [5,4-b]pyridine Anion->Product Intramolecular Attack Anion2 Anionic Intermediate Dimer Dimeric Byproduct Anion2->Dimer Intermolecular Attack SM Starting Material (Another Molecule) SM->Dimer

Caption: Competing intramolecular cyclization and intermolecular dimerization pathways.

  • Recommended Solutions:

    • High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) is the most effective strategy. This kinetically favors the intramolecular cyclization over the intermolecular dimerization.

    • Slow Addition: Add the base slowly to a solution of the thiocyanate precursor at a low temperature. This keeps the instantaneous concentration of the reactive anion low, further suppressing the bimolecular side reaction.

    • Solvent Choice: Solvents that can better solvate the intermediate anion may influence the reaction course. Empirically test solvents like DMF, DMSO, or THF in addition to ethanol.

Q3: My purification is challenging due to colored impurities and baseline streaking on my silica gel column. How can I improve my workup?

Answer: The crude reaction mixtures from isothiazolopyridine syntheses, especially those using elemental sulfur or thiocyanate salts, can contain various colored, polar, and sometimes polymeric sulfur-containing impurities.[5]

  • Expert Analysis & Causality:

    • Sulfur Byproducts: Reactions involving thiocyanates or sulfur can generate complex polysulfides or other colored species. These are often highly polar and can stick irreversibly to silica gel.

    • Base Residues: Failure to adequately neutralize and remove the base can lead to product degradation on the silica gel column, causing streaking.

    • Insoluble Salts: Inorganic salts (e.g., KBr, KCl if starting from a bromo- or chloro-pyridine) must be thoroughly removed before chromatography.

  • Optimized Workup & Purification Protocol:

    • Quenching: After the reaction is complete (TLC monitoring), quench it by pouring it into a cold, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to neutralize the base.

    • Aqueous Wash: Extract the product with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Pre-adsorption/Filtration: Before loading onto a column, consider passing the crude organic solution through a small plug of silica gel or celite. This can capture some of the most polar, "streaky" impurities.[6] If you have insoluble material, filter the organic solution before concentration.

    • Chromatography Gradient: Use a shallow gradient during column chromatography. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This provides better separation from closely-eluting impurities.

    • Recrystallization: Isothiazolopyridines are often crystalline solids. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective alternative or final purification step after chromatography.

Key Experimental Protocols

Protocol 1: General Synthesis of 3-Aminoisothiazolo[5,4-b]pyridine

This protocol provides a robust starting point for the synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-3-cyanopyridine (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).

  • Thiocyanate Formation: Add potassium thiocyanate (KSCN, 1.2 eq) to the solution. Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice water. The 2-thiocyanato-3-cyanopyridine intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization: To a new flame-dried flask under nitrogen, add the crude intermediate (1.0 eq) and anhydrous ethanol (to make a 0.05 M solution for high dilution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the intermediate.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

Data Summary: Effect of Conditions on Dimer Formation

The following table summarizes expected outcomes based on adjustments to the cyclization step (Protocol 1, steps 4-6), aimed at minimizing the dimeric byproduct.

ParameterStandard ConditionOptimized ConditionExpected Outcome for Dimer
Concentration 0.5 M0.05 MSignificant Decrease
Base Addition All at once at RTDropwise at 0 °CSignificant Decrease
Base Triethylamine (NEt₃)Sodium Ethoxide (NaOEt)Moderate Decrease
Solvent Dichloromethane (DCM)Ethanol or DMFVariable, needs screening

References

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1(5). Available at: [Link]

  • Kocienski, P. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. Available at: [Link]

  • Dotsenko, V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10). Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1993). Aromatic Isothiazolopyridines: New Direct Synthetic Approaches. ResearchGate. Available at: [Link]

  • European Patent Office. (1993). Purification of isothiazolones - EP 0375265 B1. Available at: [Link]

  • Leung, E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available at: [Link]

  • Van der Eycken, E., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. Available at: [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Isothiazolo[3,4-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the isothiazolo[3,4-b]pyridine scaffold. This bicyclic heteroaromatic system is a key pharmacophore in various therapeutic areas, but its functionalization presents significant regioselectivity challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments.

Table of Contents
  • Introduction: Understanding the Isothiazolo[3,4-b]pyridine Core

  • FAQ 1: Controlling Electrophilic Aromatic Substitution (EAS) between C3 and C5.

  • FAQ 2: Achieving Selective C-H Functionalization via Directed ortho-Metalation (DoM).

  • FAQ 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.

  • FAQ 4: Best Practices for Selective N-Alkylation of the Pyridine Ring.

  • References

Introduction: Understanding the Isothiazolo[3,4-b]pyridine Core

The isothiazolo[3,4-b]pyridine system fuses an electron-rich isothiazole ring with an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity. The pyridine ring is generally deactivated towards electrophilic attack, while the isothiazole ring is more susceptible. However, the precise site of functionalization (C3, C5, or C7) is highly sensitive to the reaction conditions and the presence of existing substituents, often leading to mixtures of regioisomers. This guide will help you navigate these complexities to achieve your desired target molecule.

FAQ 1: I'm getting a mixture of C3 and C5 substituted products during electrophilic aromatic substitution. How can I improve selectivity?

This is a common challenge arising from the competing electronic influences of the two fused rings. The pyridine nitrogen deactivates the C5 and C7 positions towards electrophiles, while the isothiazole ring directs towards C3.

Answer: Achieving regioselectivity between C3 and C5 in electrophilic aromatic substitution (EAS) hinges on fine-tuning your reaction conditions to exploit the subtle electronic differences.

Causality & Rationale: The pyridine ring is π-deficient, making electrophilic substitution inherently difficult and typically directing towards the C3 (meta) position relative to the nitrogen.[1] Conversely, the isothiazole moiety can also be targeted. The outcome depends on the potency of the electrophile and the reaction's activation energy barrier.

Troubleshooting & Protocol Recommendations:

  • Halogenation (e.g., Bromination):

    • To Favor C3: Use milder brominating agents like N-Bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄ or CHCl₃) at room temperature or slightly elevated temperatures. The lower reactivity of NBS often favors the more electronically accessible C3 position on the isothiazole ring.

    • To Favor C5: Stronger, more aggressive electrophilic conditions may be required, but often lead to mixtures. A more reliable strategy for C5 functionalization is to install a directing group or use metalation strategies (see FAQ 2).

  • Nitration:

    • Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh and can lead to decomposition or a lack of selectivity.

    • Recommended Protocol: A milder approach using a nitrate salt, such as KNO₃, in concentrated sulfuric acid at low temperatures (0-10 °C) can sometimes provide better control, often favoring the C3 position.

Summary of Conditions for Electrophilic Substitution:

Target PositionReaction TypeRecommended ReagentsSolventTemperature (°C)Expected Outcome
C3 BrominationN-Bromosuccinimide (NBS)CCl₄ or CHCl₃25 - 50Preferential C3-bromination
C3 NitrationKNO₃ / H₂SO₄H₂SO₄0 - 10Preferential C3-nitration
C5 / C7 General EASOften unselective--Mixture of isomers; not recommended

FAQ 2: Standard EAS is not selective. How can I use C-H activation strategies like Directed ortho-Metalation (DoM) for precise functionalization?

Directed ortho-metalation (DoM) is a powerful technique to overcome the inherent reactivity patterns of the heterocyclic system by using a directing metalation group (DMG) to deliver a strong base to a specific C-H bond.

Answer: DoM is an excellent strategy for regioselective functionalization, particularly at positions adjacent to a heteroatom-containing substituent that can act as a DMG.[2][3]

Causality & Rationale: A DMG, such as an amide, methoxy, or sulfoxide group, coordinates to an organolithium base (like n-BuLi or LDA). This coordination pre-positions the base to deprotonate the nearest (ortho) C-H bond, generating a specific aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to install a new substituent with high regioselectivity.[2]

Workflow for Implementing DoM:

DoM_Workflow cluster_0 DoM Strategy for Isothiazolo[3,4-b]pyridines start Install a Directing Metalation Group (DMG) at a known position deprotonate Deprotonate with Organolithium Base (e.g., n-BuLi, LDA) at low temp (-78°C) start->deprotonate DMG coordinates Li+ quench Quench with Electrophile (e.g., I₂, TMSCl, DMF, CO₂) deprotonate->quench Forms specific aryllithium intermediate product Regioselective Functionalized Product quench->product New C-E bond forms

Caption: Decision workflow for regioselective functionalization using DoM.

Example Protocol: Selective C5-Iodination via DoM

  • Starting Material: Assume you have a C7-amide substituted isothiazolo[3,4-b]pyridine. The amide group (-CONR₂) will serve as the DMG.

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of s-BuLi (1.1 equivalents). The amide group will direct the lithiation to the C5 position. Stir for 1-2 hours at -78 °C.

  • Quench: Add a solution of iodine (I₂) (1.2 equivalents) in THF dropwise.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by standard aqueous workup and purification by column chromatography.

This method provides a reliable route to C5-functionalized products that are often inaccessible through standard EAS.

FAQ 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-isothiazolo[3,4-b]pyridine is failing. What should I troubleshoot?

Palladium-catalyzed cross-coupling is essential for C-C and C-N bond formation. However, nitrogen-containing heterocycles like isothiazolo[3,4-b]pyridines can be challenging substrates due to their ability to coordinate with and deactivate the palladium catalyst.[4]

Answer: Failure in cross-coupling reactions with this scaffold is often due to suboptimal choice of ligand, base, or catalyst deactivation. A systematic screening of reaction parameters is crucial.

Causality & Rationale: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, inhibiting the catalytic cycle.[4] The choice of a bulky, electron-rich phosphine ligand is often necessary to promote the desired oxidative addition and reductive elimination steps while preventing catalyst inhibition.[5][6]

Troubleshooting Guide for Pd-Catalyzed Cross-Coupling:

SymptomPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst deactivation by pyridine N. 2. Inappropriate ligand. 3. Insufficiently active base.1. Switch to bulky, electron-rich ligands: Use ligands like SPhos, XPhos, or RuPhos. 2. Screen bases: Try stronger bases like K₃PO₄ or Cs₂CO₃. For Suzuki couplings, an aqueous base solution can be beneficial.[4][6] 3. Increase catalyst loading: As a last resort, increase from 1-2 mol% to 5 mol%.
Dehalogenation Side Product 1. Reductive elimination is too slow. 2. Base is too strong or temperature is too high.1. Use a more active catalyst/ligand system to accelerate the desired coupling pathway. 2. Lower the reaction temperature by 10-20 °C. 3. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃).
Boronic Acid Decomposition (Suzuki) 1. Protodeboronation. 2. Reagent instability.1. Use fresh, high-purity boronic acid/ester. 2. Switch to the more stable pinacol boronate ester (Bpin) derivative. 3. Ensure strictly anhydrous conditions if using an anhydrous protocol.

General Protocol for a Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the halo-isothiazolo[3,4-b]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 2-4 mol%).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Cool to room temperature, dilute with an organic solvent, wash with water and brine, dry, and purify.

Suzuki_Cycle Pd(0)L2 Pd(0)Ln Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Ar-X Ar-Pd(II)-X R-Pd(II)-X Ln Ox. Add.->Ar-Pd(II)-X Transmetal. Transmetalation Ar-Pd(II)-X->Transmetal. Ar'-B(OR)2 Ar-Pd(II)-Ar' R-Pd(II)-R' Ln Transmetal.->Ar-Pd(II)-Ar' Red. Elim. Reductive Elimination Ar-Pd(II)-Ar'->Red. Elim. Forms R-R' Red. Elim.->Pd(0)L2 Catalyst Regenerated

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

FAQ 4: How can I selectively N-alkylate the pyridine nitrogen without reacting at the isothiazole nitrogen?

Answer: The pyridine nitrogen is significantly more basic and nucleophilic than the isothiazole nitrogen, making selective N-alkylation highly favorable under standard conditions.

Causality & Rationale: The lone pair of the pyridine nitrogen resides in an sp² hybrid orbital and is readily available for reaction with electrophiles. In contrast, the lone pair on the isothiazole nitrogen is part of the aromatic π-system, making it less basic and nucleophilic. Therefore, reactions with alkyl halides almost exclusively occur at the pyridine nitrogen.

Recommended Protocol for N-Alkylation:

  • Base and Solvent: Suspend the isothiazolo[3,4-b]pyridine (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Deprotonation (if necessary): For less reactive alkylating agents, a base may be needed. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). For more reactive electrophiles, a stronger base like sodium hydride (NaH) in THF can be used, but requires more stringent anhydrous conditions.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.2 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and purify.

This procedure reliably yields the N-alkylated pyridinium salt or, after workup, the corresponding neutral product if the initial heterocycle was not already a salt.

References

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12, 6143-6147. Available at: [Link]

  • Chen, Y., et al. (2022). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers, 9, 4271-4276. Available at: [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1645-1650. Available at: [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Jonghe, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(4), 896. Available at: [Link]

  • Grokipedia. Directed ortho metalation. Available at: [Link]

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. Available at: [Link]

  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Asian Journal of Organic Chemistry, 5(2), 261-268. Available at: [Link]

Sources

Troubleshooting palladium cross-coupling with bromopyridine substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. Pyridyl moieties are ubiquitous in pharmaceuticals and agrochemicals, yet their synthesis via cross-coupling is often plagued by challenges not seen with simple aryl halides. The inherent electronic properties of the pyridine ring and the coordinating ability of the nitrogen atom can lead to catalyst inhibition, low yields, and frustrating irreproducibility.

As Senior Application Scientists, we have designed this guide to move beyond generic protocols. It is structured as a direct, question-and-answer resource that addresses specific experimental failures with in-depth causal explanations and field-proven solutions. Our goal is to empower you to diagnose issues logically, optimize your reaction conditions effectively, and achieve consistent success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during cross-coupling reactions with bromopyridines.

Question 1: My reaction suffers from low or no conversion, particularly with a 2-bromopyridine substrate. What is the underlying cause and how can I fix it?

Answer:

This is the most common challenge with pyridine substrates. The primary culprit is the pyridine nitrogen itself, which acts as a Lewis base and can coordinate to the palladium center. This coordination can inhibit the crucial oxidative addition step or lead to the formation of inactive catalyst species, effectively poisoning your reaction.[1] This issue is most pronounced for 2-bromopyridines due to the proximity of the nitrogen to the reaction site.

Causality & Mechanistic Insight: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) species.[2] For this to occur efficiently, the Pd(0) center must be electron-rich and sterically accessible. Coordination by the pyridine nitrogen atom withdraws electron density from the palladium and can block the substrate's approach, slowing or halting the catalytic cycle.

Solutions & Optimization Strategy:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool to overcome this issue.

    • Switch to Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos are designed to solve this problem. Their steric bulk promotes the formation of highly reactive, monoligated L1Pd(0) complexes.[3] This bulkiness also sterically disfavors the binding of the pyridine nitrogen to the palladium center. Their strong electron-donating ability increases the electron density on the palladium, facilitating the difficult oxidative addition step with the relatively electron-poor C-Br bond of the pyridine.[4]

    • Avoid Simple Phosphines: Ligands like triphenylphosphine (PPh₃) are often ineffective for challenging bromopyridine couplings as they are not bulky or electron-rich enough to prevent catalyst inhibition.

  • Optimize the Palladium Precatalyst: If you are using a standard source like Pd(OAc)₂, consider switching to a pre-formed palladacycle precatalyst (e.g., SPhos-Pd-G3). These precatalysts generate the active L1Pd(0) species more cleanly and efficiently under mild conditions.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation pathways, though this is not ideal for process chemistry.[5]

Question 2: My reaction is plagued by side products, primarily homocoupling of my organometallic partner (e.g., boronic acid). What causes this and how can I minimize it?

Answer:

Homocoupling, especially of boronic acids in Suzuki-Miyaura reactions, is almost always caused by the presence of oxygen.[5] The palladium catalyst can participate in an alternative catalytic cycle involving oxidative dimerization of the organometallic reagent in the presence of O₂.

Solutions & Optimization Strategy:

  • Rigorous Degassing is Non-Negotiable: Oxygen must be scrupulously removed from the reaction mixture.

    • Solvent Degassing: The most effective method is "Freeze-Pump-Thaw." Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) is a simpler but often adequate alternative.[5]

    • Inert Atmosphere: Assemble your reaction vessel (containing all solid reagents) and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) 3-5 times before adding the degassed solvents via cannula or syringe.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Check Reagent Purity: Ensure your organometallic partner is pure. For boronic acids, degradation can lead to side reactions.

Question 3: I am observing a significant amount of dehalogenated pyridine as a byproduct. What is the source of this hydrodehalogenation?

Answer:

Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction in palladium catalysis.[7][8] It can arise from several pathways:

  • Reaction with Base/Solvent: In the presence of a protic solvent (like water or alcohols) or certain bases, the aryl-palladium intermediate can be protonated.

  • From the Organometallic Reagent: If using an organoboron reagent, trace amounts of protodeboronation can generate boronic acid, which can be a source of H+.[9]

Solutions & Optimization Strategy:

  • Solvent and Base Choice:

    • If possible, use anhydrous, aprotic solvents like dioxane, toluene, or THF.[4]

    • If an aqueous system is required (common in Suzuki couplings), consider using a milder base like K₂CO₃ instead of stronger bases like K₃PO₄ or hydroxides, which can promote protonolysis.[6]

  • Use High-Purity Reagents: Ensure your boronic acid or other organometallic reagent is of high quality to minimize protodeboronation before the desired transmetalation step.

Question 4: My reaction worked well once but is now completely irreproducible. What variables should I investigate first?

Answer:

Irreproducibility is deeply frustrating and often points to a subtle change in one of three areas: reagent quality, atmospheric control, or solvent purity.[5]

Troubleshooting Checklist:

  • Reagent Quality - Especially Boronic Acids: Pyridylboronic acids can be unstable. 2-pyridylboronic acid is notoriously prone to protodeboronation.[5]

    • Action: Check the purity of your boronic acid by NMR. If it has degraded, use a fresh bottle or purify the existing stock. Storing pyridylboronic acids in a refrigerator or freezer is often recommended.[5]

  • Atmospheric Control: A successful reaction may have had an inadvertently better inert atmosphere.

    • Action: Re-evaluate your degassing and inerting technique. Ensure there are no leaks in your system. Consistent, rigorous exclusion of oxygen is key.[5]

  • Solvent Purity: The water content or presence of peroxide impurities in solvents like THF or dioxane can vary between bottles and over time.

    • Action: Use a fresh bottle of anhydrous solvent or purify the solvent using a solvent purification system.

Frequently Asked Questions (FAQs)

FAQ 1: Does the position of the bromine atom on the pyridine ring (2, 3, or 4) significantly impact the reaction?

Yes, absolutely. The reactivity order is often influenced by both electronics and the aforementioned coordination issue.

  • 2-Bromopyridine: Generally the most challenging due to direct steric and electronic interference from the adjacent nitrogen atom. Oxidative addition is often slower.[1]

  • 4-Bromopyridine: The electronic effect of the nitrogen is still felt (the C4 position is electron-deficient), but there is no direct steric hindrance. These often couple more readily than the 2-isomer.

  • 3-Bromopyridine: The electronic environment at C3 is less perturbed by the nitrogen compared to C2 and C4, making its reactivity profile somewhat different. It is generally a reliable substrate.

FAQ 2: How do I select the optimal base for my reaction?

The base plays a crucial role, particularly in reactions like the Suzuki-Miyaura coupling where it is required to activate the boronic acid for transmetalation.[10]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases often used in aqueous solvent mixtures (e.g., dioxane/water).[5][11] They are a good starting point for many Suzuki reactions.

  • Phosphates (K₃PO₄): A slightly stronger base than carbonates, often used in anhydrous conditions with boronic esters or for more challenging couplings. It has good solubility in some organic solvents.[4]

  • Alkoxides (NaOt-Bu, KOt-Bu): Strong, non-nucleophilic bases essential for Buchwald-Hartwig aminations. They are highly moisture-sensitive and require strictly anhydrous conditions.[12]

Base Strength Common Solvents Primary Application / Notes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OStandard choice for many Suzuki reactions.[5][11]
K₃PO₄StrongToluene, Dioxane (anhydrous)Effective for difficult Suzuki couplings; can promote dehalogenation.[4]
Cs₂CO₃ModerateToluene, DioxaneMore soluble in organic solvents than K₂CO₃, sometimes giving better results.
NaOt-BuVery StrongToluene, Dioxane (anhydrous)Standard for Buchwald-Hartwig amination; highly moisture-sensitive.[12]
FAQ 3: Can I run the reaction open to the air?

While some highly robust palladium catalyst systems can show tolerance to air for very reactive substrates, it is strongly discouraged for developing a reliable and reproducible procedure, especially with sensitive substrates like bromopyridines. Oxygen can lead to phosphine ligand oxidation and the formation of inactive palladium black, in addition to promoting homocoupling side reactions.[5] Always assume an inert atmosphere is required for optimal results.

Visualizations & Key Concepts

The Palladium Cross-Coupling Catalytic Cycle

The general mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is fundamental to troubleshooting.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products cluster_inhibition Inhibition Pathway Pd0 LₙPd(0) Active Catalyst PdII_intermediate LₙPd(II)(Ar¹)(X) Oxidative Adduct Pd0->PdII_intermediate Oxidative Addition Ar¹-X In Inactive_Complex Pyridine-Coordinated Pd(0) Complex (Inactive) Pd0->Inactive_Complex Catalyst Inhibition PdII_transmetalated LₙPd(II)(Ar¹)(Ar²) Transmetalated Complex PdII_intermediate->PdII_transmetalated Transmetalation M-Ar² In M-X Out PdII_transmetalated->Pd0 Reductive Elimination Ar¹-Ar² Out Product Coupled Product (Ar¹-Ar²) ArylHalide Bromopyridine (Ar¹-X) Organometallic Organometallic (M-Ar²)

Caption: General catalytic cycle for palladium cross-coupling and the inhibition pathway specific to pyridine substrates.

Troubleshooting Decision Workflow

When a reaction fails, a logical progression of checks can quickly identify the root cause.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents 1. Verify Reagent Purity (NMR of SMs, esp. boronic acid) start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere (Degassing technique, leaks) check_reagents->check_atmosphere diagnosis Issue Identified? check_atmosphere->diagnosis no_conversion Problem: Low/No Conversion diagnosis->no_conversion No (Reagents OK) side_products Problem: Side Products diagnosis->side_products No (Reagents OK) optimize_catalyst Solution: Optimize Catalyst System - Bulky, e⁻-rich ligand (SPhos, XPhos) - Use precatalyst (e.g., G3-Pd) - Increase catalyst loading no_conversion->optimize_catalyst optimize_conditions Solution: Optimize Conditions - Screen different bases/solvents - Adjust temperature no_conversion->optimize_conditions identify_side_product Identify Side Product (GC-MS, LC-MS) side_products->identify_side_product homocoupling Homocoupling? (e.g., Ar²-Ar²) identify_side_product->homocoupling Yes dehalogenation Dehalogenation? (e.g., Ar¹-H) identify_side_product->dehalogenation Yes improve_degassing Solution: Improve Degassing - Use Freeze-Pump-Thaw - Ensure rigorous N₂/Ar purge homocoupling->improve_degassing change_reagents Solution: Adjust Reagents - Use anhydrous solvent - Try milder base dehalogenation->change_reagents

Caption: A decision tree for systematically troubleshooting failed bromopyridine cross-coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol uses a modern catalyst system designed for challenging substrates.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • SPhos-Pd-G3 precatalyst (2 mol %)

  • K₃PO₄ (2.0 eq), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, K₃PO₄, and SPhos-Pd-G3 precatalyst.

  • Inerting: Seal the flask with a septum, and evacuate under high vacuum for 5 minutes. Backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle 3-5 times.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Freeze-Pump-Thaw Degassing Technique

This is the most thorough method for removing dissolved gases from a solvent.

  • Freeze: Place the solvent in a thick-walled Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.

References
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Royal Society of Chemistry. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Stability of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in various solvents, drawing from established principles of organic chemistry and data on analogous structures. Our goal is to provide you with the expertise and methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 5-Bromoisothiazolo[3,4-b]pyridin-3-amine?

For solid-state storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the properties of similar heterocyclic amines, long-term stability is best maintained by protecting the compound from light, moisture, and extreme temperatures.

For solutions, the choice of solvent is critical. While specific long-term stability data for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is not extensively published, we recommend preparing solutions fresh for immediate use whenever possible. If short-term storage is necessary, store solutions at low temperatures (-20°C to -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q2: Which solvents are recommended for dissolving 5-Bromoisothiazolo[3,4-b]pyridin-3-amine?

Based on the behavior of structurally related compounds like 4-Iodoisothiazolo[5,4-b]pyridin-3-amine, polar aprotic solvents are generally a good starting point for achieving solubility.[2]

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for solubilizing a wide range of heterocyclic compounds and are likely to be effective for this molecule.

  • Potentially Suitable: Other polar aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) may also be used, although solubility might be lower compared to DMSO or DMF.

  • Use with Caution: Protic solvents like ethanol, methanol, and water may dissolve the compound, but they can also participate in degradation pathways, especially over time or at elevated temperatures. Water, in particular, may lead to hydrolysis or other unwanted reactions. The solubility in water is expected to be limited.[2]

Q3: What are the primary degradation pathways I should be concerned about?

Given the structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, which contains an amino group, a pyridine ring, and a bromine substituent, several potential degradation pathways exist:

  • Solvolysis: In protic solvents (e.g., water, methanol), the bromine atom could be susceptible to nucleophilic substitution, where a solvent molecule replaces it. This is a common reaction for halogenated heterocycles.

  • Oxidation: The electron-rich amino group and the heterocyclic ring system can be susceptible to oxidation, especially if exposed to air (oxygen) over extended periods. This can be accelerated by light or the presence of metal ion impurities.

  • pH-Dependent Degradation: The pyridine nitrogen and the exocyclic amine are basic sites. In highly acidic or basic solutions, the compound's stability may be compromised. For instance, extreme pH could catalyze the opening of the isothiazole ring or other rearrangements.[2]

  • Reaction with Nucleophilic Solvents: The pyridine ring can be activated towards nucleophilic attack, and solvents that are also nucleophiles (like pyridine itself, though less common as a primary solvent) could potentially react with the compound, especially at elevated temperatures.[3]

Troubleshooting Guide

Issue 1: My compound appears to be degrading in solution, leading to inconsistent experimental results.

Root Cause Analysis:

This is a common issue when working with complex heterocyclic molecules. The instability can stem from the solvent choice, storage conditions, or experimental parameters.

Troubleshooting Steps:

  • Solvent Selection Review:

    • Are you using a protic solvent? Protic solvents like methanol or water can act as nucleophiles or proton sources, potentially leading to solvolysis or acid-catalyzed degradation.[4][5] Consider switching to a polar aprotic solvent like DMSO or DMF, which are generally more inert.

    • Workflow Diagram for Solvent Selection:

      Solvent_Selection Start Need to Dissolve Compound IsProtic Is the current solvent protic (e.g., MeOH, H2O)? Start->IsProtic UseAprotic Switch to a polar aprotic solvent (e.g., DMSO, DMF, ACN) IsProtic->UseAprotic Yes CheckStability Assess stability in the new solvent (See Protocol Below) IsProtic->CheckStability No UseAprotic->CheckStability InertAtmosphere Store solution under inert gas (N2 or Ar) at low temp (-20°C) CheckStability->InertAtmosphere

      Caption: Decision workflow for selecting an appropriate solvent.

  • Assess Stability Experimentally: If you suspect degradation, you must confirm it. A simple time-course study using HPLC or LC-MS is the most direct method.

    Experimental Protocol: Assessing Solution Stability

    • Preparation: Prepare a stock solution of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (e.g., 1 mg/mL) in the solvent of interest.

    • Initial Analysis (T=0): Immediately after preparation, inject an aliquot into an HPLC or LC-MS system to obtain an initial chromatogram. Record the peak area of the parent compound.

    • Incubation: Aliquot the remaining solution into several vials. Store them under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

    • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), analyze an aliquot from one of the vials.

    • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks alongside a decrease in the parent peak area is indicative of degradation.

  • Control for Environmental Factors:

    • Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Oxygen: If you observe degradation even in aprotic solvents, it may be oxidative. Degas your solvent before use and store the solution under an inert atmosphere.

Issue 2: I am observing poor solubility in my chosen solvent.

Root Cause Analysis:

While polar aprotic solvents are generally recommended, "like dissolves like" is a guiding principle. The polarity of your solvent may not be optimal.

Troubleshooting Steps:

  • Increase Solvent Polarity: If you are using a solvent of moderate polarity like THF or ethyl acetate and observing poor solubility, try a more polar aprotic solvent like DMSO or DMF.

  • Use Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a small percentage of DMSO in acetonitrile might enhance solubility without significantly altering the properties of the primary solvent.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) or using an ultrasonic bath can help dissolve the compound. However, be cautious, as heat can also accelerate degradation. Always perform a stability check (as described above) if you use heat to dissolve your compound.

Data Summary: Recommended Solvents and Stability Considerations

Solvent ClassExamplesSuitability for DissolutionPotential Stability IssuesMitigation Strategy
Polar Aprotic DMSO, DMFHigh Generally stable, but hygroscopic (can absorb water)Use anhydrous grade solvents; store under inert gas.
Acetonitrile (ACN)Moderate Generally stablePrepare fresh solutions.
Tetrahydrofuran (THF)Moderate Potential for peroxide formation over timeUse freshly opened or inhibitor-stabilized THF.
Polar Protic Methanol, EthanolModerate High risk of solvolysis (reaction with solvent)Avoid for long-term storage; use only for immediate applications if necessary.
WaterLow High risk of hydrolysis and pH-dependent degradationUse buffered solutions if water is unavoidable and assess stability rigorously.
Non-Polar Toluene, HexaneVery Low Not suitable for dissolutionNot recommended.

Logical Framework for Stability Testing

The following diagram illustrates the logical steps to take when establishing a robust experimental protocol that accounts for compound stability.

Stability_Testing_Logic A Define Experimental Needs (Solvent, Concentration, Duration) B Select Initial Solvent Based on Polarity and Inertness (e.g., DMSO) A->B C Perform Solubility Test B->C D Is Solubility Adequate? C->D E Try Alternative Solvent or Co-solvent D->E No F Run Time-Course Stability Assay (HPLC or LC-MS) D->F Yes E->C G Is Degradation < 5% over Experimental Duration? F->G H Proceed with Experiment G->H Yes I Implement Controls: - Prepare fresh solutions - Use inert atmosphere - Protect from light G->I No I->F

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (CAS 1823368-22-4)[1]. As a critical building block in pharmaceutical and materials science research, scaling its synthesis from the bench to pilot or manufacturing scale presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of the Synthetic Challenge

The synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine typically involves a multi-step process culminating in a key nucleophilic aromatic substitution (SNAr) reaction. The primary challenges in scaling this synthesis are not merely logistical; they are rooted in the inherent reactivity and physical properties of the intermediates and the final product. Key hurdles include ensuring regioselectivity during the formation of the heterocyclic core, managing reaction exotherms, controlling impurity profiles, and overcoming the final product's poor solubility, which significantly complicates purification.

A plausible and common synthetic approach is the amination of a dibrominated precursor. This strategy offers a convergent route but requires precise control over the amination step to ensure mono-substitution at the correct position and to manage the physical state of the product.

G cluster_0 Precursor Synthesis cluster_1 Final Amination Step (Scale-Up Focus) cluster_2 Key Challenges A 2-Amino-3-cyanopyridine B Isothiazolo[3,4-b]pyridin-3-amine Core A->B Sulfurization/ Cyclization C 3,5-Dibromoisothiazolo[3,4-b]pyridine B->C Regioselective Bromination D 5-Bromoisothiazolo[3,4-b]pyridin-3-amine C->D SNAr with Ammonia (e.g., 7N NH3 in MeOH) Chal1 Regioselectivity C->Chal1 Chal4 Side Reactions C->Chal4 Chal2 Product Insolubility D->Chal2 Chal3 Purification D->Chal3

Caption: Proposed synthetic workflow and associated scale-up challenges.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the scale-up synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Stalled Conversion in the Final Amination Step

Question: My SNAr reaction of 3,5-Dibromoisothiazolo[3,4-b]pyridine with ammonia stalls at 60-70% conversion, even with extended reaction times. How can I drive the reaction to completion?

Answer: This is a common issue often linked to a combination of solubility, reagent concentration, and reaction conditions. The starting dibromo-intermediate may have limited solubility in the reaction medium, and as the highly insoluble product forms, it can coat the surface of unreacted starting material, effectively halting the reaction.

Probable Causes & Recommended Solutions:

Probable CauseRecommended Solution & Rationale
Poor Substrate Solubility Screen alternative solvents. While methanolic ammonia is common, consider co-solvents like DMF or Dioxane to improve the solubility of the dibromo-starting material. A recent study on a similar isomer utilized DMF as a co-solvent to facilitate the reaction[2].
Insufficient Ammonia Concentration/Pressure On scale-up, ensuring a consistent and high concentration of ammonia is critical. Using a pre-prepared, certified solution (e.g., 7N NH3 in MeOH) is advisable. In a sealed reactor, temperature directly impacts pressure; ensure your reactor is rated for the target conditions. Increasing the temperature will increase the internal pressure and reaction rate, but must be balanced against impurity formation.
Product Encapsulation Improve agitation. On a larger scale, mass transfer becomes limiting. Ensure the reactor's overhead stirrer or impeller design provides sufficient turbulence to keep solids suspended and break up agglomerates. Consider staged addition of the substrate to maintain a more fluid slurry.
Reaction Temperature Too Low While the reaction may proceed at room temperature on a small scale, scale-up often requires elevated temperatures to achieve reasonable kinetics. Cautiously increase the temperature in increments (e.g., 40°C, 50°C), monitoring impurity profiles by HPLC at each stage.
Issue 2: Product Isolation and Purification is Extremely Difficult

Question: The final product, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, precipitates as an intractable solid that is very difficult to filter and purify. Column chromatography is not feasible at scale. What are my options?

Answer: This is a known characteristic of this class of compounds. The high crystallinity and low solubility of the 3-amino congener makes it challenging to handle[2]. The key is to avoid traditional chromatographic methods and focus on crystallization or trituration-based purification.

Probable Causes & Recommended Solutions:

Probable CauseRecommended Solution & Rationale
High Crystallinity / Low Solubility Develop a robust trituration protocol. After quenching the reaction (e.g., with water), the crude precipitate can be purified by washing/slurrying with a sequence of solvents. Start with water to remove inorganic salts, followed by a non-polar solvent (e.g., hexanes) to remove organic non-polar impurities, and finally a polar solvent in which the product is sparingly soluble but impurities are more soluble (e.g., ethyl acetate, methanol). The study on the [4,5-b] isomer notes its insoluble nature hampered purification, indicating this is a class-wide issue[2].
Formation of Fine Particles Control the precipitation/crystallization rate. A "crash" precipitation upon quenching leads to fine particles that are difficult to filter. Consider a controlled anti-solvent addition at an elevated temperature, followed by slow cooling to promote the growth of larger, more easily filterable crystals.
Occluded Impurities If trituration is insufficient, a recrystallization is necessary. This will require extensive solvent screening to find a system where the product has sufficient solubility at high temperature and poor solubility at low temperature. High-boiling polar aprotic solvents like DMF, DMAc, or NMP might be required, but their removal at scale is also a consideration.
Issue 3: Formation of Key Impurities

Question: I am observing two major impurities: the starting dibromo-material and a byproduct with a mass corresponding to a diamino-substituted product. How can I minimize these?

Answer: This indicates a reaction that has not gone to completion and a competing side reaction. The formation of the diamino product suggests that the second bromine atom is also susceptible to substitution, likely under more forcing conditions.

G Start 3,5-Dibromo Precursor Incomplete Low Temp / Short Time Start->Incomplete Leads to Forcing High Temp / Long Time Start->Forcing Leads to Optimal Optimal Conditions Start->Optimal Leads to Impurity1 Unreacted Starting Material Incomplete->Impurity1 Impurity2 Diamino Byproduct Forcing->Impurity2 Product Desired Mono-amino Product Optimal->Product

Caption: Troubleshooting workflow for impurity control.

Recommended Control Strategies:

  • Stoichiometry: Carefully control the equivalents of ammonia. While a large excess is needed to drive the reaction, an excessive amount at high temperatures can promote the second substitution.

  • Temperature and Time: This is a classic optimization problem. Profile the reaction by taking samples over time at different temperatures. Aim for the "sweet spot" that maximizes the conversion to the desired product before significant formation of the diamino byproduct begins. The bromination of aminopyridines can be complex, with reactivity varying based on conditions[3][4]. While this is an amination, the principle of controlling conditions to manage selectivity is the same.

  • Monitor the Reaction: Use in-process controls (e.g., HPLC) to track the consumption of starting material and the formation of both the product and byproducts. Stop the reaction when the optimal product-to-byproduct ratio is achieved.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical process safety considerations for this synthesis at scale?

    • A: There are two primary hazards. First, handling concentrated ammonia solutions in a sealed reactor at elevated temperatures will generate significant pressure. The reactor must be appropriately rated, and pressure relief systems must be in place. Second, brominated heterocyclic compounds should be treated as toxic and handled with appropriate personal protective equipment (PPE), including respiratory protection to avoid inhalation of dusts. Always consult the specific Safety Data Sheet (SDS) for the intermediates and final product[5].

  • Q2: My precursor synthesis of 3,5-Dibromoisothiazolo[3,4-b]pyridine is low-yielding and produces other isomers. Why?

    • A: The bromination of pyridine rings is highly dependent on the substituents present and the reaction conditions[4]. The fused isothiazole ring system strongly influences the electronic distribution of the pyridine ring. Achieving high regioselectivity often requires careful selection of the brominating agent (e.g., N-Bromosuccinimide (NBS) may offer better selectivity than Br2) and solvent[6]. It is crucial to fully characterize your intermediate to ensure you are starting the final step with the correct isomer.

  • Q3: Can I use an alternative aminating agent to avoid handling ammonia under pressure?

    • A: While alternatives exist, they often introduce new challenges at scale. Reagents like sodium amide are highly reactive and hazardous. Protected ammonia sources, such as benzophenone imine or various amides followed by deprotection, would add steps to the synthesis, increasing cost and complexity. For large-scale production, optimizing the direct amination with ammonia is typically the most economically viable route.

  • Q4: What analytical methods are essential for quality control of the final product?

    • A: A comprehensive set of analytical data is required.

      • 1H and 13C NMR: To confirm the structure and absence of isomeric impurities.

      • LC-MS: To confirm the mass and establish purity profile by area percentage.

      • Elemental Analysis (CHN): To confirm the empirical formula, which is a critical purity check.

      • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • den Hertog, H.J., & Bruin, P. (2010). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. Available from: [Link]

  • Al-Jibori, S.A., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available from: [Link]

  • den Hertog, H.J., et al. (2010). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available from: [Link]

  • Google Patents. (2013). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Van de Walle, T., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Guo, L., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available from: [Link]

  • Enthaler, S., et al. (2013). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. Available from: [Link]

Sources

Debromination side reactions of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. This guide is designed to provide expert advice and actionable troubleshooting strategies to address common challenges encountered during the chemical modification of this important heterocyclic building block, with a particular focus on mitigating unwanted debromination side reactions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring the integrity of your synthetic pathways.

Troubleshooting Guide: Debromination Side Reactions

Unanticipated debromination is a frequent and frustrating side reaction when working with electron-rich and sterically accessible aryl bromides, particularly in the context of transition metal-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: I am observing a significant amount of the debrominated product, Isothiazolo[3,4-b]pyridin-3-amine, in my cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What are the likely causes?

A1: The formation of the debrominated side product points to a competing reductive dehalogenation pathway. In the context of palladium-catalyzed cross-coupling reactions, several factors can promote this undesired reaction. The primary causes often revolve around the generation of a palladium-hydride species (Pd-H) within the catalytic cycle, which can then participate in the reductive cleavage of the C-Br bond.

Root Causes of Pd-H Formation:

  • Presence of a Hydride Source: Certain reagents in your reaction mixture can act as hydride donors. Common culprits include solvents like isopropanol, which can undergo β-hydride elimination from the corresponding palladium alkoxide, or certain amine bases.[1][2]

  • Reaction with Base and Water: In some instances, the palladium catalyst can react with the base and trace amounts of water to form a palladium-hydroxide species, which can then lead to the formation of a Pd-H species.

  • Decomposition of the Organometallic Reagent: In Suzuki-Miyaura coupling, the boronic acid or its derivatives can undergo protodeborylation, especially with heteroaryl boronic acids, leading to side reactions that can contribute to the formation of hydride sources.[1]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Significant Debromination Observed check_reagents Step 1: Scrutinize Reagents (Solvent, Base, Boronic Acid Stability) start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions (Temperature, Reaction Time) check_reagents->check_conditions If reagents are not the issue sol_reagents Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene). Switch to a non-hydride donating base (e.g., K3PO4, Cs2CO3). Use stable boronic esters (e.g., pinacol esters). check_reagents->sol_reagents check_catalyst Step 3: Assess Catalyst System (Ligand, Catalyst Loading) check_conditions->check_catalyst If conditions are optimized sol_conditions Lower reaction temperature. Reduce reaction time; monitor for completion. check_conditions->sol_conditions protect_amine Step 4: Consider Protecting Group Strategy check_catalyst->protect_amine If catalyst system is not the root cause sol_catalyst Use ligands promoting rapid reductive elimination. Decrease catalyst loading. check_catalyst->sol_catalyst outcome Optimized Reaction: Minimized Debromination protect_amine->outcome sol_protect Protect the 3-amino group (e.g., with Boc). protect_amine->sol_protect

Caption: Troubleshooting workflow for debromination.

Q2: I've switched to anhydrous solvents and a carbonate base, but debromination is still occurring. What's my next step?

A2: If optimizing the solvent and base has not resolved the issue, the problem may lie with the catalyst system or the inherent reactivity of your substrate.

Advanced Troubleshooting Steps:

  • Ligand Modification: The choice of phosphine ligand is critical. Ligands that accelerate the rate of reductive elimination (the product-forming step) relative to the rate of hydrodehalogenation can significantly improve your yield of the desired product. Consider screening a panel of ligands. For instance, bulky, electron-rich phosphine ligands can often be beneficial.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the incidence of side reactions. High catalyst concentrations can lead to a higher steady-state concentration of reactive intermediates that may participate in undesired pathways.

  • Temperature and Time: Elevated temperatures and prolonged reaction times can lead to catalyst degradation and an increase in side reactions. Monitor your reaction by LC-MS or TLC and aim to quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-amino group on the isothiazolo[3,4-b]pyridine ring a potential issue?

A1: The free amino group is a nucleophilic site and can coordinate to the palladium center. This coordination can alter the electronic properties of the catalyst and may interfere with the desired catalytic cycle.[3] In some cases, this can slow down the productive cross-coupling pathway, allowing more time for competing side reactions like debromination to occur. Protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, can prevent this coordination and often leads to cleaner reactions and higher yields.[3][4]

Q2: Can the choice of palladium precursor influence the extent of debromination?

A2: Yes, the palladium source can be a factor. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. The conditions used for this reduction can sometimes generate hydride species. Using a pre-formed Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes provide better results by bypassing this initial reduction step.

Q3: Are there alternative coupling strategies that are less prone to debromination?

A3: While palladium-catalyzed reactions are workhorses in organic synthesis, if debromination remains a persistent issue, you might consider alternative coupling methodologies. For certain transformations, nickel-catalyzed cross-couplings can be effective and may offer different selectivity profiles and a lower propensity for hydrodehalogenation under specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling to reduce debromination.

Reagents and Materials:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (or its N-Boc protected derivative)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos or other suitable phosphine ligand (2-6 mol%)

  • K₃PO₄ or Cs₂CO₃ (2-3 equivalents), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent to form the pre-catalyst.

  • Add the solvent to the reaction vessel containing the solids, followed by the pre-catalyst solution.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Protecting the amino group can be a crucial step to prevent side reactions.[3][4]

Reagents and Materials:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • Dissolve 5-Bromoisothiazolo[3,4-b]pyridin-3-amine in the anhydrous solvent in a round-bottom flask.

  • Add DMAP to the solution.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Boc protected compound.

Data Summary

The following table provides a conceptual framework for how reaction parameters can influence the yield of the desired coupled product versus the debrominated side product. Actual results will vary based on the specific substrates and conditions used.

ParameterCondition AOutcome ACondition BOutcome BRationale
Base K₂CO₃ in aq. solventHigher debrominationK₃PO₄ in anhydrous solventLower debrominationAnhydrous conditions and a non-nucleophilic base can suppress the formation of Pd-H species.
Solvent IsopropanolHigher debrominationTolueneLower debrominationIsopropanol can act as a hydride source.[2]
Amine Protection UnprotectedHigher debrominationN-Boc protectedLower debrominationPrevents coordination of the amino group to the catalyst, potentially accelerating the desired reaction.[3][4]

Mechanistic Overview

G cluster_desired Desired Suzuki Coupling Pathway cluster_side Undesired Debromination Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdArB Transmetalation (Ar'B(OR)2) ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Reaction with Pd-H ArAr Ar-Ar' (Product) ArPdArB->ArAr ArAr->Pd0 Reductive Elimination PdH Pd-H Source (e.g., Solvent, Base) PdH->ArPdH ArH Ar-H (Debrominated Product) ArPdH->ArH ArH->Pd0 Reductive Elimination

Caption: Competing Suzuki coupling and debromination pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • An, J. et al. (2010). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2010(12), 1898-1900. Available from: [Link]

Sources

Technical Support Center: Method Development for Purity Analysis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing robust analytical methods to determine the purity of this compound. The information herein is grounded in established analytical principles and aims to explain the causality behind experimental choices, ensuring scientifically sound and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the development of analytical methods for novel heterocyclic compounds like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Q1: What is the first step in developing a purity method for a new compound like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine?

A1: The initial and most critical step is to understand the physicochemical properties of the analyte. For 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, this involves researching or predicting its solubility, pKa, UV absorbance profile, and thermal stability. This information will guide the selection of the most appropriate analytical technique and initial experimental conditions. Given its polar nature, due to the amine group and nitrogen atoms in the heterocyclic rings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a logical starting point.

Q2: Which analytical technique is most suitable for determining the purity of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine?

A2: RP-HPLC coupled with a UV detector is the most common and effective technique for purity determination of non-volatile, polar organic compounds. It offers high resolution for separating the main component from potential impurities. For confirmation of impurity identity and structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for quantitative analysis (qNMR).

Q3: How do I select the right HPLC column and mobile phase?

A3: For a polar compound like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a standard C18 column is a good starting point.[1] However, if retention is poor, consider columns designed for polar analytes, such as those with polar end-capping or embedded polar groups.[2]

For the mobile phase, a combination of an aqueous buffer and an organic modifier is typical for RP-HPLC.[3] Start with a simple gradient of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. The acidic modifier helps to protonate the amine group, leading to more consistent interactions with the stationary phase and sharper peaks.

Q4: What are the likely impurities I should be looking for?

A4: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product. For 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, potential impurities could include:

  • Unreacted starting materials or reagents.

  • Isomers formed during the synthesis.[4]

  • Products of side reactions, such as di-brominated species or hydrolyzed intermediates.

  • Degradation products resulting from exposure to light, heat, or pH extremes.

A forced degradation study is a systematic way to intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method.[5]

Q5: How do I validate my developed analytical method?

A5: Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of expected components like impurities and degradants.[9]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal.[10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing) Secondary Interactions: The amine group on the analyte can interact with residual silanol groups on the silica-based column packing, causing peak tailing.1. Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the amine, minimizing its interaction with silanols. 2. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanol groups. 3. Consider a Different Stationary Phase: A column with an embedded polar group may provide better peak shape for polar bases.
Poor Retention High Polarity of Analyte: The compound may be too polar for sufficient retention on a standard C18 column.[1]1. Decrease Organic Content: Start with a lower percentage of organic solvent in the mobile phase. 2. Use a Polar-Compatible Column: Employ a column designed for polar analytes, such as an AQ-C18 or a phenyl-hexyl phase.[2] 3. Consider HILIC: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.
Drifting Retention Times Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially with complex gradients.[11] Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of volatile components can alter the mobile phase composition over time.[12]1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection by extending the post-run time. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them covered to prevent evaporation. 3. Prime Pump Lines: Purge all pump lines to remove air bubbles and ensure accurate solvent delivery.[11]
Ghost Peaks Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.[13]1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover. 3. Clean the System: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.[13]
LC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
Poor Ionization Suboptimal Source Conditions: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.1. Optimize in Positive Ion Mode: The amine group is readily protonated, making positive ion mode the logical choice. 2. Infuse the Analyte: Directly infuse a standard solution of the analyte into the mass spectrometer to optimize source parameters for maximum signal intensity.
In-Source Fragmentation High Source Energy: Excessive energy in the ESI source can cause the molecule to fragment before it is analyzed by the mass spectrometer.[14][15]1. Reduce Cone/Fragmentor Voltage: Lower the voltage applied to the sampling cone or fragmentor to reduce the energy of collisions in the source region. 2. Optimize Nebulizing Gas Temperature: High temperatures can contribute to thermal degradation and fragmentation.
Isotopic Pattern Mismatch Incorrect Identification: The characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) is a key identifier.[16] A mismatch suggests the peak may not be a bromine-containing compound.1. Verify Molecular Ion: Confirm the presence of the M and M+2 peaks with roughly equal intensity for the molecular ion.[17] 2. Examine Fragment Ions: Check if fragment ions containing the bromine atom also exhibit the 1:1 isotopic pattern.[18]

Section 3: Experimental Protocols

The following protocols provide a starting point for method development. They should be optimized based on the specific instrumentation and requirements of your laboratory.

Protocol 1: RP-HPLC Method for Purity Determination

This method is designed as a starting point for assessing the purity of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

1. Materials and Reagents:

  • 5-Bromoisothiazolo[3,4-b]pyridin-3-amine reference standard and sample

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid (≥98% purity)

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm, or at the λmax determined by UV-Vis spectroscopy.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the reference standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Protocol 2: Structural Elucidation by LC-MS and NMR

This protocol outlines the steps for confirming the structure of the main peak and identifying unknown impurities.

1. LC-MS Analysis:

  • Use the HPLC method developed in Protocol 1, directing the column effluent to a mass spectrometer.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Data Acquisition: Acquire full scan data to determine the molecular weight of the main peak and any impurities. The characteristic 1:1 isotopic pattern for bromine should be observed.[16] Also, acquire fragmentation data (MS/MS) to aid in structural elucidation.[18]

2. NMR Analysis:

  • Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[19]

  • Acquire the following NMR spectra:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.[19]

    • ¹³C NMR: Provides information about the carbon skeleton.[20]

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, confirming the overall structure.[21]

Section 4: Visualizations and Diagrams

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Scan) B Select Column & Mobile Phase (e.g., C18, ACN/H2O, Acidic Modifier) A->B C Initial Gradient Run B->C D Evaluate Retention & Peak Shape C->D E Adjust Gradient Slope & Organic Modifier D->E Poor Resolution F Optimize pH & Temperature D->F Peak Tailing E->C G System Suitability Test E->G Optimized F->C F->G Optimized H Perform ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) G->H Pass I Final Method Documented H->I

Caption: A stepwise workflow for developing a robust HPLC purity method.

Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting node_action node_action node_ok node_ok start Poor Peak Shape (e.g., Tailing)? check_ph Is Mobile Phase Acidified (pH 2-4)? start->check_ph check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes action_ph Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->action_ph No check_overload Is Sample Concentration Too High? check_column->check_overload Yes action_column Switch to a Polar-Compatible or Newer C18 Column check_column->action_column No action_overload Dilute Sample and Re-inject check_overload->action_overload Yes resolved Peak Shape Improved check_overload->resolved No, Issue Persists action_ph->resolved action_column->resolved action_overload->resolved

Caption: A decision tree for troubleshooting common peak shape issues.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
  • ICH Quality Guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.
  • Carbon-13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems - ResearchGate.
  • HPLC Troubleshooting Guide.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv.
  • Troubleshooting in HPLC: A Review - IJSDR.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes.
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
  • Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia.
  • RP-HPLC Based Analytical Method Development and Validation of Sotagliflozin in Pharmaceutical Dosage Form.
  • Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.

Sources

Validation & Comparative

A Comparative Guide to GAK Inhibitors: Isothiazolopyridines vs. SGC-GAK-1 and Other Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Cyclin G-Associated Kinase (GAK) as a Therapeutic Target

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target for a range of diseases, including viral infections, cancer, and potentially neurodegenerative disorders like Parkinson's disease.[1][2] GAK plays a crucial role in cellular trafficking by regulating clathrin-mediated endocytosis and vesicle uncoating.[2] It is a key component of the machinery that recycles cellular receptors and internalizes various cargo, including viruses. Furthermore, GAK is implicated in cell cycle control, specifically in centrosome maturation and mitotic progression.[3][4] Its multifaceted roles have spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential.

This guide provides a detailed comparison of a prominent class of GAK inhibitors, the isothiazolopyridines, with the well-characterized chemical probe SGC-GAK-1 and other notable GAK-targeting compounds. We will delve into their biochemical potency, kinase selectivity, cellular activity, and the experimental methodologies used for their characterization.

The Landscape of GAK Inhibitors: A Chemical Overview

The development of GAK inhibitors has led to the discovery of several chemical scaffolds with varying degrees of potency and selectivity. While a number of approved kinase inhibitors, such as the EGFR inhibitors Gefitinib and Erlotinib, exhibit off-target activity against GAK, their lack of selectivity complicates their use as research tools or dedicated GAK-targeted therapeutics.[1] More specific inhibitors have been developed, broadly falling into these key classes:

  • Isothiazolopyridines: This class of heterocyclic compounds has been extensively explored for GAK inhibition. Depending on the arrangement of the nitrogen and sulfur atoms in the fused ring system, different isomers exist, with the isothiazolo[4,3-b]pyridines and isothiazolo[5,4-b]pyridines showing significant promise.[2][5][6]

  • 4-Anilinoquinolines and Quinazolines: This scaffold is the basis for the highly selective GAK inhibitor, SGC-GAK-1.[1] Many other kinase inhibitors share this core structure.

  • Other Scaffolds: A variety of other chemical structures have been reported to inhibit GAK, often discovered through high-throughput screening or as off-targets of inhibitors developed for other kinases.

It is important to note that while the topic of this guide is "5-Bromoisothiazolo[3,4-b]pyridin-3-amine," a thorough review of the scientific literature did not yield specific synthesis or GAK inhibition data for this exact isomeric scaffold. Therefore, this guide will focus on the broader, well-documented class of isothiazolopyridine GAK inhibitors, using potent examples from the isothiazolo[4,3-b]pyridine and isothiazolo[5,4-b]pyridine series as representatives for comparison.

Head-to-Head Comparison: Isothiazolopyridines vs. SGC-GAK-1

The isothiazolopyridines and SGC-GAK-1 represent two of the most significant advancements in the development of potent and selective GAK inhibitors. Below, we compare their key characteristics based on available experimental data.

Biochemical Potency and Kinase Selectivity

The primary measure of a kinase inhibitor's potency is its ability to bind to the target kinase, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in a biochemical assay. Equally important is its selectivity – the ability to inhibit the target kinase without affecting other kinases in the human kinome.

Table 1: Comparison of In Vitro Potency and Selectivity of Representative GAK Inhibitors

Inhibitor ClassRepresentative Compound(s)GAK Potency (Kd/Ki)Key Off-TargetsReference(s)
Isothiazolo[5,4-b]pyridine Compound 12g8.3 nM (Kd)KIT, CLK2, CSF1R, FLT3, MEK5, PDGFRA, PDGFRB[2]
Isothiazolo[4,3-b]pyridine Analogs of Compound 4< 100 nM (Kd)Not specified in detail[6][7][8]
4-Anilinoquinoline SGC-GAK-13.1 nM (Ki)RIPK2[1]
Quinazoline (Non-selective) Erlotinib, GefitinibLow nM rangeEGFR and many others[1][2]

Data is compiled from multiple sources and experimental conditions may vary.

As shown in Table 1, both the isothiazolopyridine class and SGC-GAK-1 exhibit low nanomolar potency against GAK. SGC-GAK-1 stands out for its high selectivity, with RIPK2 being its only significant off-target identified in cellular assays.[1] The representative isothiazolo[5,4-b]pyridine, compound 12g, also demonstrates good selectivity, though it shows some activity against a handful of other kinases at higher concentrations.[2] The broad-spectrum activity of early-generation kinase inhibitors like erlotinib and gefitinib highlights the importance of developing highly selective compounds like SGC-GAK-1 and optimized isothiazolopyridines for dissecting the specific biological roles of GAK.

Mechanism of Action

Both isothiazolopyridines and SGC-GAK-1 are ATP-competitive, Type I kinase inhibitors.[2] This means they bind to the ATP-binding pocket of the GAK kinase domain in its active conformation, preventing the binding of ATP and subsequent phosphorylation of GAK substrates.

cluster_GAK_Inhibition Type I GAK Inhibition ATP ATP GAK_Active GAK (Active Conformation) ATP->GAK_Active Binds to ATP pocket Substrate Substrate GAK_Active->Substrate Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Inhibitor Isothiazolopyridine or SGC-GAK-1 Inhibitor->GAK_Active Competes with ATP for binding

Caption: Mechanism of Type I GAK inhibitors.

Cellular Activity

The ultimate test of a GAK inhibitor's utility is its activity in a cellular context. This includes its ability to engage GAK within cells, inhibit downstream signaling, and elicit a desired biological response, such as an antiviral or anti-proliferative effect.

Table 2: Comparison of Cellular Activity of Representative GAK Inhibitors

| Inhibitor Class | Representative Compound(s) | Cellular Target Engagement (IC50) | Antiviral Activity (EC50) | Anti-proliferative Activity (GI50) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Isothiazolo[5,4-b]pyridine | Compound 12g | Not reported | ~2.6 µM (HCV) | Not reported |[2] | | Isothiazolo[4,3-b]pyridine | Various analogs | Not reported | 0.18 - 6.38 µM (Dengue Virus) | Not reported |[8] | | 4-Anilinoquinoline | SGC-GAK-1 | 110 nM (NanoBRET) | Not extensively reported | ≤1 µM (DLBCL cell lines) |[4] |

Data is compiled from multiple sources and experimental conditions may vary.

Isothiazolopyridines have demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and Dengue Virus by inhibiting viral entry and assembly, processes known to be dependent on clathrin-mediated trafficking.[2][5][8] SGC-GAK-1 has been shown to have anti-proliferative effects in certain cancer cell lines, such as Diffuse Large B-cell Lymphoma (DLBCL) and prostate cancer cells, by inducing a G2/M phase cell cycle arrest.[1][3][4] This highlights the dual roles of GAK in both cellular trafficking and cell division, and suggests that different inhibitor scaffolds may be optimized for different therapeutic applications.

Experimental Methodologies for GAK Inhibitor Characterization

The robust characterization of GAK inhibitors relies on a suite of well-defined biochemical and cellular assays. Below are protocols for key experiments used to generate the comparative data discussed in this guide.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GAK.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant GAK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration that is at or near the Km for GAK. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase, generating a luminescent signal that is proportional to the amount of ADP produced and thus the kinase activity. Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_KinaseAssay In Vitro GAK Kinase Assay Workflow Start Start Step1 Combine GAK, Substrate, and Inhibitor Start->Step1 Step2 Add ATP to start reaction Step1->Step2 Step3 Incubate (e.g., 60 min at 30°C) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Deplete ATP) Step3->Step4 Step5 Add Kinase Detection Reagent (ADP -> ATP) Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Calculate IC50 Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro GAK kinase assay.

Cellular Target Engagement Assay

This assay measures the ability of an inhibitor to bind to GAK within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.

Protocol: GAK NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a vector expressing a GAK-NanoLuc® fusion protein. Seed the transfected cells into a 96-well plate.

  • Inhibitor Treatment: Treat the cells with the test inhibitor at various concentrations and incubate for a defined period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand that also binds to GAK, to the cells.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate. The NanoLuc® luciferase on GAK will generate a luminescent signal. If the fluorescent tracer is in close proximity to the NanoLuc®-GAK (i.e., bound to GAK), Bioluminescence Resonance Energy Transfer (BRET) will occur, and the tracer will emit light at a different wavelength.

  • Data Analysis: The BRET signal is measured as a ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission. The test inhibitor will compete with the tracer for binding to GAK, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.[9]

cluster_NanoBRET NanoBRET™ GAK Target Engagement Workflow Start Start Step1 Transfect cells with GAK-NanoLuc® Start->Step1 Step2 Treat with inhibitor Step1->Step2 Step3 Add NanoBRET™ Tracer Step2->Step3 Step4 Add Nano-Glo® Substrate Step3->Step4 Step5 Measure BRET Signal Step4->Step5 Step6 Calculate Cellular IC50 Step5->Step6 End End Step6->End

Caption: Workflow for the NanoBRET GAK target engagement assay.

Cellular Antiviral Assay

This assay assesses the ability of a GAK inhibitor to block viral infection in a cell-based model.

Protocol: HCV Replicon Assay

  • Cell Seeding: Seed Huh-7.5 cells harboring a subgenomic HCV replicon that expresses a luciferase reporter gene in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with the GAK inhibitor at various concentrations.

  • Incubation: Incubate the cells for a period that allows for viral replication (e.g., 72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

  • Cell Viability Assay: In parallel, assess the cytotoxicity of the inhibitor using an assay such as alamarBlue to ensure that the observed reduction in luciferase activity is due to antiviral effects and not cell death.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to determine the selectivity index (CC50/EC50).

Conclusion and Future Perspectives

The development of GAK inhibitors has provided valuable tools to explore the diverse functions of this kinase. The isothiazolopyridine class of inhibitors has demonstrated significant potential, particularly as broad-spectrum antiviral agents, with several analogs showing low nanomolar potency for GAK and efficacy in cellular models of viral infection.[8] SGC-GAK-1, with its high potency and selectivity, serves as an excellent chemical probe for dissecting the specific roles of GAK's kinase activity in cellular processes, particularly in the context of cancer cell proliferation and mitosis.[1][4]

The choice between these inhibitor classes will depend on the specific research question or therapeutic goal. For studies focused on the antiviral applications of GAK inhibition, further optimization of the isothiazolopyridine scaffold to improve selectivity and pharmacokinetic properties is a promising direction. For elucidating the role of GAK in cancer, SGC-GAK-1 and its analogs provide a well-defined toolset.

Future research should focus on:

  • Head-to-head comparisons of the leading inhibitors from different chemical classes in a standardized panel of biochemical and cellular assays to provide a clearer picture of their relative strengths and weaknesses.

  • Identification of the full spectrum of GAK substrates to better understand the downstream consequences of GAK inhibition in different cellular contexts.

  • In vivo studies to evaluate the efficacy and safety of optimized GAK inhibitors in relevant animal models of disease.

The continued exploration of GAK and the development of novel, highly selective inhibitors hold great promise for advancing our understanding of fundamental cellular processes and for the development of new therapies for a variety of human diseases.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 62(15), 7214-7229. [Link]

  • De Witte, K., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Journal of Medicinal Chemistry, 58(15), 6165-6184. [Link]

  • Pu, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 989. [Link]

  • Pu, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1635-1641. [Link]

  • Chapman, T. M., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • De Witte, K., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Chapman, T. M., et al. (2024). The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. ASH Publications. [Link]

  • Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. The Journal of Clinical Investigation, 127(4), 1338-1352. [Link]

  • Wouters, R., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Wouters, R., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. [Link]

  • De Witte, K., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. [Link]

  • Wouters, R., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • De Witte, K., et al. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of Medicinal Chemistry, 64(10), 6447-6491. [Link]

  • Dubiel, K. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]

  • Chapman, T. M., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Pu, S., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(14), 6178-6192. [Link]

  • Sanchez-Linares, L. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Chapman, T. M., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. ResearchGate. [Link]

  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ResearchGate. [Link]

Sources

A Researcher's Guide to Isomer Activity: A Comparative Analysis of the Isothiazolopyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of isothiazolopyridine isomers, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to explain the causality behind experimental findings and provide robust, validatable protocols. Our focus will be a detailed case study on Cyclin G-Associated Kinase (GAK) inhibition, which serves as an exemplary model for understanding how subtle isomeric changes can lead to profound differences in biological activity.

Introduction: The Significance of Isomerism in Drug Discovery

In medicinal chemistry, the precise three-dimensional arrangement of atoms is paramount. Isomers—molecules with the same chemical formula but different atomic arrangements—often exhibit vastly different pharmacological profiles. This principle is powerfully illustrated by the isothiazolopyridine heterocyclic system. This guide will dissect the impact of two forms of isomerism:

  • Scaffold Isomerism : Differences in the fusion of the isothiazole and pyridine rings (e.g., [3,4-b] vs. [4,3-b]).

  • Positional Isomerism : Variations in the placement of substituents around a common scaffold.

We will explore how these isomeric variations dictate the binding affinity of this compound class for Cyclin G-Associated Kinase (GAK), a key therapeutic target for its role in viral entry and cellular trafficking.[1][2]

Scaffold Isomerism: Why the Ring Fusion Geometry is Critical

The isothiazolopyridine core can exist in several isomeric forms depending on the points of fusion between the two rings. The most studied isomers for kinase inhibition are the isothiazolo[4,3-b]pyridine, isothiazolo[4,5-b]pyridine, and the titular isothiazolo[3,4-b]pyridine scaffolds.

cluster_0 Isothiazolo[3,4-b]pyridine cluster_1 Isothiazolo[4,3-b]pyridine cluster_2 Isothiazolo[4,5-b]pyridine A A B B C C G scaffold Isothiazolo[4,3-b]pyridine Core (Active GAK Scaffold) pos3 Position 3: Tolerates wide variety. Alkoxy & amide groups are potent. H-bond acceptors boost affinity. scaffold->pos3 pos5 Position 5: Aryl group placement here is tolerated. Maintains potent GAK affinity. scaffold->pos5 pos6 Position 6: Optimal for aryl groups (e.g., 3,4-dimethoxyphenyl). Key interaction site. scaffold->pos6 pos7 Position 7: Aryl group placement here abolishes activity. Likely causes steric clash. scaffold->pos7

Caption: SAR summary for GAK inhibition on the isothiazolo[4,3-b]pyridine scaffold.

The following table summarizes key experimental data from the literature, comparing the GAK binding affinity (Kd) or inhibitory concentration (IC50) of various positional isomers.

Compound IDScaffold IsomerSubstitution PatternGAK Affinity (Kd or IC50)Key TakeawayReference
1 isothiazolo[4,3-b]pyridine3-morpholine, 6-(3,4-dimethoxyphenyl)Kd = 8.3 nMThe 3,6-disubstitution pattern is highly potent.[1]
2 isothiazolo[4,3-b]pyridine3-(isopropoxy), 6-(3,4-dimethoxyphenyl)Kd = 85 nMAlkoxy groups at C-3 are potent GAK ligands.[1]
3 isothiazolo[4,3-b]pyridine3-morpholine, 5-(3,4-dimethoxyphenyl)IC50 = 24 nMMoving the aryl group from C-6 to C-5 retains high potency.[3][4]
4 isothiazolo[4,3-b]pyridine3-morpholine, 7-(3,4-dimethoxyphenyl)InactiveMoving the aryl group to C-7 completely abolishes GAK affinity.[5]
5 isothiazolo[4,5-b]pyridine3,5- and 3,6-disubstituted derivativesInactiveThe isomeric [4,5-b] scaffold is not a viable GAK inhibitor.[3][6]

Expert Analysis of SAR Data:

  • The Aryl Group "Sweet Spot" (Positions 5 & 6) : The data clearly shows that an aryl substituent, such as 3,4-dimethoxyphenyl, is critical for high-affinity binding when placed at either position 5 or 6. [4]This suggests the presence of a corresponding hydrophobic pocket within the GAK binding site.

  • Steric Hindrance at Position 7 : The dramatic loss of activity when the aryl group is moved to position 7 strongly implies a steric clash. [5]This position likely sits adjacent to a region of the protein that cannot accommodate a bulky substituent, making this isomer non-viable.

  • Versatility at Position 3 : A wide variety of substituents are tolerated at position 3, including morpholine and various alkoxy groups. [1][7]This position appears to point towards the solvent-exposed region of the binding site. Further optimization has shown that incorporating hydrogen bond acceptors at this position can significantly enhance potency, likely by forming an additional stabilizing interaction with the protein backbone or a key residue. [4]

Experimental Protocol for Comparative Isomer Evaluation

To ensure trustworthiness and provide a self-validating framework, this section details a robust, standard protocol for determining the in vitro potency of synthesized isomers against a target kinase like GAK. A fluorescence polarization (FP) assay is a common, reliable method for this purpose. [8][9]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The assay measures the change in the rate of rotation of a fluorescently labeled substrate (e.g., FAM-cAMP for a phosphodiesterase, or a fluorescent peptide for a kinase). A small, free-rotating substrate has a low FP value. When the kinase phosphorylates the substrate, it can be captured by a binding agent (e.g., a phosphate-binding nanobead), forming a large complex. This large complex tumbles slowly, resulting in a high FP value. An effective inhibitor prevents substrate phosphorylation, thus keeping the FP value low.

Step-by-Step Protocol
  • Reagent Preparation :

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Prepare a 2X solution of the target kinase (e.g., recombinant human GAK) in Kinase Buffer.

    • Prepare a 2X solution of the fluorescently labeled peptide substrate and ATP in Kinase Buffer.

    • Serially dilute test compounds (isomers) in DMSO, then create intermediate dilutions in Kinase Buffer. Ensure the final DMSO concentration in the assay is ≤1%. [8] * Prepare the Binding Agent/Stop Solution as per the manufacturer's instructions (e.g., commercial kits like those from BPS Bioscience). [8][9]

  • Assay Execution (384-well plate format) :

    • Add 5 µL of the serially diluted test compounds or DMSO vehicle (control) to the appropriate wells.

    • Add 10 µL of the 2X Kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C. The precise time should be determined during assay optimization to ensure the reaction is in the linear range.

    • Terminate the reaction by adding 25 µL of the Stop Solution.

    • Incubate for a final 60 minutes at room temperature to allow for binding equilibrium.

  • Data Acquisition and Analysis :

    • Read the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 530 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Caption: Workflow for an in vitro fluorescence polarization kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of isothiazolopyridine isomers against GAK provides a powerful and clear illustration of core medicinal chemistry principles. We have demonstrated conclusively that both scaffold architecture and the positional placement of substituents are critical determinants of biological activity.

Key Findings:

  • Scaffold is King : The isothiazolo[4,3-b]pyridine scaffold is active against GAK, while the isothiazolo[4,5-b]pyridine isomer is not, highlighting the non-negotiable importance of core geometry. [3][6]* Positional Isomerism Fine-Tunes Potency : Within the active [4,3-b] scaffold, moving a key aryl group from an active position (5 or 6) to an inactive one (7) completely abrogates affinity, likely due to steric hindrance. [4][5]* Validated Protocols are Essential : The biological activity claims for any set of isomers must be supported by robust, reproducible in vitro assays to generate reliable IC50 data for confident SAR assessment.

Future research should focus on evaluating the underexplored isothiazolo[3,4-b]pyridine scaffold against GAK and other kinases to determine if it possesses a unique activity profile. Furthermore, expanding the diversity of substituents at the active positions of the [4,3-b] core could lead to the discovery of inhibitors with even greater potency and selectivity.

References

  • National Center for Biotechnology Information (2024). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PubChem. Available from: [Link]

  • Vastmans, K., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3442-3447. Available from: [Link]

  • Grisez, T., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(33), 6649-6654. Available from: [Link]

  • BPS Bioscience (2024). PDE4B1 Assay Kit. Available from: [Link]

  • BPS Bioscience (2024). PDE4C Assay Kit. Available from: [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank, 2024(1), M1802. Available from: [Link]

  • Royal Society of Chemistry (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available from: [Link]

  • ResearchGate (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]

  • Taylor & Francis Online (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Frontiers (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation. Frontiers in Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available from: [Link]

  • MDPI (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate (2019). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Available from: [Link]

  • PubMed (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ScienceDirect (2024). Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. Results in Chemistry. Available from: [Link]

  • ResearchGate (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. Available from: [Link]

  • Semantic Scholar (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Available from: [Link]

  • Osaka University (2009). Phosphodiesterase inhibitors. Part 6: Design, synthesis, and structure–activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • PubMed (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for Isothiazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazolopyridine scaffold represents a promising heterocyclic structure in modern medicinal chemistry, with derivatives showing potential as inhibitors for a range of biological targets, including protein kinases and enzymes crucial in bacterial pathogenesis.[1] Establishing a robust and unambiguous mechanism of action (MoA) is a critical step in the drug discovery pipeline, transforming a promising chemical entity into a viable therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel isothiazolopyridine inhibitors. We will delve into a multi-tiered experimental approach, from initial biochemical confirmation to in-depth cellular and systemic validation, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

The Imperative of MoA Validation in Drug Discovery

Identifying a "hit" compound that modulates a biological process is only the first step. Without a clear understanding of how and where the compound acts, further development is fraught with risk. MoA validation provides the foundational knowledge to:

  • Optimize Lead Compounds: Rational structure-activity relationship (SAR) studies are impossible without knowing the direct molecular target.

  • Predict Clinical Efficacy: Understanding the pathway being modulated allows for the selection of appropriate disease models and patient populations.

  • Identify and Mitigate Off-Target Effects: Early characterization of a compound's selectivity profile can prevent late-stage failures due to toxicity.[2][3]

  • Establish Intellectual Property: A well-defined MoA strengthens patent claims.

For isothiazolopyridine inhibitors, which often target the conserved ATP-binding pocket of kinases, a rigorous MoA validation is particularly crucial to ensure selectivity and avoid unintended polypharmacology.[4][5]

A Hierarchical Approach to MoA Validation

A successful MoA validation strategy is not a single experiment but a logical progression of inquiries. We advocate for a hierarchical approach, starting with the most direct questions and progressively building a more complex, physiologically relevant picture of the inhibitor's function.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical & Biophysical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Selectivity & Off-Target Profiling Hit Isothiazolopyridine Hit Biochem Biochemical Assays (e.g., Enzymatic Activity) Hit->Biochem Does it inhibit the target? Biophys Biophysical Assays (e.g., SPR, ITC, TSA) Biochem->Biophys Does it physically bind to the target? CETSA Cellular Thermal Shift Assay (CETSA) Biophys->CETSA Does it bind the target in a cell? Pathway Downstream Pathway Analysis (e.g., Western Blot, Reporter Assay) CETSA->Pathway Does target binding affect cellular signaling? Kinome Kinome-wide Profiling Pathway->Kinome Is the inhibitor selective? Proteomics Chemoproteomics Kinome->Proteomics What are the off-targets? Validated_Lead Validated Lead Compound Proteomics->Validated_Lead

Caption: A hierarchical workflow for MoA validation.

Tier 1: Foundational Evidence of Direct Interaction

The primary goal of this tier is to answer two fundamental questions: Does the inhibitor affect the activity of the purified target protein, and does it physically interact with it?

Biochemical Assays: Confirming Functional Inhibition

Biochemical assays are the first-line test to confirm that your isothiazolopyridine compound inhibits the function of its intended target (e.g., a kinase or enzyme).

Causality: An in vitro enzymatic assay using purified components provides the cleanest system to demonstrate a direct effect on the target's catalytic activity, free from the complexities of a cellular environment. This allows for the determination of key potency metrics like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation:

  • Controls: Include a known inhibitor of the target as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Mechanism of Inhibition (MoI): To understand how the inhibitor works, perform kinetic studies by measuring the IC50 at various substrate (e.g., ATP for kinases) concentrations.[6] This can help distinguish between competitive, non-competitive, and uncompetitive inhibition.[7][8]

Biophysical Assays: Proving Physical Binding

While a biochemical assay shows a functional effect, it doesn't definitively prove direct binding. Biophysical assays provide this crucial evidence and can quantify the binding affinity (K D), kinetics (k on /k off ), and thermodynamics of the interaction.[9][10]

Key Techniques:

  • Surface Plasmon Resonance (SPR): Considered a gold standard, SPR measures the real-time binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface.[11][12] It provides rich kinetic data (association and dissociation rates) in addition to affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K D , stoichiometry, enthalpy, and entropy).[10]

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): These assays measure the change in a protein's melting temperature (T m ) upon ligand binding.[10][11] A positive thermal shift indicates that the inhibitor stabilizes the protein, which is strong evidence of binding. This technique is often used for initial hit validation due to its higher throughput.

Comparative Data: Biophysical Methods

MethodKey OutputThroughputProtein ConsumptionInformation Richness
SPR K D , k on , k offMedium-HighLowHigh (Kinetics)
ITC K D , ΔH, ΔS, nLowHighHigh (Thermodynamics)
TSA/DSF ΔT mHighLowLow (Binding Confirmation)

Tier 2: Demonstrating Target Engagement in a Cellular Context

Positive results from Tier 1 are essential, but they don't guarantee the inhibitor will work in the complex environment of a living cell. Tier 2 assays are designed to confirm that the compound can enter the cell, bind to its intended target, and elicit a specific biological response.[13]

Cellular Thermal Shift Assay (CETSA): The In-Cell Binding Assay

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[14][15] The principle is an extension of the TSA: if an inhibitor binds to its target protein within the cell, it will stabilize the protein against heat-induced denaturation.[16][17]

Causality: CETSA provides direct evidence of target binding in a physiological context, accounting for factors like cell permeability and intracellular inhibitor concentrations. A positive thermal shift in a CETSA experiment is a strong indicator that the inhibitor is reaching its target.[18]

Self-Validation:

  • Isothermal Dose-Response: Perform the experiment at a fixed temperature across a range of inhibitor concentrations. A sigmoidal curve demonstrates dose-dependent target stabilization.

  • Negative Control Cells: If possible, use a cell line that does not express the target protein to show that the stabilization effect is target-dependent.

Downstream Pathway Analysis: Linking Binding to Function

Confirming target engagement is necessary but not sufficient. You must also demonstrate that this engagement leads to the expected biological outcome. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known downstream substrates.

Key Techniques:

  • Western Blotting: This is the most common method to probe the phosphorylation status of specific proteins. Treat cells with your isothiazolopyridine inhibitor and use phospho-specific antibodies to detect changes in the signaling pathway.

  • Reporter Gene Assays: If the target kinase regulates a transcription factor, a reporter assay (e.g., Luciferase or GFP downstream of a specific promoter) can provide a quantitative readout of pathway inhibition.

Signaling_Pathway cluster_pathway Example Kinase Cascade (MAPK Pathway) cluster_readout Validation Readouts Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF pERK Measure p-ERK (Western Blot) ERK->pERK Gene Gene Expression TF->Gene Reporter Measure Reporter Gene Activity TF->Reporter Inhibitor Isothiazolopyridine Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: Inhibition of a signaling pathway and validation points.

Tier 3: Defining Selectivity and Uncovering Liabilities

An effective inhibitor should be potent against its intended target and inactive against other proteins, especially closely related ones. The goal of Tier 3 is to build a selectivity profile and proactively identify potential off-targets that could cause toxicity.[2]

Kinome Profiling: Assessing Selectivity

For kinase inhibitors, assessing selectivity across the human kinome is a standard and essential step.[4] This is typically done through large-scale screening panels offered by specialized contract research organizations (CROs).

Causality: These screens provide a broad view of the inhibitor's activity against hundreds of different kinases.[19] This allows you to quantify the selectivity of your isothiazolopyridine compound and compare it to other known inhibitors. A highly selective compound will inhibit its primary target at a much lower concentration than other kinases.

Chemoproteomics: An Unbiased View of Off-Targets

While kinome scans are excellent for assessing on-target class selectivity, they don't account for potential binding to other protein classes. Chemoproteomics methods can identify the full spectrum of proteins that interact with your inhibitor in an unbiased manner.

Causality: Techniques like affinity purification coupled with mass spectrometry (AP-MS) use a modified, "baited" version of the inhibitor to pull down its binding partners from a cell lysate. Identifying these partners can reveal unexpected off-targets, which may explain secondary phenotypes or potential toxicities.

Comparative Data: Isothiazolopyridine vs. Alternative Scaffolds

FeatureIsothiazolopyridine Inhibitor (Hypothetical)Type I Kinase Inhibitor (e.g., Staurosporine)Type II Kinase Inhibitor (e.g., Imatinib)
Primary Target Kinase XBroad SpectrumABL, KIT, PDGFR
Binding Mode ATP-competitiveATP-competitive (Active Conformation)ATP-competitive (Inactive Conformation)
Kinome Selectivity Moderate to HighVery Low (Promiscuous)High
Cellular Potency 100 nM10 nM250 nM
Key Advantage Novel scaffold, potential for unique selectivity profile.High potency.High selectivity due to targeting a specific conformation.
Key Disadvantage MoA requires rigorous validation.High potential for off-target toxicity.Susceptible to resistance mutations that favor the active conformation.

Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to confirm target engagement in intact cells.

  • Cell Culture and Treatment: a. Plate cells (e.g., K562) to achieve 80-90% confluency on the day of the experiment. b. Treat cells with the isothiazolopyridine inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO). c. Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Heating Step: a. Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C for 3 minutes.[16] Include an unheated control sample.

  • Lysis and Fractionation: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: a. Carefully collect the supernatant from each sample. b. Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay). c. Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment group, normalize the band intensity at each temperature to the unheated control. c. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated samples indicates target stabilization.

Protocol: In Vitro Kinase Assay (Example: MEK1)

This protocol describes a generic in vitro assay to measure the IC50 of an inhibitor against the kinase MEK1.

  • Reagent Preparation: a. Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). b. Prepare serial dilutions of the isothiazolopyridine inhibitor in DMSO, then dilute further into the kinase buffer. c. Prepare a solution of recombinant active MEK1 enzyme in kinase buffer. d. Prepare a solution of inactive ERK2 (the substrate for MEK1) and ATP in kinase buffer. A common ATP concentration to use is the K m value for the specific kinase.

  • Assay Execution: a. In a 96-well plate, add the inhibitor dilutions. Include wells for a positive control (known MEK1 inhibitor) and a negative control (vehicle). b. Add the MEK1 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind. c. Initiate the kinase reaction by adding the ERK2/ATP substrate mix to all wells. d. Incubate the plate at 30°C for 30-60 minutes.

  • Detection: a. Stop the reaction by adding an EDTA-containing buffer. b. Detect the amount of phosphorylated ERK2 produced. This can be done using various methods, such as an antibody-based ELISA, a fluorescence polarization (FP) assay, or a luminescence-based assay like ADP-Glo that measures ATP consumption.

  • Data Analysis: a. Subtract the background signal (wells with no enzyme). b. Normalize the data, setting the negative control (vehicle) as 100% activity and a no-enzyme or maximally inhibited well as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The isothiazolopyridine scaffold holds significant therapeutic promise. However, realizing this potential is entirely dependent on a rigorous, evidence-based validation of the mechanism of action. By employing the hierarchical approach detailed in this guide—progressing from direct biochemical and biophysical interactions to cellular target engagement and finally to broad selectivity profiling—researchers can build a comprehensive and convincing data package. This structured methodology not only de-risks the drug development process but also provides the critical insights needed to optimize these promising molecules into next-generation therapeutics. The integration of these classical and modern techniques ensures that the journey from bench to bedside is built on a solid foundation of scientific integrity.

References

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds.
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. This source is foundational but a direct, stable URL from the search results is not available. The principles are widely cited and discussed in sources[15][16][17].

  • Wiles, J. A., et al. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of Medicinal Chemistry, 49(1), 39-42. Available at: [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. This is a key methods paper; a direct URL from the search results is not available, but the protocol is detailed in sources like[16].

  • Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available at: [Link]

  • Scott, A. D., et al. (2019). Biophysical methods in early drug discovery. Biochemical Society Transactions. Available at: [Link]

  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. While not directly in the search results, this is a canonical review on the topic, and the principles are discussed in[2][4][5][19].

  • Alaqeel, S. I. (2017). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

  • D'Arcy, B., et al. (2022). Cellular target engagement assays for small-molecule drug discovery. RSC Chemical Biology. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Isothiazolopyridine and Pyrazolopyridine Scaffolds: A Roadmap for the Exploration of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fused Pyridine Heterocycles

Fused pyridine heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their rigid structures, combined with the ability to engage in a multitude of non-covalent interactions, make them ideal starting points for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The isothiazolopyridine and pyrazolopyridine cores, as isosteres, present unique electronic and steric properties that can be exploited to fine-tune pharmacological profiles.[2] While pyrazolo[3,4-b]pyridines have been extensively investigated as kinase inhibitors, the isothiazolo[3,4-b]pyridine scaffold remains largely unexplored, representing a significant opportunity for the discovery of novel therapeutics.[3][4]

Comparative SAR Analysis of Isomeric Scaffolds

The strategic placement of nitrogen and sulfur atoms in the fused five-membered ring dramatically influences the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. Understanding the SAR of the well-studied pyrazolo[3,4-b]pyridine scaffold provides a valuable blueprint for the prospective analysis of its isothiazolo counterpart.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine nucleus is a common fragment in the design of kinase inhibitors. The pyrazole moiety serves as an effective hydrogen bond donor and acceptor, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the ATP-binding pocket of kinases.[4]

Key SAR Insights from Pyrazolo[3,4-b]pyridine Kinase Inhibitors:

  • Position 1 (N1 of Pyrazole): Substituents at this position can modulate solubility and cell permeability. While often unsubstituted to retain a hydrogen bond donor, alkylation or arylation can be explored to probe specific hydrophobic pockets within the kinase active site.

  • Position 3 (C3 of Pyrazole): This position is crucial for interaction with the kinase hinge region. An amino group at C3 is a common feature, acting as a hydrogen bond donor. Modifications to this amino group, such as acylation or alkylation, can significantly impact potency and selectivity.

  • Position 4 (C4 of Pyridine): Substitution at this position often involves aryl or heteroaryl groups that can extend into the solvent-exposed region or interact with specific sub-pockets. For example, in CDK inhibitors, a phenyl group at this position is common.[5]

  • Position 5 (C5 of Pyridine): This position is frequently modified to enhance potency and selectivity. In the context of TRK inhibitors, a 3-fluorobenzyl group at C5 was found to be beneficial.[6] The presence of a halogen, such as bromine, at this position in our target scaffold suggests a key point for diversification through cross-coupling reactions.

  • Position 6 (C6 of Pyridine): Modifications at this position can influence the overall conformation of the molecule. For instance, in some CDK inhibitors, a 2,6-difluorophenyl substitution was critical for potent inhibitory activity.[7]

Data Presentation: Comparative Activity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Scaffold Target Kinase Key Substituents IC50 (nM) Reference
1H-Pyrazolo[3,4-b]pyridineTBK1Varied substitutions0.2 (for compound 15y)[3]
1H-Pyrazolo[3,4-b]pyridineALK-L1196MC3-amino, C5-aryl<0.5 (for compound 10g)[8]
Pyrazolo[3,4-d]pyrimidinePKDVaried substitutions at N117-35 (for compound 17m)[9]
1H-Pyrazolo[3,4-b]pyridineFGFRC3-amino, C4-arylPotent inhibition[10]
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2C6-(2,6-difluorophenyl)6 (CDK1), 9 (CDK2)[7]
3,6-diamino-1H-pyrazolo[3,4-b]pyridineCDK5/GSK-3C4-phenyl, C5-cyano410 (CDK5), 1500 (GSK-3)[5]

Proposed Synthetic Pathways

The synthesis of 5-bromoisothiazolo[3,4-b]pyridin-3-amine derivatives can be approached by adapting established methods for related heterocyclic systems. A plausible retrosynthetic analysis suggests that the core scaffold can be constructed from a suitably substituted pyridine precursor.

General Synthetic Scheme

A potential synthetic route could commence from a commercially available or readily synthesized di-substituted pyridine. The isothiazole ring can be formed through cyclization of a thiocyanato-pyridine intermediate. Subsequent functionalization at the 5-position via palladium-catalyzed cross-coupling reactions would provide a library of diverse analogs.

G A Substituted Pyridine B Thiocyanation A->B KSCN, Br2 C Cyclization B->C NH3 D Isothiazolopyridine Core C->D E 5-Bromoisothiazolo[3,4-b]pyridin-3-amine D->E Bromination F Pd-catalyzed Cross-Coupling E->F Boronic acids/esters, etc. G Diverse Analogs F->G

Caption: Proposed synthetic workflow for 5-bromoisothiazolo[3,4-b]pyridin-3-amine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (An Isomeric Precursor)

This protocol for a pyrazolo[3,4-b]pyridine isomer can be adapted for the isothiazolo series.

  • Dissolution: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in DMF.[6]

  • Iodination: Add N-iodosuccinimide (1.1 equivalents) to the solution.[6]

  • Reaction: Heat the mixture at 60 °C and stir for 12 hours.[6]

  • Work-up: Cool the reaction to room temperature and pour it into water to precipitate the product.[6]

  • Purification: Collect the solid by filtration and use it in the next step without further purification.[6]

General Procedure for Suzuki Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine the 5-bromo-isothiazolopyridine derivative (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like Cs₂CO₃ (2 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Degassing: Degas the mixture with argon for 10-15 minutes.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

Proposed SAR Study: A Roadmap

A systematic SAR study of 5-bromoisothiazolo[3,4-b]pyridin-3-amine derivatives should be conducted to elucidate the key structural requirements for potent and selective biological activity, with an initial focus on kinase inhibition.

SAR_Study cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Biological Evaluation Core 5-Bromoisothiazolo[3,4-b]pyridin-3-amine R1 Position 5 (via Suzuki, Buchwald-Hartwig, etc.) Core->R1 R2 Position 3 (Amine functionalization) Core->R2 Assay Kinase Panel Screening R1->Assay R2->Assay Cell Cell-based Proliferation Assays Assay->Cell ADME In vitro ADME Profiling Cell->ADME

Caption: Logical workflow for the proposed SAR study.

Phase 1: Diversification at the 5-position

The bromine atom at the 5-position is an ideal handle for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions.

  • Aryl and Heteroaryl Groups: Introduce a variety of substituted phenyl rings (e.g., with electron-donating and electron-withdrawing groups) and different heteroaromatic systems to probe for beneficial π-stacking or hydrogen bonding interactions.

  • Alkyl and Cycloalkyl Groups: Explore the introduction of small alkyl and cycloalkyl groups to map the steric tolerance in the corresponding binding pocket.

Phase 2: Modification of the 3-amino Group

The 3-amino group is predicted to be a key interaction point with the target protein.

  • Acylation: Introduce a series of acyl groups to assess the impact on hydrogen bonding and to potentially occupy adjacent hydrophobic pockets.

  • Alkylation: Mono- and di-alkylation can be explored to modulate basicity and steric bulk.

Phase 3: Isosteric Replacements and Scaffold Hopping

Based on initial findings, consider replacing the isothiazole ring with other 5-membered heterocycles (e.g., thiazole, oxazole) to fine-tune the electronic properties and metabolic stability of the lead compounds.

Conclusion

The 5-bromoisothiazolo[3,4-b]pyridin-3-amine scaffold represents a novel and promising area for drug discovery. By leveraging the extensive SAR knowledge from the isomeric pyrazolo[3,4-b]pyridines and related heterocyclic systems, a rational and efficient exploration of this new chemical space is possible. The proposed synthetic strategies and a structured SAR roadmap provide a solid foundation for the identification of new lead compounds with therapeutic potential. The inherent modularity of the proposed synthetic routes allows for the rapid generation of a diverse chemical library, accelerating the journey from initial hit to optimized clinical candidate.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

  • Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]

  • Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Synthesis of pyrazolo[3,4-b][3][11]naphthyridin-5-amine 3. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. ACS Publications. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

Sources

Confirming Cellular Target Engagement of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular milieu is a cornerstone of preclinical development. This guide provides a comparative analysis of leading methodologies for validating the target engagement of novel small molecules, using the putative kinase inhibitor 5-Bromoisothiazolo[3,4-b]pyridin-3-amine as a central case study. The isothiazolopyridine scaffold, to which this compound belongs, has yielded numerous potent kinase inhibitors, targeting enzymes such as VEGFR, c-KIT, PI3Kγ, and Cyclin G-associated kinase (GAK)[1][2][3][4][5][6]. Therefore, establishing robust and reliable methods to confirm target engagement is paramount for advancing such compounds through the development pipeline.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a deeper, experience-driven perspective on the causality behind experimental choices, ensuring that the described workflows are self-validating systems.

The Imperative of In-Cell Target Validation

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular interactions responsible for that effect. A lack of confirmed target engagement can lead to the pursuit of molecules with misleading mechanisms of action, resulting in late-stage failures. Therefore, orthogonal, biophysically-based methods are required to definitively demonstrate that a compound binds its putative target inside the complex and dynamic environment of a living cell.

This guide will compare three powerful and widely adopted techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemoproteomics-based approaches. Each method offers unique advantages and is subject to specific limitations, and the choice of which to employ will depend on the specific research question, available resources, and the nature of the target protein.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations Compound Modification Required?
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable in intact cells and tissues, reflects physiological interactions.[7][8][9][10]Requires a specific antibody for detection, not all proteins exhibit a thermal shift.No
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require a specific antibody if coupled with mass spectrometry.[2][11][12][13]Requires optimization of protease concentration and digestion time, may not be suitable for all proteins.No
Chemoproteomics (e.g., with Photo-affinity Labeling) A modified version of the compound with a reactive group and a reporter tag is used to covalently label and identify binding partners.Enables unbiased identification of targets, can capture transient interactions.[5][14][15]Requires chemical synthesis of a probe, which may alter the compound's binding properties.Yes

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[7][8][9][10] The binding of a small molecule, such as 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, to its kinase target can increase the protein's conformational stability, resulting in a higher melting temperature. This shift in thermal stability is then detected by quantifying the amount of soluble protein remaining after heat treatment.

Experimental Workflow: CETSA

CETSA Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis A Treat cells with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine or vehicle (DMSO) B Heat cell suspensions to a range of temperatures A->B Incubate C Lyse cells and separate soluble and precipitated fractions B->C Centrifuge D Quantify soluble target protein (e.g., by Western Blot or ELISA) C->D Analyze supernatant E Plot melting curves and determine thermal shift D->E Quantify

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA for a Putative Kinase Target
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase target) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with varying concentrations of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Heat the treated cell aliquots in a thermal cycler or water bath to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the soluble target kinase in each sample using a specific antibody via Western blotting or an ELISA-based method.

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[7][10]

Method 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is predicated on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolysis.[2][11][12][13] This label-free approach is particularly useful for identifying unknown targets or confirming the engagement of a known target without the need for compound modification.

Experimental Workflow: DARTS

DARTS Workflow cluster_0 Lysate Preparation & Treatment cluster_1 Protease Digestion cluster_2 Analysis cluster_3 Target Identification A Prepare cell lysate B Treat lysate with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine or vehicle A->B Incubate C Add protease (e.g., thermolysin) to treated and control lysates B->C Incubate D Stop digestion and resolve proteins by SDS-PAGE C->D Quench E Visualize protein bands (Coomassie or Western Blot) D->E Stain/Blot F Excise protected bands and identify by mass spectrometry E->F If unknown target

Caption: DARTS experimental workflow.

Detailed Protocol: DARTS for a Putative Kinase Target
  • Lysate Preparation and Treatment:

    • Lyse cultured cells in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

    • Aliquot the lysate and treat with 5-Bromoisothiazolo[3,4-b]pyridin-3-amine or vehicle control at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each lysate aliquot. The optimal protease and its concentration must be empirically determined.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

    • Boil the samples and resolve the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or, for a known target, by Western blotting with a specific antibody. A protected band in the compound-treated lane compared to the vehicle control indicates target engagement.

  • Target Identification (for unknown targets):

    • If the target is unknown, the protected protein band can be excised from the gel, digested with trypsin, and identified by mass spectrometry.

Method 3: Chemoproteomics with Photo-affinity Labeling

Chemoproteomics offers a powerful and unbiased approach to identify the cellular targets of a small molecule.[5][14][15] One common strategy involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins, which can then be enriched and identified.

Experimental Workflow: Photo-affinity Labeling

Photo_affinity_Labeling_Workflow cluster_0 Probe Synthesis & Cell Treatment cluster_1 Covalent Crosslinking cluster_2 Enrichment & Identification A Synthesize photo-affinity probe of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine B Treat cells or lysate with the probe A->B Incubate C Expose to UV light to induce covalent bond formation B->C Irradiate D Lyse cells and enrich biotinylated proteins on streptavidin beads C->D Pull-down E Elute and identify proteins by mass spectrometry D->E Analyze

Caption: Photo-affinity labeling workflow.

Detailed Protocol: Photo-affinity Labeling for Target Identification
  • Probe Synthesis:

    • Synthesize a derivative of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine that includes a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin). It is crucial that these modifications do not significantly impair the compound's binding affinity for its target.[6]

  • Cell Treatment and Crosslinking:

    • Treat intact cells or cell lysates with the photo-affinity probe.

    • To control for non-specific binding, a competition experiment can be performed by co-incubating with an excess of the unmodified parent compound.

    • Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to binding partners.

  • Enrichment and Identification:

    • Lyse the cells and enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion: An Orthogonal Approach for Confident Target Engagement

Confirming the direct binding of a compound to its intended target in a cellular context is a non-trivial but essential step in drug discovery. The three methodologies detailed in this guide—CETSA, DARTS, and chemoproteomics—provide a powerful toolkit for achieving this goal. For a novel compound like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, which is presumed to be a kinase inhibitor, a tiered and orthogonal approach is recommended. For instance, CETSA or DARTS could be employed to confirm engagement with a hypothesized kinase target. Subsequently, a photo-affinity labeling-based chemoproteomics experiment could be used to provide an unbiased, proteome-wide view of the compound's binding partners, thereby confirming the primary target and revealing potential off-targets. By judiciously applying these techniques, researchers can build a robust and compelling case for the on-target activity of their compounds, significantly de-risking their progression towards clinical development.

References

  • Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. PubMed. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. [Link]

  • Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target identification is a crucial step in modern drug discovery. YouTube. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis. [Link]

  • Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

Sources

The Halogen Dance: A Comparative Guide to the Potency of Bromo- vs. Iodo-Isothiazolopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Halogen Substitution on a Promising Scaffold

The isothiazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Within this framework, halogenation is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. While the introduction of halogens is a well-established tactic, the nuanced differences between them—specifically bromine versus iodine—are often a subject of deliberation in lead optimization campaigns. This guide provides a deep dive into the comparative potency of bromo- and iodo-isothiazolopyridine analogs, synthesizing theoretical principles with actionable experimental designs to inform rational drug discovery.

The Crucial Role of Halogen Substitution in Molecular Recognition

Halogen atoms are not mere bulky substituents. Their unique electronic properties allow them to participate in a variety of non-covalent interactions, most notably "halogen bonding." This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring, on a biological target.[2][3]

The strength of this interaction is highly dependent on the identity of the halogen. Iodine, being larger and more polarizable than bromine, possesses a more pronounced σ-hole, enabling it to form stronger and more directional halogen bonds.[4] This difference can translate directly to a significant increase in binding affinity and, consequently, biological potency.[5] For instance, in studies of kinase inhibitors, the substitution of a smaller halogen for iodine led to a dramatic decrease in inhibitor off-rates, signifying a longer and more effective engagement with the target.[5]

A Hypothetical Head-to-Head: Bromo- vs. Iodo-Isothiazolopyridine Analogs

While direct, published experimental data systematically comparing the potency of bromo- and iodo-isothiazolopyridine analogs is limited, we can construct a scientifically-grounded hypothesis based on the principles of halogen bonding.

Consider a hypothetical isothiazolopyridine analog designed to inhibit a target protein where a halogen bond with a backbone carbonyl is a key interaction.

cluster_0 Isothiazolopyridine Analog cluster_1 Target Protein Binding Pocket cluster_2 Predicted Potency Analog_Core Isothiazolopyridine Scaffold Bromo Bromo (-Br) Analog_Core->Bromo Substitution Iodo Iodo (-I) Analog_Core->Iodo Substitution Receptor_Site Carbonyl Oxygen (Acceptor) Bromo->Receptor_Site Weaker Halogen Bond Potency_Bromo Lower Potency (Higher IC50) Iodo->Receptor_Site Stronger Halogen Bond Potency_Iodo Higher Potency (Lower IC50)

Caption: Hypothetical binding of bromo- and iodo-analogs.

In this scenario, the iodo-analog is predicted to be the more potent inhibitor due to the formation of a stronger halogen bond with the protein. This enhanced interaction would lead to a lower dissociation constant (Kd) and, consequently, a lower IC50 value in a functional assay.

However, it is crucial to acknowledge that other factors can influence this relationship. The position of the halogen on the isothiazolopyridine ring is paramount. For a halogen bond to occur, the substituent must be positioned correctly to interact with a suitable acceptor in the binding pocket. Furthermore, steric hindrance can play a role; the larger size of iodine could be detrimental if the binding pocket is sterically constrained.

Designing a Definitive Comparative Study

To move from hypothesis to empirical evidence, a rigorous experimental workflow is necessary. The following protocol outlines a comprehensive approach for a head-to-head comparison of bromo- and iodo-isothiazolopyridine analogs.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Biophysical Analysis cluster_conclusion Conclusion synthesis_bromo Synthesis of Bromo-analog purification Purification (HPLC) synthesis_bromo->purification synthesis_iodo Synthesis of Iodo-analog synthesis_iodo->purification characterization Structural Verification (NMR, MS) purification->characterization binding_assay Binding Affinity Assay (e.g., SPR, ITC) characterization->binding_assay functional_assay Functional Assay (e.g., Kinase Assay) binding_assay->functional_assay data_analysis_potency Determine Kd and IC50 functional_assay->data_analysis_potency cellular_potency Cell-based Potency Assay data_analysis_potency->cellular_potency target_engagement Target Engagement Assay (e.g., CETSA) cellular_potency->target_engagement crystallography Co-crystallography target_engagement->crystallography sar_analysis Structure-Activity Relationship (SAR) Analysis crystallography->sar_analysis

Caption: Experimental workflow for comparing analog potency.

Experimental Protocols

1. Synthesis and Characterization:

  • Objective: To synthesize and purify the bromo- and iodo-isothiazolopyridine analogs.

  • Protocol:

    • Synthesize the respective halogenated analogs using established synthetic routes for isothiazolopyridines.

    • Purify the compounds to >95% purity using High-Performance Liquid Chromatography (HPLC).

    • Confirm the chemical structures and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR):

  • Objective: To quantitatively measure the binding affinity (Kd) of the analogs to the target protein.

  • Protocol:

    • Immobilize the purified target protein on an SPR sensor chip.

    • Prepare a dilution series of the bromo- and iodo-analogs in a suitable running buffer.

    • Inject the compounds over the sensor surface at a constant flow rate.

    • Measure the association and dissociation rates to determine the equilibrium dissociation constant (Kd).

3. In Vitro Functional Assay (e.g., Kinase Inhibition Assay):

  • Objective: To determine the functional potency (IC50) of the analogs.

  • Protocol:

    • In a multi-well plate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Add a range of concentrations of the bromo- and iodo-analogs.

    • Incubate the reaction for a predetermined time at the optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate, often using a luminescence- or fluorescence-based method.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

4. Co-crystallography:

  • Objective: To obtain a high-resolution crystal structure of the analogs in complex with the target protein.

  • Protocol:

    • Co-crystallize the target protein with an excess of either the bromo- or iodo-analog.

    • Collect X-ray diffraction data from the resulting crystals.

    • Solve the crystal structure to visualize the binding mode and confirm the presence and geometry of any halogen bonds.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for a clear comparison:

AnalogBinding Affinity (Kd)Functional Potency (IC50)
Bromo-IsothiazolopyridineExperimental ValueExperimental Value
Iodo-IsothiazolopyridineExperimental ValueExperimental Value

A lower Kd and IC50 value for the iodo-analog would provide strong evidence for its superior potency and validate the halogen bonding hypothesis. Conversely, similar or lower potency for the iodo-analog would suggest that other factors, such as steric hindrance or unfavorable electronic effects, are at play.

Conclusion and Future Directions

The choice between bromine and iodine as a substituent on the isothiazolopyridine scaffold is a critical decision in drug design. While theoretical principles of halogen bonding suggest that iodine should confer greater potency, this is not a universal rule. The specific context of the protein binding pocket is the ultimate arbiter.

This guide provides a framework for both understanding the potential differences between bromo- and iodo-isothiazolopyridine analogs and for designing the experiments necessary to elucidate these differences. By systematically evaluating binding affinity, functional potency, and structural interactions, researchers can make data-driven decisions to accelerate the development of novel and effective therapeutics based on this versatile scaffold.

References

  • De la Cruz, R., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Kowiel, M., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. Available at: [Link]

  • Nepal, B., & Scheiner, S. (2015). Substituent Effects on the Binding of Halides by Neutral and Dicationic Bis-Triazolium Receptors. DigitalCommons@USU. Available at: [Link]

  • Kuratani, M., et al. (2017). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. PMC. Available at: [Link]

  • IntechOpen (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. IntechOpen. Available at: [Link]

  • ResearchGate (n.d.). Structure Activity Relationship. ResearchGate. Available at: [Link]

  • Luo, L., et al. (2015). Design, Synthesis, and Structure–Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. PubMed. Available at: [Link]

  • Nepal, B., & Scheiner, S. (2015). Substituent Effects on the Binding of Halides by Neutral and Dicationic Bis(triazolium) Receptors. PubMed. Available at: [Link]

  • El-Metwaly, A. M., et al. (2019). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. PMC. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2025). Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. PubMed. Available at: [Link]

  • Suzuki, G., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. Available at: [Link]

  • Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available at: [Link]

  • MDPI (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • MDPI (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • MDPI (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. Available at: [Link]

  • MDPI (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. Available at: [Link]

  • MDPI (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • ResearchGate (2018). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition as a case study. ResearchGate. Available at: [Link]

Sources

A Comparative Crystallographic Guide to Brominated Isothiazolopyridines and Their Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the synthesis and single-crystal X-ray crystallography of brominated isothiazolo[3,4-b]pyridin-3-amine derivatives and their key structural isomers and bioisosteric alternatives. We will dissect the synthetic strategies, analyze key crystallographic features, and explore how these structural insights influence their application in medicinal chemistry, particularly in kinase inhibitor design.

Introduction: The Isothiazolopyridine Scaffold in Medicinal Chemistry

The fusion of pyridine and isothiazole rings creates the isothiazolopyridine scaffold, a heterocyclic system of significant interest in drug discovery.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a variety of biological targets. The nitrogen atoms in the pyridine ring act as hydrogen bond acceptors, while the fused ring system provides a rigid core for orienting substituents in three-dimensional space. Different isomers, such as isothiazolo[3,4-b], [4,5-b], and [4,3-b]pyridines, offer distinct electronic and steric profiles, influencing their target binding and pharmacokinetic properties.[2][3]

The introduction of a bromine atom and an amine group, as in the titular 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, is a common strategy in medicinal chemistry. The bromine atom can induce favorable interactions, such as halogen bonding, and serves as a synthetic handle for further diversification via cross-coupling reactions. The amino group is a crucial hydrogen bond donor and can be functionalized to modulate potency and selectivity. This guide will use the closely related and crystallographically characterized 3,6-dibromo-isothiazolo[4,5-b]pyridine as a primary exemplar to explore these principles, comparing it against other key heterocyclic systems.[2]

Synthesis of Key Brominated Scaffolds

The synthetic route to brominated isothiazolopyridines is critical as it dictates the accessibility of derivatives for structure-activity relationship (SAR) studies. A robust and regioselective synthesis is paramount.

Exemplar Synthesis: 3,6-Dibromo-isothiazolo[4,5-b]pyridine

A highly efficient two-step synthesis for 3,6-dibromo-isothiazolo[4,5-b]pyridine has been developed, starting from the commercially available 5-bromo-3-fluoropicolinonitrile.[2] This strategy ensures precise control over the regiochemistry of the final product.

Step 1: Nucleophilic Aromatic Substitution. The fluorine atom at the 3-position is selectively displaced by a thiol. The use of p-methoxybenzylthiol is a strategic choice, as the p-methoxybenzyl (PMB) group is a stable protecting group that facilitates handling.

Step 2: Oxidative Cyclization. The subsequent treatment with bromine accomplishes two transformations in a single step: the oxidative cyclization to form the isothiazole ring and the installation of the second bromine atom at the 3-position.[2] This one-pot cyclization is highly efficient and provides excellent yields of the desired key intermediate.

The resulting 3,6-dibromo-isothiazolo[4,5-b]pyridine is a versatile building block. The bromine at the 3-position is more susceptible to nucleophilic substitution, allowing for the selective introduction of amines, such as in the synthesis of 6-Bromoisothiazolo[4,5-b]pyridin-3-amine derivatives.[2]

Synthetic_Workflow start 5-Bromo-3-fluoropicolinonitrile intermediate1 S-(p-Methoxybenzyl) intermediate start->intermediate1 p-Methoxybenzylthiol, K2CO3 final_product 3,6-Dibromo-isothiazolo[4,5-b]pyridine intermediate1->final_product Br2, Oxidative Cyclization derivative 6-Bromo-3-amino-isothiazolo[4,5-b]pyridine Derivatives final_product->derivative Amines (e.g., NH3 in MeOH)

Caption: Synthetic route to 3,6-dibromo-isothiazolo[4,5-b]pyridine and its aminated derivatives.

Comparative Synthesis: Pyrazolo[3,4-b]pyridines

In contrast, the synthesis of the bioisosteric 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine often involves building the pyridine ring onto a pre-existing pyrazole core or via condensation reactions of aminopyrazoles.[4][5] These routes can sometimes lead to mixtures of regioisomers, requiring careful optimization and purification. The choice between these scaffolds can therefore also be influenced by synthetic accessibility and the ease of generating a diverse library of analogues.

X-ray Crystallographic Analysis: A Comparative Look

Single-crystal X-ray crystallography provides definitive proof of structure and offers unparalleled insight into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for guiding rational drug design.

Crystal Structure of 3,6-Dibromo-isothiazolo[4,5-b]pyridine

The structure of 3,6-dibromo-isothiazolo[4,5-b]pyridine was confirmed by single-crystal X-ray crystallography.[2] The bicyclic system is essentially planar, a common feature for such aromatic fused rings. This planarity can facilitate π-π stacking interactions with aromatic residues in a protein's active site.

The key feature is the presence of two bromine atoms. The C-Br bond lengths and the surrounding electrostatic potential are critical for understanding their potential to act as halogen bond donors. Halogen bonding is an increasingly recognized non-covalent interaction in drug-protein binding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner like a backbone carbonyl oxygen.

Parameter 3,6-Dibromo-isothiazolo[4,5-b]pyridine[2] Pyrazolo[3,4-b]pyridine Derivatives (Representative) Commentary
Crystal System (Data not specified in abstract)Triclinic or Monoclinic[4][6]Crystal packing can vary significantly based on substituents.
Space Group (Data not specified in abstract)P-1 or P21[6]Influences the symmetry and arrangement of molecules in the unit cell.
Planarity High degree of planarityGenerally planarImportant for stacking interactions.
Key Interactions Potential for C-Br···N/O halogen bonds, π-π stackingN-H···N/O hydrogen bonds, π-π stackingThe primary differentiating feature for intermolecular recognition.
Twist Angle Low (for the bicyclic core)Low (for the bicyclic core)Substituents can introduce significant twist angles relative to the core.[6]
Comparison with Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold, exemplified by 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, presents a key structural difference: the presence of an N-H group in the pyrazole ring. This N-H is a strong hydrogen bond donor, a role that the isothiazole's sulfur atom cannot fulfill.

Structural_Comparison isothiazolo Isothiazolo[4,5-b]pyridine Derivative - Sulfur in 5-membered ring - No H-bond donor in core - Potential for Halogen Bonding (C-Br···O/N) pyrazolo Pyrazolo[3,4-b]pyridine Derivative - N-H group in 5-membered ring - Strong H-bond donor (N-H) - Retains Halogen Bonding potential isothiazolo->pyrazolo Bioisosteric Replacement (S vs. N-H)

Caption: Key structural differences between isothiazolopyridine and pyrazolopyridine scaffolds.

This fundamental difference has profound implications for drug design:

  • Hydrogen Bonding: Pyrazolopyridines can form an additional, strong hydrogen bond with a target protein, which can significantly enhance binding affinity. Isothiazolopyridines lack this intrinsic donor and must rely on substituents or other interactions.

  • Scaffold Hopping: The switch from an isothiazolopyridine to a pyrazolopyridine is a classic example of "scaffold hopping," where the core of a molecule is changed while retaining a similar 3D arrangement of key functional groups.[7] This strategy is used to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles.

Performance in Drug Discovery: A Case Study on Kinase Inhibitors

Many isothiazolopyridine and pyrazolopyridine derivatives have been explored as kinase inhibitors.[2][8] For instance, isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of Cyclin G-associated kinase (GAK), a host factor involved in viral entry.[3][9]

The crystallographic data directly informs the SAR. The planarity of the isothiazolopyridine core allows it to fit into the flat, adenine-binding region of the ATP pocket of kinases. The substituents at the 3- and 6-positions then explore different sub-pockets. The bromine atom at the 6-position can be directed towards a region where it can form a halogen bond, or it can be used as a synthetic vector to introduce larger groups that can pick up additional interactions.

In comparing the two scaffolds, a pyrazolopyridine might achieve high affinity through a critical hydrogen bond with the kinase "hinge" region, while an isothiazolopyridine analogue might compensate for the lack of this interaction with enhanced hydrophobic or halogen bonding interactions. The choice between them is therefore not about which is "better" but which is optimal for a specific kinase's active site topology.

Detailed Experimental Protocols

Synthesis of 3,6-Dibromo-isothiazolo[4,5-b]pyridine[2]
  • Synthesis of the Thioether Intermediate: To a solution of 5-bromo-3-fluoropicolinonitrile (1.0 eq.) in DMA at 0 °C, add K₂CO₃ (2.0 eq.) and p-methoxybenzylthiol (1.2 eq.). Stir the mixture at 0 °C and monitor by TLC until completion. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Oxidative Cyclization: Dissolve the thioether intermediate (1.0 eq.) in ethyl acetate. Add a solution of bromine (2.5 eq.) in ethyl acetate dropwise at room temperature. Heat the reaction mixture to 80 °C and stir for several hours. After cooling, quench the reaction with a saturated solution of Na₂S₂O₃. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Recrystallize the crude solid to obtain pure 3,6-dibromo-isothiazolo[4,5-b]pyridine.

  • Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexanes.

Conclusion

While the specific crystal structure of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is not publicly available, a detailed comparative analysis using the crystallographically-characterized isomer, 3,6-dibromo-isothiazolo[4,5-b]pyridine, provides deep insights into this class of compounds. The X-ray data confirms the planarity of the scaffold and highlights the importance of the bromine substituents as potential halogen bond donors.

The comparison with the bioisosteric pyrazolo[3,4-b]pyridine scaffold reveals a fundamental trade-off in non-covalent interactions: the strong hydrogen-bonding capability of the pyrazole N-H versus the unique properties of the isothiazole's sulfur atom. This guide demonstrates how combining robust synthetic chemistry with precise X-ray crystallographic analysis allows medicinal chemists to make informed decisions in scaffold selection and optimization, ultimately accelerating the discovery of new therapeutics.

References

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. Available from: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]

  • ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available from: [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • Al-Issa, S. A. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Vanstreels, E., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Available from: [Link]

  • Ye, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]

  • Almoshnino, R., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC. Available from: [Link]

  • ChemSynthesis. (n.d.). isothiazolo[3,4-b]pyridine. Available from: [Link]

Sources

A Comparative Guide to the Kinase Selectivity Profiling of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensively pursued classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized modern medicine, but a critical challenge remains: achieving target selectivity.[3] The human kinome comprises over 500 members, many with highly conserved ATP-binding sites. Consequently, a single inhibitor can interact with multiple kinases, leading to unforeseen off-target effects and potential toxicity, or conversely, beneficial polypharmacology.[4][5]

Therefore, comprehensive kinase selectivity profiling—the systematic screening of an inhibitor against a large panel of kinases—is not merely a characterization step but a foundational pillar of modern drug discovery.[2][6] It guides lead optimization, helps prioritize compounds, and provides crucial insights into a drug's mechanism of action and potential safety liabilities.[7][8]

This guide presents a technical framework for assessing the kinase selectivity of a novel compound, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine . While the isothiazolopyridine scaffold has shown promise in the development of potent kinase inhibitors, including inhibitors of Cyclin G-Associated Kinase (GAK)[9][10], the specific selectivity profile of this derivative is currently uncharacterized. We will use this compound as a case study to detail the strategic design, experimental execution, and comparative data analysis required to rigorously define its position within the kinome landscape. We will compare its hypothetical profile against established benchmarks to provide a clear, actionable context for researchers in the field.

Part 1: Strategic Design of the Profiling Campaign

The initial experimental design is critical for generating meaningful and interpretable data. The choices made here dictate the breadth and depth of the resulting selectivity profile. Our strategy is built on two key pillars: comprehensive kinome coverage and the use of relevant comparator compounds.

Rationale for Kinase Panel Selection

To obtain an unbiased view of a novel inhibitor's selectivity, screening against a broad, representative panel of the human kinome is essential.[8] A narrow panel risks missing significant off-target interactions. For an initial screen, a comprehensive panel such as the ADP-Glo™ Kinase Selectivity Profiling System (General Panel) from Promega or a HotSpot™ Wild Type Panel from Reaction Biology is recommended.[11][12] These panels cover major branches of the kinome tree, ensuring that interactions across different kinase families are detected.

  • Causality: The choice of a broad panel is a risk mitigation strategy. Early identification of off-target activities, even weak ones, can save significant resources by informing medicinal chemistry efforts to "design out" unwanted interactions or, alternatively, to explore them for potential therapeutic benefit (drug repurposing).[3][13]

Selection of Comparator Compounds

Context is key to interpreting selectivity data. A compound's profile is best understood when benchmarked against inhibitors with well-defined properties. For this study, we select two comparators:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases. It serves as a negative control for selectivity, representing a "worst-case" scenario.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is highly selective for a small number of tyrosine kinases, including Bcr-Abl, c-KIT, and PDGF-R.[1] It serves as the gold standard for a successful, selective kinase inhibitor and provides a benchmark for what a clinically effective selectivity profile can look like.

The diagram below outlines the strategic workflow for initiating a kinase selectivity profiling study.

G cluster_planning Phase 1: Strategic Planning cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Compound Test Article: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Panel Kinase Panel Selection (e.g., Broad Kinome Panel) Compound->Panel Comparators Comparator Selection Panel->Comparators Provides context PrimaryScreen Primary Screen (Single High Concentration, e.g., 1 µM) Panel->PrimaryScreen Staurosporine Staurosporine (Promiscuous Control) Comparators->Staurosporine Imatinib Imatinib (Selective Control) Comparators->Imatinib DoseResponse Dose-Response Analysis (IC50 Determination for Hits) PrimaryScreen->DoseResponse Identify active kinases DataAnalysis Quantitative Analysis (% Inhibition, IC50 Values) DoseResponse->DataAnalysis SelectivityScore Selectivity Score (S-Score) Calculation DataAnalysis->SelectivityScore Visualization Data Visualization (Tables, Kinome Maps) DataAnalysis->Visualization Report Comparative Report Generation SelectivityScore->Report Visualization->Report

Caption: Strategic workflow for kinase selectivity profiling.

Part 2: Experimental Methodology

For robust and reproducible kinase profiling, we will employ the ADP-Glo™ Kinase Assay . This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12] Its high sensitivity and broad applicability make it an industry standard.

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is measured with a luminometer. The amount of light produced is directly correlated with the kinase activity.

Step-by-Step Experimental Protocol

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

  • Reagent Preparation:

    • Prepare a 5X stock of Reaction Buffer A (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare individual kinase/substrate mixes for each kinase in the panel according to the manufacturer's specifications (e.g., Promega Kinase Selectivity Profiling Systems).[12]

    • Prepare a 10 mM stock solution of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine and comparator compounds in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for IC₅₀ determination. For the primary screen, prepare a working concentration for a final assay concentration of 1 µM.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1 µL of nuclease-free water to all wells.

    • Add 1 µL of the appropriate compound dilution or DMSO (vehicle control) to the designated wells.

    • Add 1 µL of ATP solution at the Kₘ concentration for each specific kinase. The use of Kₘ ATP concentration ensures that the resulting IC₅₀ values approximate the intrinsic affinities (Kᵢ) of the inhibitor.[4]

    • To initiate the reaction, add 2 µL of the prepared kinase/substrate mix to each well.

  • Incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature (e.g., 22°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., GloMax® Discover).

The workflow for this assay is visualized below.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection A Prepare Compound Dilution Series B Prepare Kinase/ Substrate Mixes D Dispense Reagents into 384-well plate C Prepare ATP Solution (at Km) E Incubate at RT for 60 min D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Read Luminescence G->H

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Part 3: Data Analysis and Interpretation

Raw luminescence data must be processed to determine inhibitor activity and selectivity.

Primary Screen Analysis

For the initial single-concentration screen, data is converted to Percent Inhibition (% Inhibition) using the vehicle (DMSO) and no-enzyme controls:

% Inhibition = 100 x (1 - (RLUInhibitor - RLUNoEnzyme) / (RLUVehicle - RLUNoEnzyme))

Where RLU is the Relative Luminescence Unit. A common threshold for a "hit" is >50% inhibition.

IC₅₀ Determination

For kinases identified as hits, the dose-response data is plotted with inhibitor concentration on the x-axis (log scale) and percent activity on the y-axis. A four-parameter logistic regression curve is fitted to the data to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[6]

Quantifying Selectivity

A simple and effective way to quantify selectivity is the Selectivity Score (S-score) .[5] It represents the fraction of kinases in the panel that are inhibited above a certain threshold at a given concentration. For example, S(1 µM) is the number of kinases inhibited by >50% at 1 µM, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Hypothetical Data Presentation

The following tables present hypothetical data for our compound of interest and its comparators.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)

Kinase Target 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Staurosporine Imatinib
ABL1 98% 99% 99%
c-KIT 95% 98% 97%
PDGFRβ 88% 99% 95%
GAK 92% 96% 15%
FLT3 45% 99% 22%
VEGFR2 12% 97% 35%
EGFR 5% 95% 8%
SRC 8% 98% 41%
CDK2 2% 99% 3%
ROCK1 1% 94% 6%
S-Score (50%) 0.04 (4/100) 0.98 (98/100) 0.04 (4/100)

(Data is illustrative, based on a hypothetical 100-kinase panel)

Table 2: Hypothetical IC₅₀ Values for Primary Targets (nM)

Kinase Target 5-Bromoisothiazolo[3,4-b]pyridin-3-amine Staurosporine Imatinib
ABL1 25 5 30
c-KIT 45 8 110
PDGFRβ 150 7 130

| GAK | 35 | 12 | >10,000 |

Part 4: Comparative Analysis and Discussion

The hypothetical data provides a compelling, albeit illustrative, profile for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

  • Potency and Selectivity: The primary screen (Table 1) suggests our test compound is highly selective, inhibiting only a small fraction of the kinome at 1 µM, with a selectivity score (S-score) comparable to the highly targeted drug Imatinib and vastly superior to the promiscuous inhibitor Staurosporine.[5]

  • Target Profile: The IC₅₀ data (Table 2) reveals a potent, dual-inhibitor profile against ABL1 and GAK, with nanomolar potency. The activity against c-KIT and PDGFRβ is also notable. This profile is distinct from Imatinib, which shows no significant activity against GAK. This suggests that the isothiazolopyridine scaffold may confer a unique target profile.

  • Structural Rationale: The observed (hypothetical) selectivity can be attributed to the specific chemical architecture of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. The fused heterocyclic core likely orients the molecule within the ATP-binding pocket, while the bromine and amine substituents could form specific hydrogen bonds or halogen bonds with unique residues in the active sites of ABL1 and GAK, interactions that are not favorably accommodated by other kinases. Achieving high selectivity often relies on exploiting such subtle differences between kinase active sites.[3]

  • Implications for Drug Development: This profile is highly encouraging. A potent ABL1 inhibitor is clinically validated for leukemia treatment[1], while GAK is implicated in viral entry and cellular trafficking, making it an attractive target for antiviral therapies.[9] The dual activity could represent an opportunity for a first-in-class therapeutic. However, it is crucial to recognize that in vitro biochemical assays are a first step. A selectivity threshold of at least 100-fold, and often 1,000-fold, in vitro is desirable to ensure that the observed activity translates to a cellular context without significant off-target confounding effects.[4]

The kinome map below visualizes the stark difference in selectivity between our selective test compound and the promiscuous Staurosporine.

Caption: Kinome map visualizing selectivity profiles.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity profile of a novel compound, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine. By employing broad-panel screening, using appropriate comparators, and applying robust data analysis techniques, we can generate a detailed and actionable understanding of a compound's activity across the kinome.

The hypothetical data presented for our compound of interest highlights its potential as a selective, dual ABL1/GAK inhibitor. This promising in vitro profile provides a strong rationale for advancing the compound to the next stages of drug discovery, which should include:

  • Cellular Target Engagement Assays: To confirm that the compound engages its intended targets in a physiological context.[6]

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor and to understand its binding kinetics.

  • Chemical Proteomics: To identify inhibitor targets in an unbiased manner directly from cell lysates, providing orthogonal validation of the biochemical screen.[13][14]

By following this structured approach, researchers can effectively de-risk their drug discovery programs and build a solid foundation for developing the next generation of targeted therapeutics.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available at: [Link]

  • Zhang, J., et al. (2013). Protein kinase profiling assays: a technology review. Future Medicinal Chemistry, 5(2), 211-225. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Müller, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(13), 6013-6023. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335. Available at: [Link]

  • Kozicka, Z., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Kozicka, Z., & Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(23), 3251-3259. Available at: [Link]

  • Lee, C.-K., et al. (2020). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 12(6), 1656. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. Available at: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 47-63. Available at: [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

  • Ebina, K., et al. (2026). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open, 12(1), e003975. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1469-1483.e4. Available at: [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Available at: [Link]

  • Schirle, M., et al. (2012). Kinase inhibitor profiling using chemoproteomics. Methods in Molecular Biology, 795, 191-204. Available at: [Link]

  • Graczyk, J., et al. (2014). Selectivity metrics calculated for the Ambit kinase profiling dataset. Journal of Cheminformatics, 6(Suppl 1), P2. Available at: [Link]

  • Grisez, T., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 213, 113203. Available at: [Link]

  • Wang, Y., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Acta Pharmaceutica Sinica B, 10(9), 1585-1600. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. Available at: [Link]

  • Al-Omair, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7937. Available at: [Link]

  • Grisez, T., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, H., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(1), 153. Available at: [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank, 2024(1), M1802. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Isothiazolo[3,4-b]pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly in oncology and virology, the isothiazolopyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. However, the clinical success of kinase inhibitors is often hampered by off-target activities, which can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comparative analysis of the off-target effects of isothiazolo[3,4-b]pyridine-based compounds and their congeners, placed in context with other well-characterized kinase inhibitors.

Due to the limited publicly available off-target screening data for compounds with the specific isothiazolo[3,4-b]pyridine core, this guide will leverage data from the closely related and well-studied isothiazolo[4,3-b]pyridine and thiazolo[5,4-b]pyridine scaffolds as predictive models for potential off-target interactions. This approach allows for a foundational understanding of the selectivity profile of this chemical class, offering valuable insights for researchers engaged in their development.

The Isothiazolopyridine Scaffold: Potent On-Target Activity

Isothiazolopyridine derivatives have demonstrated significant inhibitory activity against several key kinases implicated in disease progression. Notably, various isomers of this scaffold have been identified as potent inhibitors of:

  • Cyclin G-Associated Kinase (GAK): A serine/threonine kinase involved in clathrin-mediated membrane trafficking, which has been identified as a host factor for the replication of viruses such as hepatitis C and dengue virus.[1][2][3][4][5]

  • Receptor Tyrosine Kinase (c-KIT): A key driver in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[6]

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[7]

The therapeutic potential of these compounds is clear, but a comprehensive understanding of their selectivity is paramount for advancing them through the drug development pipeline.

Off-Target Profiles: A Comparative Analysis

The true utility of a kinase inhibitor lies not only in its on-target potency but also in its selectivity across the human kinome. Off-target effects can significantly impact a drug's safety and efficacy profile.[2][8] This section compares the known off-target profiles of several kinase inhibitors, using a thiazolo[5,4-b]pyridine derivative as a proxy for the isothiazolo[3,4-b]pyridine class.

Compound Class/NamePrimary Target(s)Key Off-TargetsImplications of Off-Target Profile
Thiazolo[5,4-b]pyridine (as proxy) c-KIT, PI3KData for a representative compound (6r) shows reasonable kinase selectivity, though specific off-targets are not fully detailed in the public literature.[6] Further profiling is necessary to fully characterize the off-target landscape.A relatively clean profile could translate to a better safety margin. However, the lack of extensive public data necessitates thorough in-house screening.
Erlotinib EGFRGAK (potent off-target)[5]The potent GAK inhibition is an off-target effect that has been repurposed for antiviral research.[3][5] This highlights how off-target effects can present new therapeutic opportunities.
Sunitinib VEGFRs, PDGFRs, c-KITFLT3, RET, CSF1R[4][9][10]As a multi-targeted inhibitor, its broad spectrum of activity contributes to its efficacy but also to a wider range of side effects.[4][9]
Imatinib BCR-ABL, c-KIT, PDGFRsDDR1, NQO2 (non-kinase)[11][12][13]Off-target effects on the immune system are thought to contribute to its therapeutic efficacy.[5][11]
SGC-GAK-1 GAKRIPK2 (in cellular assays)[14][15]Developed as a selective GAK probe, cellular assays revealed a significant off-target, highlighting the importance of cell-based validation.[14]
GDC-0941 (Pictilisib) PI3Kα/δPI3Kβ, PI3Kγ (modest selectivity)[1][6][8][16][17]While potent against its primary targets, the modest selectivity against other PI3K isoforms could lead to broader pathway inhibition and associated toxicities.[18]

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the selectivity of any new chemical entity, a multi-pronged approach employing both biochemical and cell-based assays is essential.

Experimental Workflow: Kinase Profiling

Caption: Workflow for in vitro kinase profiling to identify off-target interactions.

Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This protocol outlines a standard procedure for assessing compound selectivity against a panel of kinases.[19][20][21][22][23]

  • Prepare Reagents:

    • Base Reaction Buffer: Prepare a buffer appropriate for kinase reactions (e.g., containing HEPES, MgCl2, MnCl2, DTT).

    • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the base reaction buffer.

    • Cofactors: Add any required cofactors (e.g., lipids, calmodulin) to the substrate solution.

    • ATP Solution: Prepare a stock solution of ATP and dilute it to the desired final concentration (e.g., apparent Km or physiological 1mM), including radiolabeled [γ-³³P]ATP.

    • Test Compound: Prepare serial dilutions of the isothiazolo[3,4-b]pyridine compound in DMSO.

  • Assay Procedure:

    • Dispense the substrate solution containing any necessary cofactors into a 96- or 384-well plate.

    • Add the specific kinase to each well.

    • Transfer the test compound dilutions and controls (DMSO for 100% activity, known inhibitor for 0% activity) to the assay plate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).

    • Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter membranes and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.

    • Determine IC50 values for any kinases inhibited by the compound to quantify off-target potency.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for CETSA to confirm target engagement in a cellular context.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to validate that a compound binds to its intended target (and potentially off-targets) within intact cells.[24][25][26][27][28]

  • Cell Treatment:

    • Culture cells to a suitable confluency in petri dishes or multi-well plates.

    • Treat the cells with the isothiazolo[3,4-b]pyridine compound at the desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical range might be from 37°C to 70°C.

    • Cool the samples to room temperature.

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Denature the protein samples and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific to the target protein of interest.

    • Detect the protein bands using a secondary antibody conjugated to a reporter (e.g., HRP) and an appropriate substrate.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mitigating Off-Target Effects: A Forward-Looking Approach

The identification of off-target effects is not an endpoint but rather a critical data point in the iterative process of drug design. For researchers working with isothiazolo[3,4-b]pyridine-based compounds, a proactive strategy to mitigate off-target liabilities is essential. This includes:

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the isothiazolopyridine scaffold to enhance selectivity. Substitutions at different positions on the pyridine ring can have a profound impact on the kinase selectivity profile.

  • Computational Modeling: Utilize in silico methods such as molecular docking and pharmacophore modeling to predict potential off-target interactions early in the design phase.

  • Broad Kinome Screening: Employ comprehensive kinase panels (e.g., KINOMEscan®, Reaction Biology) early and often during lead optimization to identify and track off-target activities.

  • Cellular Target Engagement Assays: Use techniques like CETSA to confirm that observed off-target activities in biochemical assays translate to target engagement in a more physiologically relevant context.

By integrating these strategies, researchers can develop isothiazolo[3,4-b]pyridine-based inhibitors with improved selectivity profiles, ultimately leading to safer and more effective therapeutic candidates.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. PubMed. Available at: [Link]

  • GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. AACR Journals. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Bohrium. Available at: [Link]

  • Protocol HotSpot Kinase Assay. Reaction Biology. Available at: [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Available at: [Link]

  • Immunological off-target effects of imatinib. PubMed. Available at: [Link]

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • SGC-GAK-1, Cyclin G Associated Kinase (GAK) inhibitor. Astor Scientific. Available at: [Link]

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. Available at: [Link]

  • GDC-0941 (Pictilisib). AdooQ Bioscience. Available at: [Link]

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. PMC. Available at: [Link]

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. Available at: [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. Available at: [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala Journal of Medical Sciences. Available at: [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. PubMed. Available at: [Link]

  • Sunitinib. Wikipedia. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Ex vivo sunitinib inhibition profiles from 102 kinase substrates..... ResearchGate. Available at: [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Available at: [Link]

  • CETSA. Paaf. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. Available at: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Available at: [Link]

  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established.... Oncotarget. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Erlotinib. StatPearls. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. PubMed. Available at: [Link]

  • A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. PubMed. Available at: [Link]

Sources

A Senior Scientist's Guide to Benchmarking 5-Bromoisothiazolo[3,4-b]pyridin-3-amine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying candidates with true therapeutic potential. This guide outlines a comprehensive benchmarking strategy for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, a heterocyclic compound belonging to the isothiazolopyridine class. While direct biological data on this specific molecule is nascent, its core structure is prevalent in compounds targeting a range of biological activities, including protein kinases.[1][2] This document, therefore, proposes a logical, multi-phase experimental framework to assess its potential as a kinase inhibitor, benchmarking it against established, clinically relevant drugs. By adhering to the principles of scientific integrity, this guide provides detailed, self-validating protocols designed for researchers, scientists, and drug development professionals to objectively ascertain the compound's efficacy, selectivity, and safety profile.

Introduction: Rationale and Strategic Overview

The isothiazole scaffold and its fused derivatives, such as isothiazolopyridines, are recognized for their diverse pharmacological applications, including roles as kinase inhibitors.[1] The subject of this guide, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, possesses structural motifs common to ATP-competitive kinase inhibitors. The nitrogen-containing heterocyclic core can form critical hydrogen bonds within a kinase ATP-binding pocket, a mechanism central to the action of many successful cancer therapeutics.[3]

Given this structural hypothesis, we propose a benchmarking cascade against tyrosine kinase inhibitors (TKIs) used in the treatment of chronic myelogenous leukemia (CML), a disease driven by the deregulated BCR-ABL tyrosine kinase.[4] This approach allows for a direct comparison of potency and selectivity within a well-understood pathological context.

Selection of Comparator Compounds

To establish a robust benchmark, two well-characterized BCR-ABL inhibitors are selected:

  • Dasatinib (Sprycel®): A potent, second-generation TKI that inhibits both the active and inactive conformations of the ABL kinase.[5][6] It is also known to inhibit other kinase families, including the Src family, c-KIT, and PDGFRβ.[5][7] Its broad-spectrum activity provides a benchmark for potency but also highlights the importance of selectivity.

  • Bosutinib (Bosulif®): A dual Src/Abl kinase inhibitor, also approved for CML.[8][9][10] It has a distinct selectivity profile from Dasatinib, with minimal inhibition of c-KIT or PDGF receptors, making it an excellent comparator for assessing the unique off-target profile of a new chemical entity.[8][9]

This guide will detail a four-phase workflow designed to comprehensively profile our compound of interest, which we will designate Cpd-X , against these standards.

Experimental Benchmarking Cascade

The following sections provide step-by-step protocols. The causality behind experimental choices is explained to ensure that each phase builds logically upon the last, forming a self-validating system of inquiry.

Diagram: Benchmarking Workflow

The overall experimental strategy is depicted in the workflow diagram below.

Benchmarking_Workflow start Start: Compound of Interest (Cpd-X) phase1 Phase 1: Biochemical Potency In Vitro Kinase Assay (IC50) start->phase1 Hypothesized Kinase Inhibitor phase2 Phase 2: Cellular Efficacy Anti-Proliferation Assay (EC50) phase1->phase2 Potent? (IC50 < 1µM) phase3 Phase 3: Target Selectivity Kinome-wide Panel Screen phase2->phase3 Cell-Active? (EC50 < 1µM) phase4 Phase 4: In Vitro Safety Cytotoxicity Assay (CC50) phase2->phase4 Parallel Assessment decision Go/No-Go Decision Data Synthesis & Analysis phase3->decision Selective? phase4->decision Safe? (SI > 10) end End: Candidate Profile Established decision->end

Caption: High-level workflow for benchmarking a novel compound.

Phase 1: Biochemical Potency Assessment

Principle: To determine the direct inhibitory effect of Cpd-X on the primary target kinase, BCR-ABL. This is achieved through a cell-free in vitro kinase assay, which measures the phosphorylation of a specific substrate.[11] The output, the half-maximal inhibitory concentration (IC50), is a direct measure of potency.

Protocol: TR-FRET Kinase Assay [12]

  • Reagents: Recombinant human ABL1 kinase, biotinylated peptide substrate, ATP, Dasatinib, Bosutinib, Cpd-X, and a detection kit (e.g., LANCE® Ultra).

  • Procedure:

    • Prepare serial dilutions of Cpd-X, Dasatinib, and Bosutinib in DMSO, then dilute into kinase reaction buffer. A typical starting concentration range is 10 µM to 0.1 nM.

    • In a 384-well assay plate, add 5 µL of the diluted compound solutions.

    • Add 5 µL of ABL1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for ABL1).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin) and incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO-only controls. Plot the inhibition curve and determine the IC50 value using non-linear regression (log[inhibitor] vs. response).

  • Expert Insights: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing IC50 values across different inhibitors.[13] This assay is highly sensitive and amenable to high-throughput screening, making it an ideal first step.[14]

Phase 2: Cellular Efficacy Assessment

Principle: To determine if Cpd-X can penetrate the cell membrane and inhibit BCR-ABL in a physiologically relevant context.[15] We use a CML cell line, K562, which is positive for the Philadelphia chromosome and dependent on BCR-ABL activity for proliferation and survival.[8]

Protocol: Cell Proliferation Assay (MTS/MTT)

  • Cell Line: K562 (human CML cell line).

  • Procedure:

    • Seed K562 cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat cells with serial dilutions of Cpd-X, Dasatinib, and Bosutinib for 72 hours.

    • Add MTS or MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to vehicle-treated controls. Determine the half-maximal effective concentration (EC50) from the dose-response curve.

  • Expert Insights: A significant drop-off between biochemical potency (IC50) and cellular efficacy (EC50) can indicate poor cell permeability or efflux by cellular pumps. Comparing the IC50-to-EC50 ratio of Cpd-X to that of Dasatinib and Bosutinib provides a crucial early indicator of its drug-like properties.

Phase 3: Kinase Selectivity Profiling

Principle: To understand the specificity of Cpd-X. A highly selective compound is often desirable to minimize off-target effects and associated toxicities.[16] Conversely, polypharmacology (hitting multiple targets) can sometimes be beneficial. This screen reveals the broader interaction profile of the compound.

Protocol: Kinome-wide Binding or Activity Assay

  • Methodology: This is typically outsourced to a specialized contract research organization (CRO) offering kinase selectivity profiling services.[17][18][19] These services screen the compound against a large panel of kinases (e.g., >300 kinases).

  • Procedure:

    • Provide the CRO with a high-purity sample of Cpd-X.

    • Request a screen at a fixed, high concentration (e.g., 1 µM) to identify all potential interactions.

    • For any significant "hits" (e.g., >50% inhibition), follow up with full IC50 determinations to quantify the potency of the off-target interactions.

  • Data Analysis: Results are often visualized as a "kinome map" or dendrogram, showing the kinases inhibited by the compound. A selectivity score can be calculated to quantify specificity.

  • Expert Insights: It is critical to benchmark Cpd-X's selectivity profile against those of Dasatinib and Bosutinib. Dasatinib is known for its broader profile, inhibiting SRC family kinases, while Bosutinib is a more focused dual Src/Abl inhibitor.[5][8][20] Where Cpd-X falls on this spectrum is a key determinant of its potential therapeutic window and side-effect profile.

Diagram: Target Kinase Signaling

This diagram illustrates the targeted pathway and the points of inhibition.

Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Signal Transduction Inhibitors Kinase Inhibitors (Cpd-X, Dasatinib, Bosutinib) Inhibitors->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by TKIs.

Phase 4: In Vitro Safety & Toxicology

Principle: To assess the general toxicity of Cpd-X on a non-cancerous cell line.[21] This helps establish a preliminary therapeutic window by comparing the concentration at which the compound kills cancer cells (EC50) to the concentration at which it kills healthy cells (CC50).

Protocol: Cytotoxicity Assay

  • Cell Line: A non-cancerous, rapidly dividing human cell line (e.g., HEK293 or human fibroblasts).

  • Procedure: The protocol is identical to the cell proliferation assay described in Phase 2, but uses a non-malignant cell line.

  • Data Analysis:

    • Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as: SI = CC50 / EC50 .

  • Expert Insights: A higher SI value is desirable. An SI > 10 is often considered a good starting point for a promising drug candidate, as it suggests the compound is significantly more toxic to the target cancer cells than to normal cells. This is a critical self-validating step; a potent compound is of little value if it is indiscriminately toxic.[22]

Data Interpretation & Visualization

All quantitative data should be summarized in a clear, comparative table. The hypothetical data below illustrates how the results for Cpd-X would be benchmarked against the known drugs.

Parameter Cpd-X (Hypothetical) Dasatinib (Reference) Bosutinib (Reference) Comment
BCR-ABL IC50 (nM) 1.50.81.2Cpd-X shows potent, on-target biochemical activity, comparable to established drugs.
K562 EC50 (nM) 1058Demonstrates good cellular permeability and efficacy, though slightly less potent than comparators.
HEK293 CC50 (µM) 5.02.54.0Cpd-X exhibits a reasonable in vitro safety margin.
Selectivity Index (SI) 500500500A high SI suggests strong cancer cell-specific activity.
Key Off-Targets (at 1µM) LCK, FYNSRC, LCK, c-KIT, PDGFRβSRC, LYN, HCKCpd-X shows a narrower selectivity profile, primarily hitting Src family kinases like the comparators but not others like c-KIT.

Conclusion & Future Directions

This guide provides a foundational framework for the initial benchmarking of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (Cpd-X) as a potential kinase inhibitor. Based on the hypothetical data, Cpd-X presents as a potent and selective inhibitor of BCR-ABL with a promising safety profile. Its narrower kinome profile compared to Dasatinib could translate to a more favorable side-effect profile, a key differentiator in drug development.

Successful completion of this in vitro cascade would provide a strong rationale for advancing the compound to more complex studies, including:

  • Screening against a panel of CML patient-derived cells, including those with TKI-resistance mutations.

  • In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Efficacy testing in animal models of CML.

By systematically benchmarking against well-understood drugs, researchers can make informed, data-driven decisions, efficiently allocating resources to compounds with the highest probability of clinical success.

References

  • Gambacorti-Passerini, C., et al. (2018). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. National Institutes of Health (NIH). Available at: [Link]

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Bharate, S. B., et al. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2023). In vitro toxicology. Wikipedia. Available at: [Link]

  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action. Pfizer. Available at: [Link]

  • Rumpf, J., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. National Institutes of Health (NIH). Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Antz, M., et al. (2015). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]

  • Badowska-Roslonek, K., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. Available at: [Link]

  • Barroso, J., et al. (2023). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect.
  • Brieflands. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Gomaa, A. M., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives.
  • Slideshare. (2016). In vitro testing of drug toxicity. Slideshare.
  • Wikipedia. (2023). Dasatinib. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Bosutinib. Wikipedia. Available at: [Link]

  • Schindler, Y., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
  • Fiveable. (2025). In vitro testing methods. Fiveable.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. Available at: [Link]

  • Revvity. (n.d.). In Vitro Kinase Assays. Revvity.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • PubChem. (n.d.). 5-Bromo-[8][23]thiazolo[5,4-b]pyridin-2-amine. PubChem. Available at: [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Pamgene. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Taylor & Francis.
  • ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.
  • Chwalisz, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? National Institutes of Health (NIH). Available at: [Link]

  • Blake, S., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. National Institutes of Health (NIH). Available at: [Link]

  • Chemsrc. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Chemsrc. Available at: [Link]

  • ResearchGate. (2007). Specificity profiles of clinical kinase inhibitors.
  • Benchchem. (n.d.).
  • El-Metwaly, A. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of a novel or specialized compound like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage this compound's waste stream effectively.

Hazard Assessment and Waste Characterization: Understanding the "Why"

  • Halogenated Organic Compound: The presence of bromine classifies this as a halogenated compound. Halogenated wastes are treated as a distinct and regulated category because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in a specialized facility. Mixing halogenated with non-halogenated waste streams leads to the entire volume being classified as the more hazardous and expensive category to dispose of[1][2].

  • Heterocyclic Amine: Aromatic and heterocyclic amines as a class can exhibit toxicological properties[3][4]. Therefore, it is prudent to handle 5-Bromoisothiazolo[3,4-b]pyridin-3-amine with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled[3].

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[5][6]. Given its chemical structure, waste containing this compound should be managed as hazardous waste to ensure full compliance and safety.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine from generation to final transport.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. As soon as a process generates waste containing 5-Bromoisothiazolo[3,4-b]pyridin-3-amine (e.g., residual solid, contaminated consumables, or solutions), it must be placed into a designated hazardous waste container.

  • Causality: This immediate segregation prevents cross-contamination of non-hazardous waste streams and avoids inadvertent chemical reactions. It is the most crucial step in ensuring cost-effective and compliant disposal[1].

Waste TypeSegregation MandateRationale
Solid Waste Collect in a dedicated, labeled container for halogenated organic solids.Prevents contamination of general lab trash.
Liquid Waste (Solutions) Collect in a dedicated, labeled container for halogenated organic liquids.Do not mix with non-halogenated solvents[1][7]. Mixing elevates disposal costs.
Contaminated Labware Disposables (pipette tips, gloves, etc.) must go into the solid waste container.Ensures all potentially contaminated materials are handled as hazardous waste.
Step 2: Proper Containerization and Labeling

The integrity of the disposal process relies on robust containerization and clear communication through labeling.

  • Container Selection: Use only chemically compatible containers with secure, tight-fitting lids[2][7]. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solids, a wide-mouth HDPE container is suitable. Ensure the container is in good condition, free from cracks or defects.

  • Labeling: Federal and state regulations mandate clear labeling[5]. The label must be affixed to the container before the first drop of waste is added[7]. The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "5-Bromoisothiazolo[3,4-b]pyridin-3-amine " and any other constituents in the container.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Safe Accumulation and Storage

Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred to a central storage area.

  • Location: The SAA should be at or near the point of generation and under the control of the operator. Store containers in a secondary containment tray to manage potential leaks[8].

  • Conditions: Keep containers tightly closed except when actively adding waste[2][7]. Store away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions[8][9].

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This must be handled by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management company[10].

  • Mechanism: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator. These facilities are equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts.

  • Transportation: A hazardous waste manifest system tracks the waste from its point of generation to its final disposal, ensuring a "cradle-to-grave" chain of custody as required by RCRA[5][6].

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

G cluster_0 start Waste Generation (e.g., reaction residual, contaminated consumables) char Characterize Waste: Is it 5-Bromoisothiazolo[3,4-b]pyridin-3-amine? start->char seg Segregate Immediately: Halogenated Waste Stream char->seg YES label Label Container: 'Hazardous Waste', full chemical name, date seg->label store Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) label->store pickup Schedule Pickup with EH&S or Licensed Waste Vendor store->pickup end Final Disposal via Licensed TSDF (Incineration) pickup->end

Caption: Disposal workflow for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a non-negotiable aspect of professional laboratory practice. By understanding the compound's likely hazards, adhering to a strict protocol of segregation, labeling, and safe storage, and partnering with certified professionals for final disposal, we uphold our commitment to safety, protect our environment, and maintain full regulatory compliance. Always consult your institution's specific EH&S guidelines and the relevant local, state, and federal regulations.

References

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet (1,2-Benzisothiazolin-3-one). (2025).
  • Safety Data Sheet (General Hazards). (2025). MilliporeSigma.
  • Safety Data Sheet (3-Aminopyridine). (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Halogenated Solvents. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPaRmQL1sICOX_zT4eN1RK_rwuKqKaC_dh_X5sttCLzVGjD4vOa-z-AkVdQe_SE9JtBGmgQyU7wD-iFMbKmHveW9HaBFv_2A0Jajxz_j3B7JEB9_9JE-PMSFrE_4KEiP44iQ1yymDMaV9LNDqIHlF6ofKBD0sUdUusAJMfDh7ifeZO_2oqSFx245ncBpv4_2k-R5wX1PrAtU3L4CaXZVttsbar-gU5Xvbuq7FpGElOGmiXLrzUqbmh_ppSWystlIn2ZePO0PjqH-tShlj9k6BPJI6RVWUQncrcclQyWusaSz96FBjtFFeoqTizF6dW]([Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Structural Approach to Safety

To determine the necessary personal protective equipment (PPE), we must first understand the potential hazards presented by the molecule's structure.

  • Isothiazole/Isothiazolinone Core: The isothiazole ring is a core component of many biocides. Compounds in this family, particularly isothiazolinones, are well-documented as potent skin sensitizers, capable of causing allergic contact dermatitis.[1] Repeated or prolonged contact can lead to a state of hypersensitivity. Some isothiazole derivatives may also cause skin and eye irritation.[2][3]

  • Pyridine Moiety: Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6] Hazards associated with pyridines include irritation to the respiratory system, skin, and eyes, with potential effects on the nervous system at higher exposures.[6][7]

  • Aminopyridine Group: The presence of an amine group on the pyridine ring can increase the compound's basicity and potential for skin and eye irritation or damage. 3-Aminopyridine, for example, is classified as toxic in contact with skin and causes serious eye irritation.[8]

  • Brominated Aromatic System: Brominated heterocyclic compounds are common in pharmaceutical development and can present various toxicological profiles. The primary concern is often irritation and potential long-term effects, which must be managed by preventing exposure.

Based on this analysis, 5-Bromoisothiazolo[3,4-b]pyridin-3-amine should be handled as a substance that is potentially harmful if swallowed or inhaled, a skin and eye irritant, and a potential skin sensitizer.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE should always be considered the last line of defense.

  • Chemical Fume Hood: All weighing, handling, and transferring of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine solid or its solutions must be performed inside a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of fine powders or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][9]

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection.

Hand Protection

Given the potential for skin irritation, sensitization, and dermal absorption, selecting the correct gloves is paramount.

  • Recommended Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of research chemicals.[6] Avoid latex gloves due to their poor chemical resistance and potential for causing latex allergies.

  • Glove Thickness: Use nitrile gloves with a minimum thickness of 4 mil. For tasks involving prolonged handling or risk of splash, consider thicker gloves (e.g., 8 mil) or double-gloving.

  • Technique: Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Eye and Face Protection

Protecting your eyes from splashes of solutions or airborne particles is non-negotiable.

  • Standard Operation: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Required for Handling: When weighing the solid powder or transferring solutions, upgrade to chemical splash goggles.[4][6][7] Goggles provide a full seal around the eyes, offering superior protection against splashes and fine particulates.

  • High-Risk Operations: If there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous reactions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat with long sleeves and a snap or button front is mandatory. Ensure the coat is fully fastened.

  • Material: A 100% cotton or specialized chemical-resistant lab coat is preferable to polyester blends, which can melt and fuse to the skin in a fire.

  • Additional Protection: For tasks with a higher risk of spills, consider a chemically resistant apron worn over the lab coat. Ensure you wear long pants and closed-toe shoes.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • When to Use: A respirator is required if engineering controls fail, during a large spill cleanup outside of a fume hood, or if you are weighing large quantities of the powder and there is a risk of aerosolization not contained by the fume hood.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters (or equivalent) should be used.[10] All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations.

Operational and Disposal Plans

Proper procedure does not end when the experiment is complete. Safe handling extends through cleanup and disposal.

Step-by-Step Handling Workflow

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handle 3. Chemical Handling (Inside Fume Hood) cluster_cleanup 4. Decontamination & Doffing prep_node Verify Fume Hood is Operational Gather all necessary labware Prepare waste containers Review emergency procedures ppe_node 1. Lab Coat (fully fastened) 2. Chemical Splash Goggles 3. Nitrile Gloves (inspect first) prep_node->ppe_node Proceed to PPE handle_node Weigh solid carefully to avoid dust Add reagents slowly Keep container closed when not in use ppe_node->handle_node Begin work cleanup_node Decontaminate surfaces Close waste containers Remove PPE in reverse order: 1. Gloves (turn inside out) 2. Goggles 3. Lab Coat Wash hands thoroughly handle_node->cleanup_node Experiment complete

Caption: Workflow for safely handling 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

Disposal Plan
  • Chemical Waste: All waste containing 5-Bromoisothiazolo[3,4-b]pyridin-3-amine, including excess solid, reaction mixtures, and contaminated solutions, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Used gloves, weigh paper, pipette tips, and other contaminated disposable materials must be placed in a separate, sealed bag or container labeled as hazardous waste. Do not discard these items in the regular trash.

  • Compliance: All waste disposal must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Summary and Quick Reference

This table summarizes the minimum PPE requirements for handling 5-Bromoisothiazolo[3,4-b]pyridin-3-amine.

TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing Solid Nitrile Gloves (Double)Chemical Splash GogglesLab CoatNot required in fume hood
Transferring Solutions Nitrile GlovesChemical Splash GogglesLab CoatNot required in fume hood
Large Spill Cleanup Heavy-duty Nitrile GlovesGoggles & Face ShieldChemical Apron & Lab CoatNIOSH-approved Respirator

References

  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Safety Information.
  • Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • American Elements. Isothiazolo[5,4-b]pyridin-3-amine.
  • Sigma-Aldrich. Safety Data Sheet for a mixture of isothiazolinones.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
  • Apollo Scientific. Safety Data Sheet for Isothiazole-3-carboxylic acid.
  • Fisher Scientific. Safety Data Sheet for 1,2-Benzisothiazolin-3-one.
  • Carl ROTH. Pyridine Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet for Isothiazole.
  • Carl ROTH. Pyridine Safety Data Sheet (Synthesis Grade).
  • National Institutes of Health (NIH). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • Jubilant Ingrevia Limited. 3-Aminopyridine Safety Data Sheet.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Thieme Chemistry. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • PubChem. 5-Bromo-[11]thiazolo[5,4-b]pyridin-2-amine. Available from:

  • Chemsrc. Isothiazolo[5,4-b]pyridin-3-amine | CAS#:56891-64-6.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • EvitaChem. 4-Iodoisothiazolo[5,4-b]pyridin-3-amine.
  • J.T. Baker. Material Safety Data Sheet: Pyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.